molecular formula C9H12N2 B164876 1-Cyclopropyl-1-(4-pyridyl)methylamine CAS No. 1270506-12-1

1-Cyclopropyl-1-(4-pyridyl)methylamine

Cat. No.: B164876
CAS No.: 1270506-12-1
M. Wt: 148.2 g/mol
InChI Key: RCNXRRXXFSTRFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropyl-1-(4-pyridyl)methylamine is a useful research compound. Its molecular formula is C9H12N2 and its molecular weight is 148.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

cyclopropyl(pyridin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-9(7-1-2-7)8-3-5-11-6-4-8/h3-7,9H,1-2,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCNXRRXXFSTRFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 1-Cyclopropyl-1-(4-pyridyl)methylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of 1-Cyclopropyl-1-(4-pyridyl)methylamine, a molecule of interest in medicinal chemistry due to its combination of a cyclopropyl ring and a pyridyl moiety. This document outlines its physicochemical characteristics, with a focus on its basicity, and provides detailed experimental protocols for pKa determination.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₉H₁₂N₂-
Molecular Weight 148.21 g/mol -
Estimated pKa (Pyridyl Nitrogen) ~9.1Estimated based on 4-aminopyridine (pKa ≈ 9.11-9.17)[1][2]
Estimated pKa (Aliphatic Amine) ~9.2Estimated based on cyclopropylamine (pKa ≈ 9.1) and benzylamine (pKa ≈ 9.33)[3][4][5][6]

Basicity and Protonation Sites

This compound possesses two primary basic centers: the nitrogen atom of the pyridine ring and the nitrogen atom of the primary amine. The basicity of these sites is a critical factor in the molecule's pharmacokinetic and pharmacodynamic profiles, influencing its solubility, membrane permeability, and interaction with biological targets. The pyridyl nitrogen's basicity is comparable to that of 4-aminopyridine, while the aliphatic amine's basicity is influenced by the adjacent cyclopropyl and pyridyl-methyl groups.

Factors Influencing Basicity A This compound B Pyridyl Nitrogen A->B C Aliphatic Amine A->C D Resonance with Pyridine Ring B->D Increases Basicity E Inductive Effect of Cyclopropyl Group C->E Influences Basicity F Steric Hindrance C->F May decrease accessibility Workflow for pKa Determination by NMR A Prepare Solution in D2O B Adjust pH with DCl/NaOD A->B C Acquire 1H NMR Spectrum B->C D Repeat for a Range of pH Values C->D D->B E Plot Chemical Shift vs. pH D->E F Determine pKa from Sigmoidal Fit E->F

References

An In-depth Technical Guide to the Physicochemical Characteristics of 1-Cyclopropyl-1-(4-pyridyl)methylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and estimated physicochemical characteristics of 1-Cyclopropyl-1-(4-pyridyl)methylamine. Due to a lack of extensive public data on this specific molecule, this guide combines available information on structurally related compounds with detailed experimental protocols to empower researchers to determine these properties empirically. This document is intended to serve as a valuable resource for those involved in the research, development, and application of this and similar chemical entities.

Introduction

This compound is a small molecule featuring a unique combination of a cyclopropyl group, a central methylamine linker, and a 4-pyridyl moiety. This combination of structural features suggests potential applications in medicinal chemistry and drug discovery, as each component can influence the molecule's pharmacological profile. The cyclopropyl group can enhance metabolic stability and potency, the amine provides a basic center for salt formation and hydrogen bonding, and the pyridine ring acts as a hydrogen bond acceptor and can participate in aromatic interactions. A thorough understanding of its physicochemical properties is paramount for predicting its behavior in biological systems and for its development as a potential therapeutic agent.

Physicochemical Characteristics

Table 1: Summary of Physicochemical Properties

PropertyValue (Estimated/Calculated)Notes and Rationale for Estimation
Molecular Formula C₉H₁₂N₂Based on chemical structure.
Molecular Weight 148.21 g/mol Calculated from the molecular formula.
pKa 8.5 - 9.5The primary amine is expected to have a pKa similar to other primary alkylamines (e.g., cyclopropylamine, pKa ≈ 9.1)[1]. The pyridine nitrogen will have a lower pKa (pKa of pyridine ≈ 5.2), but the primary amine will be the more basic center.
logP 1.0 - 2.0The presence of the lipophilic cyclopropyl and pyridyl rings is balanced by the polar amine group. The logP of cyclopropylamine is 0.07[1][2]. The addition of the pyridyl and methyl groups will increase lipophilicity.
Aqueous Solubility Moderately SolubleAs a primary amine, it is expected to be soluble in acidic aqueous solutions due to salt formation. Solubility in neutral water is likely to be moderate and will decrease with increasing pH. Lower aliphatic amines are generally soluble in water[3].
Melting Point Solid at room temperature (estimated)Many amines with similar molecular weights are liquids at room temperature[3]. However, the increased rigidity and potential for crystal packing from the cyclopropyl and pyridyl groups may result in a solid state. For example, some solid amines can be crystalline[4][5][6].
Boiling Point > 200 °C (estimated)Primary amines exhibit hydrogen bonding, leading to higher boiling points compared to their tertiary amine isomers[3][7][8]. The boiling point of cyclopropylamine is 49-50 °C[1][2]. The significantly larger molecular weight of the target compound suggests a much higher boiling point.

Experimental Protocols

To facilitate the empirical determination of the key physicochemical properties of this compound, detailed experimental protocols are provided below.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) can be accurately determined using potentiometric titration. This method involves the gradual addition of a titrant (an acid or a base) to a solution of the compound and monitoring the resulting change in pH.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Potassium Chloride (KCl)

  • Deionized water

  • pH meter with a suitable electrode

  • Burette

  • Stir plate and stir bar

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 10 mM). Add KCl to maintain a constant ionic strength.

  • Titration:

    • Place the sample solution in a beaker with a stir bar and immerse the pH electrode.

    • Slowly add 0.1 M HCl from a burette in small, precise increments.

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH has dropped significantly.

  • Data Analysis:

    • Plot the pH values against the volume of HCl added.

    • Determine the equivalence point, which is the point of maximum slope on the titration curve.

    • The pKa is the pH at which half of the volume of titrant required to reach the equivalence point has been added.

G Workflow for pKa Determination by Potentiometric Titration cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Calibrate pH Meter prep2 Prepare Analyte Solution prep1->prep2 titrate1 Add Titrant Incrementally prep2->titrate1 titrate2 Record pH titrate1->titrate2 after each addition titrate2->titrate1 continue until complete analysis1 Plot Titration Curve titrate2->analysis1 analysis2 Determine Equivalence Point analysis1->analysis2 analysis3 Calculate pKa analysis2->analysis3

pKa Determination Workflow
Determination of logP by Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity and is determined by measuring its distribution between an aqueous and an immiscible organic phase, typically n-octanol and water.

Materials:

  • This compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Separatory funnel or centrifuge tubes

  • UV-Vis spectrophotometer or HPLC

  • Vortex mixer

  • Centrifuge

Procedure:

  • Preparation: Prepare a stock solution of the compound in the aqueous phase.

  • Partitioning:

    • Add a known volume of the stock solution to a separatory funnel or centrifuge tube.

    • Add an equal volume of pre-saturated n-octanol.

    • Shake vigorously for a set period (e.g., 30 minutes) to allow for partitioning.

    • Allow the two phases to separate completely. If an emulsion forms, centrifugation can be used to break it.

  • Analysis:

    • Carefully separate the aqueous and organic phases.

    • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculation:

    • Calculate the partition coefficient, P = [Concentration in organic phase] / [Concentration in aqueous phase].

    • Calculate logP = log₁₀(P).

G Workflow for logP Determination by Shake-Flask Method cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis prep1 Prepare Stock Solution in Aqueous Phase part1 Mix Aqueous and Organic Phases prep1->part1 prep2 Saturate Solvents prep2->part1 part2 Shake to Equilibrate part1->part2 part3 Separate Phases part2->part3 analysis1 Measure Concentration in Each Phase part3->analysis1 analysis2 Calculate Partition Coefficient (P) analysis1->analysis2 analysis3 Calculate logP analysis2->analysis3

logP Determination Workflow
Determination of Aqueous Solubility

Aqueous solubility can be determined using the shake-flask method, which involves creating a saturated solution and measuring the concentration of the dissolved compound.

Materials:

  • This compound

  • Deionized water

  • Thermostatically controlled shaker bath

  • Filtration apparatus (e.g., syringe filters)

  • Analytical balance

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Saturation:

    • Add an excess amount of the solid compound to a known volume of deionized water in a sealed flask.

    • Place the flask in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation:

    • Allow the solution to stand undisturbed at the same temperature to allow undissolved solids to settle.

    • Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles.

  • Analysis:

    • Dilute the filtered solution to a concentration within the linear range of the analytical method.

    • Determine the concentration of the dissolved compound using a calibrated UV-Vis spectrophotometer or HPLC.

  • Calculation:

    • Calculate the solubility in units of mg/mL or mol/L, taking into account any dilution factors.

G Workflow for Aqueous Solubility Determination cluster_saturation Saturation cluster_sampling Sampling cluster_analysis Analysis sat1 Add Excess Solid to Water sat2 Equilibrate in Shaker Bath sat1->sat2 samp1 Settle Undissolved Solid sat2->samp1 samp2 Filter Supernatant samp1->samp2 analysis1 Dilute Sample samp2->analysis1 analysis2 Measure Concentration analysis1->analysis2 analysis3 Calculate Solubility analysis2->analysis3

Aqueous Solubility Workflow

Synthesis and Biological Activity

Synthesis

G Proposed Synthesis of this compound cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Reduction reagent1 4-Cyanopyridine product1 Intermediate Imine reagent1->product1 reagent2 Cyclopropylmagnesium Bromide reagent2->product1 product2 This compound product1->product2 reagent3 Reducing Agent (e.g., NaBH4) reagent3->product2

Proposed Synthesis Route
Biological Activity and Signaling Pathways

As of the date of this document, there is no specific information in the public domain detailing the biological activity or the signaling pathways associated with this compound. The presence of the cyclopropyl-amine and pyridyl moieties suggests that the compound could be investigated for a range of biological targets. For instance, related structures containing cyclopropyl groups have been explored as corticotropin-releasing factor 1 (CRF1) receptor antagonists[9], and various pyridine derivatives exhibit a wide array of pharmacological activities. Further research and biological screening are required to elucidate the specific biological functions of this compound.

Conclusion

This technical guide has compiled the available and estimated physicochemical data for this compound and provided detailed experimental protocols for their empirical determination. While there is a clear need for further experimental work to fully characterize this molecule, this document provides a solid foundation for researchers. The unique structural combination of a cyclopropyl group, a primary amine, and a pyridine ring makes this compound an interesting candidate for further investigation in medicinal chemistry and drug discovery. The provided protocols and proposed synthetic route are intended to facilitate and encourage such future research endeavors.

References

Navigating the Potential of 1-Cyclopropyl-1-(4-pyridyl)methylamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1270506-12-1

For research use only. Not for human or veterinary use.

Introduction

1-Cyclopropyl-1-(4-pyridyl)methylamine is a heterocyclic compound featuring a unique combination of a cyclopropyl group and a pyridinylmethylamine moiety. While detailed public data on this specific molecule is limited, its structural motifs are prevalent in a variety of biologically active compounds. This guide provides an in-depth overview of the chemical space surrounding this compound, drawing on data from structurally similar molecules to highlight its potential applications, synthetic strategies, and possible mechanisms of action for researchers, scientists, and drug development professionals. The pyridine ring is a common feature in numerous marketed drugs, and the cyclopropyl group is often introduced to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.

Physicochemical Properties

PropertyPredicted Value
Molecular Formula C₉H₁₂N₂
Molecular Weight 148.21 g/mol
Topological Polar Surface Area 38.9 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
LogP 1.5

Synthetic Approaches

The synthesis of this compound and its analogs can be approached through several established organic chemistry methodologies. A general and scalable synthetic route for related non-racemic 1-cyclopropyl alkyl-1-amines has been described, which could be adapted for the synthesis of the title compound.

A plausible synthetic workflow is outlined below:

G cluster_start Starting Materials cluster_reaction Reductive Amination cluster_product Product Cyclopropyl(4-pyridyl)methanone Cyclopropyl(4-pyridyl)methanone Reaction Reaction with a reducing agent (e.g., NaBH3CN, H2/Pd-C) Cyclopropyl(4-pyridyl)methanone->Reaction Amine Source Amine Source (e.g., NH3, NH2OH) Amine Source->Reaction Product This compound Reaction->Product

A generalized workflow for the synthesis of this compound.
Representative Experimental Protocol: Reductive Amination

The following is a representative protocol for the reductive amination of a ketone, which can be adapted for the synthesis of this compound from cyclopropyl(4-pyridyl)methanone.

  • Reaction Setup: To a solution of cyclopropyl(4-pyridyl)methanone (1.0 eq) in a suitable solvent (e.g., methanol, ethanol) is added an amine source, such as ammonium acetate or hydroxylamine (1.2 eq).

  • Reduction: A reducing agent, for instance, sodium cyanoborohydride (NaBH₃CN) (1.5 eq), is added portion-wise to the reaction mixture at room temperature.

  • Monitoring: The reaction progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction is quenched by the addition of water. The solvent is then removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to yield the desired this compound.

Potential Biological Activities and Signaling Pathways

While the specific biological targets of this compound have not been publicly disclosed, analysis of structurally related compounds suggests potential activities in several areas of therapeutic interest.

CNS Activity

Derivatives of pyridinylmethylamine have been investigated as potent and selective agonists for the 5-HT1A receptor, which is a key target in the treatment of depression and anxiety. Agonism at this receptor can lead to a cascade of downstream signaling events.

A hypothetical signaling pathway initiated by the activation of the 5-HT1A receptor is depicted below:

G Ligand 1-Cyclopropyl-1- (4-pyridyl)methylamine (Hypothetical Agonist) Receptor 5-HT1A Receptor Ligand->Receptor Binds to G_Protein Gi/o Protein Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP PKA ↓ PKA Activity cAMP->PKA CREB ↓ CREB Phosphorylation PKA->CREB Gene_Expression Altered Gene Expression CREB->Gene_Expression

A hypothetical signaling pathway for 5-HT1A receptor agonism.
Enzyme Inhibition

Other pyridinyl derivatives have been explored as inhibitors of various enzymes, including cholinesterases, which are relevant in the context of Alzheimer's disease. The inhibitory activity of such compounds is typically assessed through enzymatic assays.

Analog ClassTarget EnzymePotency (IC₅₀)
Pyridinyl CarbamatesAcetylcholinesteraseSub-micromolar
Pyridinyl AmidesButyrylcholinesteraseMicromolar

Conclusion

This compound represents a chemical scaffold with significant potential for the development of novel therapeutic agents. While specific data on this compound is limited, the analysis of its structural analogs provides a strong rationale for its investigation in areas such as neuroscience and enzyme inhibition. The synthetic routes are accessible, and the potential for biological activity is high, making it an attractive target for further research and development. This guide serves as a foundational resource for scientists and researchers interested in exploring the properties and applications of this and related molecules.

An In-depth Technical Guide to 1-Cyclopropyl-1-(4-pyridyl)methylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of 1-Cyclopropyl-1-(4-pyridyl)methylamine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed insights into the compound's characteristics and potential applications.

Molecular Structure and Identifiers

This compound is a chemical compound with a molecular structure that incorporates a cyclopropyl group, a pyridyl ring, and a methylamine moiety. The strategic combination of these functional groups suggests its potential as a scaffold in the design of novel therapeutic agents.

The key identifiers and physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
IUPAC Name 1-Cyclopropyl-1-(pyridin-4-yl)methanamineN/A
Synonyms cyclopropyl(4-pyridinyl)methylamine[1]
CAS Number 1270506-12-1[1]
Molecular Formula C₉H₁₂N₂[1]
Molecular Weight 148.21 g/mol [1]
InChI 1S/C9H12N2/c10-9(7-1-2-7)8-3-5-11-6-4-8/h3-7,9H,1-2,10H2[1]
InChIKey RCNXRRXXFSTRFI-UHFFFAOYSA-N[1]
SMILES C1CC1C(N)C2=CC=NC=C2N/A

A 2D representation of the molecular structure is provided below.

Molecular Structure of this compound

Synthesis Protocol

The synthesis of this compound can be achieved through a nucleophilic addition of a Grignard reagent to a nitrile, followed by reduction. A plausible and detailed experimental protocol is outlined below, adapted from general procedures for the synthesis of primary amines from nitriles.

Synthesis Workflow

The overall synthetic workflow can be visualized as a two-step process: the formation of an imine intermediate via a Grignard reaction, followed by its reduction to the final amine product.

G A Cyclopropyl bromide C Cyclopropylmagnesium bromide (Grignard Reagent) A->C B Magnesium turnings B->C E Imine Intermediate C->E D 4-Cyanopyridine D->E G This compound E->G F Sodium borohydride (NaBH4) F->G

Synthetic Workflow Diagram
Experimental Procedure

Step 1: Preparation of Cyclopropylmagnesium Bromide

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

  • Add a small crystal of iodine to activate the magnesium.

  • Add anhydrous diethyl ether to the flask.

  • Slowly add a solution of cyclopropyl bromide (1.0 equivalent) in anhydrous diethyl ether from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition.

  • After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Reaction with 4-Cyanopyridine and Reduction

  • Cool the freshly prepared cyclopropylmagnesium bromide solution to 0 °C in an ice bath.

  • Slowly add a solution of 4-cyanopyridine (1.0 equivalent) in anhydrous diethyl ether from the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Cool the reaction mixture to 0 °C and slowly add a solution of sodium borohydride (NaBH₄) (1.5 equivalents) in methanol.

  • Stir the mixture at room temperature for 4-6 hours.

  • Quench the reaction by the slow addition of water, followed by a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Physicochemical Characterization

Due to the limited availability of published experimental data for this specific molecule, the following tables provide predicted spectroscopic data based on the analysis of its structural components and data from closely related compounds.

Predicted ¹H and ¹³C NMR Data
¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Assignment
8.5 - 8.6 (d, 2H)Pyridyl H (ortho to N)
7.2 - 7.3 (d, 2H)Pyridyl H (meta to N)
3.5 - 3.6 (d, 1H)Methine CH
1.8 - 2.0 (br s, 2H)Amine NH₂
0.8 - 1.0 (m, 1H)Cyclopropyl CH
0.3 - 0.6 (m, 4H)Cyclopropyl CH₂
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Vibrational Mode
3300 - 3400N-H stretch (amine)
3000 - 3100C-H stretch (aromatic and cyclopropyl)
2850 - 2950C-H stretch (aliphatic)
1600 - 1650C=N and C=C stretch (pyridyl ring)
1400 - 1500C-C stretch (pyridyl ring)
1000 - 1050Cyclopropyl ring breathing
Predicted Mass Spectrometry Fragmentation
m/z Proposed Fragment
148[M]⁺
131[M - NH₃]⁺
106[M - C₃H₅]⁺
93[C₅H₄N-CH₂]⁺
78[C₅H₄N]⁺

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, its structural motifs are present in numerous pharmacologically active compounds. Cyclopropylamines are known to be present in various enzyme inhibitors and receptor modulators. The pyridine ring is a common feature in many drugs, often involved in hydrogen bonding and π-stacking interactions with biological targets.

Given the prevalence of similar structures in kinase inhibitors, a hypothetical signaling pathway that could be modulated by this compound is the Receptor Tyrosine Kinase (RTK) pathway. Many small molecule inhibitors target the ATP-binding site of kinases in this pathway.

RTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 Recruits Ligand Growth Factor (Ligand) Ligand->RTK Binds SOS SOS GRB2->SOS Activates RAS RAS SOS->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Cell Proliferation, Survival) ERK->Transcription Translocates and Activates Inhibitor Potential Inhibitor (e.g., this compound) Inhibitor->RAF Inhibits

Hypothetical RTK Signaling Pathway Modulation

This diagram illustrates a potential mechanism where a compound like this compound could act as an inhibitor of a downstream kinase such as RAF, thereby blocking the signaling cascade that leads to cell proliferation. This is a generalized representation, and the actual biological target would require experimental validation.

Conclusion

This compound is a compound of interest for medicinal chemistry due to its unique structural features. This guide has provided a detailed overview of its molecular structure, a plausible synthetic route, and predicted physicochemical properties. While experimental data on its biological activity is currently lacking, its structural similarity to known bioactive molecules suggests that it could be a valuable building block for the development of new therapeutic agents. Further research is warranted to synthesize and characterize this compound and to explore its potential pharmacological effects.

References

An In-depth Technical Guide to 1-Cyclopropyl-1-(4-pyridyl)methylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopropyl-1-(4-pyridyl)methylamine, a molecule incorporating a cyclopropyl group attached to a pyridinylmethylamine scaffold, represents a structural motif of significant interest in medicinal chemistry. The unique conformational constraints and electronic properties imparted by the cyclopropyl ring make it a valuable component in the design of novel therapeutic agents. This guide provides a comprehensive overview of its chemical identity, a plausible synthetic route, and explores a potential mechanism of action based on related structures, focusing on the inhibition of the Transforming Growth Factor-beta (TGF-β) type I receptor (ALK5) signaling pathway.

Chemical Identity

The nomenclature and key identifiers for this compound are crucial for accurate documentation and research.

  • IUPAC Name: cyclopropyl(pyridin-4-yl)methanamine

  • Synonyms: this compound

  • CAS Number: 1270506-12-1[1]

  • Molecular Formula: C₉H₁₂N₂

  • Molecular Weight: 148.21 g/mol

Physicochemical and Biological Data

Quantitative data for this compound and a related ALK5 inhibitor are summarized below. It is important to note that the biological activity data presented is for a structurally related compound, GW6604, which also contains a pyridine motif and is a known ALK5 inhibitor. This provides a relevant biological context for the target molecule.

PropertyValueNotes
Physicochemical Properties of cyclopropyl(pyridin-4-yl)methanamine
Molecular FormulaC₉H₁₂N₂
Molecular Weight148.21 g/mol
Storage Temperature2-8°C[2]
Biological Activity of a Related ALK5 Inhibitor (GW6604)
TargetALK5 (TGF-β type I receptor)[3]
IC₅₀ (Enzymatic Assay)140 nMAutophosphorylation of ALK5[3]
IC₅₀ (Cellular Assay)500 nMTGF-β-induced transcription of PAI-1[3]

Experimental Protocols

Synthesis of this compound

Reaction Scheme:

4-Cyanopyridine + Ethylmagnesium bromide --(1. Ti(OⁱPr)₄, 2. BF₃·OEt₂)--> cyclopropyl(pyridin-4-yl)methanamine

Materials:

  • 4-Cyanopyridine

  • Titanium(IV) isopropoxide (Ti(OⁱPr)₄)

  • Ethylmagnesium bromide (EtMgBr) in a suitable solvent (e.g., THF)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 4-cyanopyridine and anhydrous THF under a nitrogen atmosphere. The solution is cooled to 0°C.

  • Titanium Complex Formation: Titanium(IV) isopropoxide is added to the solution, and the mixture is stirred for 15 minutes.

  • Grignard Addition: Ethylmagnesium bromide solution is added dropwise via the dropping funnel, maintaining the temperature at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for 2 hours.

  • Lewis Acid Addition: The reaction is cooled back to 0°C, and boron trifluoride diethyl etherate is added dropwise. The mixture is stirred at room temperature for an additional 12 hours.

  • Quenching: The reaction is carefully quenched by the slow addition of an aqueous solution of hydrochloric acid at 0°C.

  • Workup: The aqueous layer is basified with a saturated solution of sodium bicarbonate until a pH of 8-9 is reached. The aqueous layer is then extracted three times with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Potential Biological Target and Signaling Pathway

Based on the activity of structurally related compounds, a plausible biological target for this compound is the Transforming Growth Factor-beta (TGF-β) type I receptor (ALK5) . The TGF-β signaling pathway plays a crucial role in various cellular processes, including proliferation, differentiation, and extracellular matrix production.[5] Dysregulation of this pathway is implicated in diseases such as fibrosis and cancer.

The canonical ALK5 signaling pathway is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TGFβRII). This binding event recruits and phosphorylates the ALK5 receptor.[6] Activated ALK5 then phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.[5] These phosphorylated R-SMADs form a complex with the common-mediator SMAD (Co-SMAD), SMAD4. This complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in fibrosis and other cellular responses.[5][6]

An inhibitor of ALK5, such as a molecule from the cyclopropyl-pyridine class, would bind to the ATP-binding site of the ALK5 kinase domain, preventing its autophosphorylation and subsequent activation. This would block the downstream phosphorylation of SMAD2/3, thereby inhibiting the entire signaling cascade.

ALK5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TGFBRII TGFβRII TGF_beta->TGFBRII Binding ALK5 ALK5 (TGFβRI) TGFBRII->ALK5 Recruitment & Phosphorylation SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylation pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex Complex Formation SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Gene Transcription (e.g., Collagen, PAI-1) SMAD_complex->Transcription Translocation & Transcriptional Regulation Inhibitor 1-Cyclopropyl-1- (4-pyridyl)methylamine (Inhibitor) Inhibitor->ALK5 Inhibition

Figure 1. A diagram illustrating the proposed inhibitory action of this compound on the ALK5 signaling pathway.

Conclusion

This compound is a compound with potential for further investigation in drug discovery, particularly within programs targeting kinase-mediated signaling pathways. This guide has provided a foundational understanding of its chemical properties, a viable synthetic strategy, and a plausible biological mechanism of action based on the inhibition of the ALK5 receptor. Further experimental validation is required to confirm the biological activity and therapeutic potential of this specific molecule.

References

A Technical Guide to the Spectral Analysis of 1-Cyclopropyl-1-(4-pyridyl)methylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopropyl-1-(4-pyridyl)methylamine is a chemical compound of interest in medicinal chemistry and drug discovery due to its unique structural combination of a cyclopropyl group, a pyridyl ring, and a methylamine moiety. These features can impart desirable pharmacological properties. A thorough understanding of its chemical structure and purity is paramount for any research or development application, and this is primarily achieved through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

This technical guide provides a framework for the spectral analysis of this compound. While specific experimental data for this compound is not widely available in public databases, this document outlines the expected spectral characteristics based on its structure and provides generalized experimental protocols for data acquisition.

Predicted Spectral Data

Based on the chemical structure of this compound, the following spectral characteristics are anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR)

The proton NMR spectrum is expected to show distinct signals for the protons of the cyclopropyl, pyridyl, and methylamine groups.

Proton Type Expected Chemical Shift (ppm) Multiplicity Integration
Pyridyl-H (ortho to N)8.5 - 8.7Doublet (d)2H
Pyridyl-H (meta to N)7.2 - 7.4Doublet (d)2H
Methine-H (CH-NH₂)3.5 - 4.0Singlet (s) or Triplet (t)1H
Amine-H (NH₂)1.5 - 3.0Broad Singlet (br s)2H
Cyclopropyl-H (methine)0.8 - 1.2Multiplet (m)1H
Cyclopropyl-H (methylene)0.3 - 0.7Multiplet (m)4H

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

Carbon Type Expected Chemical Shift (ppm)
Pyridyl-C (ipso-C)155 - 160
Pyridyl-C (ortho to N)148 - 152
Pyridyl-C (meta to N)120 - 125
Methine-C (CH-NH₂)55 - 65
Cyclopropyl-C (methine)15 - 25
Cyclopropyl-C (methylene)5 - 15
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₉H₁₂N₂), the expected molecular weight is approximately 148.21 g/mol .

Ion Type Expected m/z Description
[M+H]⁺149.10Molecular ion peak (in ESI+)
[M]⁺148.10Molecular ion peak (in EI)
C₈H₉N₂⁺133.08Loss of CH₃
C₇H₇N⁺105.06Loss of cyclopropylamine
C₆H₆N⁺92.05Pyridyl fragment
C₄H₈N⁺70.07Cyclopropylmethylamine fragment
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Functional Group Expected Wavenumber (cm⁻¹) Description
N-H Stretch (amine)3300 - 3500Medium to weak, broad
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (aliphatic)2850 - 3000Medium to strong
C=N Stretch (pyridyl)1580 - 1620Medium to strong
C=C Stretch (pyridyl)1400 - 1500Medium to strong
N-H Bend (amine)1550 - 1650Medium
C-N Stretch1000 - 1250Medium

Experimental Protocols

The following are generalized protocols for acquiring spectral data. Instrument parameters should be optimized for the specific sample and instrument.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent will depend on the solubility of the compound and the desired exchange of labile protons (e.g., NH₂).

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Data Acquisition:

    • Transfer the solution to a 5 mm NMR tube.

    • Place the tube in the NMR spectrometer.

    • Acquire ¹H NMR and ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, a proton-decoupled sequence is typically used.

    • Further experiments like COSY, HSQC, and HMBC can be performed to aid in structure elucidation.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonium hydroxide may be added to promote ionization in Electrospray Ionization (ESI).

  • Instrumentation:

    • Ionization Method: Choose an appropriate ionization method. ESI is suitable for polar molecules and provides soft ionization, often yielding the protonated molecular ion [M+H]⁺. Electron Ionization (EI) is a higher-energy method that can provide more extensive fragmentation patterns.

    • Mass Analyzer: The choice of mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF), Orbitrap) will determine the resolution and mass accuracy of the measurement.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain insights into the compound's structure.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Sample (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet.

    • Solid Sample (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

    • Liquid/Solution Sample: Place a drop of the neat liquid or a concentrated solution between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Place the sample in the IR spectrometer and record the spectrum, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualizations

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_MS Prepare Dilute Solution Sample->Prep_MS Prep_IR Prepare KBr Pellet or use ATR Sample->Prep_IR Acquire_NMR NMR Spectrometer (¹H, ¹³C) Prep_NMR->Acquire_NMR Acquire_MS Mass Spectrometer (ESI or EI) Prep_MS->Acquire_MS Acquire_IR IR Spectrometer Prep_IR->Acquire_IR Analyze_NMR Chemical Shifts, Coupling, Integration Acquire_NMR->Analyze_NMR Analyze_MS Molecular Weight, Fragmentation Acquire_MS->Analyze_MS Analyze_IR Functional Group Identification Acquire_IR->Analyze_IR Structure_Elucidation Structure Confirmation & Purity Assessment Analyze_NMR->Structure_Elucidation Analyze_MS->Structure_Elucidation Analyze_IR->Structure_Elucidation

Solubility Profile of 1-Cyclopropyl-1-(4-pyridyl)methylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Cyclopropyl-1-(4-pyridyl)methylamine. Due to the absence of publicly available quantitative solubility data for this specific compound, this document outlines its expected solubility based on its chemical structure and the known properties of its constituent functional groups. Furthermore, a detailed, generalized experimental protocol for determining the precise solubility of this amine in various solvents is provided. This guide is intended to equip researchers with the foundational knowledge and practical methodology to assess the solubility of this compound for applications in drug discovery and development.

Introduction

This compound is a chemical compound featuring a cyclopropyl group, a pyridine ring, and a primary amine. The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities. Understanding the solubility of this molecule in different solvents is therefore essential for its advancement in pharmaceutical research.

Predicted Solubility Profile

Based on the molecular structure of this compound, a qualitative solubility profile can be predicted. The molecule possesses both polar and non-polar characteristics.

  • Polar Characteristics: The presence of the pyridine ring, with its nitrogen atom, and the primary amine group (-NH2) allows for hydrogen bonding with protic solvents. The lone pair of electrons on the nitrogen atoms can act as hydrogen bond acceptors, while the amine hydrogens can act as hydrogen bond donors. Pyridine itself is miscible with a wide range of solvents, including water, ethanol, and diethyl ether.[1][2]

  • Non-Polar Characteristics: The cyclopropyl group and the overall carbon framework contribute to the non-polar nature of the molecule.

General Solubility Expectations:

  • Water: The general rule for amines suggests that those with more than six carbon atoms tend to have low water solubility.[3] this compound has nine carbon atoms, which may lead to limited solubility in water. However, the presence of the polar pyridine ring and the amine group might enhance its aqueous solubility to some extent. The basic nature of the amine and pyridine nitrogen means that the compound's solubility in aqueous solutions is expected to be highly pH-dependent. In acidic solutions, the formation of a protonated, more polar salt will significantly increase its water solubility.[3][4][5]

  • Polar Organic Solvents (e.g., Methanol, Ethanol, DMSO, DMF): Due to the polar functionalities, the compound is expected to exhibit good solubility in polar organic solvents. These solvents can engage in hydrogen bonding and dipole-dipole interactions with the solute.

  • Non-Polar Organic Solvents (e.g., Hexane, Toluene): Solubility in non-polar solvents is anticipated to be lower compared to polar organic solvents, owing to the significant polarity imparted by the pyridine and amine moieties.

A summary of the predicted qualitative solubility is presented in Table 1.

Solvent FamilyExample SolventsPredicted Qualitative SolubilityRationale
Protic PolarWater, Methanol, EthanolSparingly Soluble to SolubleCapable of hydrogen bonding. Solubility in water is likely limited by the carbon count but enhanced by salt formation at low pH.
Aprotic PolarDMSO, DMF, AcetoneSolubleFavorable dipole-dipole interactions.
Non-PolarHexane, TolueneSparingly Soluble to InsolubleMismatch in polarity between the solute and solvent.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The following is a generalized method adapted from established procedures for determining the solubility of amine compounds.[4][5][6]

Materials and Equipment
  • This compound

  • Selected solvents (e.g., Water, Ethanol, Methanol, DMSO, DMF, Acetone)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of each solvent in separate vials. The excess solid should be clearly visible.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be controlled and recorded (e.g., 25 °C).

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

  • Quantification:

    • Accurately dilute a known volume of the filtered saturated solution with the respective solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.

    • A calibration curve should be prepared using standard solutions of known concentrations of this compound in each solvent.

  • Calculation of Solubility:

    • Calculate the concentration of the compound in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

The experimental workflow is visualized in the following diagram.

G cluster_0 Preparation of Saturated Solution cluster_1 Sample Collection and Preparation cluster_2 Quantification cluster_3 Solubility Calculation A Add excess this compound to a known volume of solvent B Seal vial and place in a constant temperature shaker A->B C Agitate for 24-48 hours to reach equilibrium B->C D Allow excess solid to settle C->D Equilibration Complete E Withdraw supernatant with a syringe D->E F Filter the supernatant through a syringe filter E->F G Dilute the filtered solution F->G H Analyze by HPLC or UV-Vis spectroscopy G->H I Determine concentration using a calibration curve H->I J Calculate the concentration in the original saturated solution I->J K Express solubility in mg/mL or mol/L J->K G start Start with this compound is_soluble_in_water Test solubility in Water start->is_soluble_in_water water_soluble Soluble in Water is_soluble_in_water->water_soluble Yes water_insoluble Insoluble/Sparingly Soluble in Water is_soluble_in_water->water_insoluble No test_organic Test solubility in polar organic solvents (e.g., Methanol, DMSO) water_soluble->test_organic test_acid Test solubility in 5% HCl water_insoluble->test_acid acid_soluble Soluble in 5% HCl (Confirms basic nature) test_acid->acid_soluble Yes acid_insoluble Insoluble in 5% HCl (Unlikely for this compound) test_acid->acid_insoluble No acid_soluble->test_organic organic_soluble Soluble in Polar Organic Solvents organic_insoluble Insoluble in Polar Organic Solvents (Unexpected)

References

An In-depth Technical Guide on the Stability and Storage of 1-Cyclopropyl-1-(4-pyridyl)methylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical compound 1-Cyclopropyl-1-(4-pyridyl)methylamine. The information presented herein is crucial for maintaining the integrity, purity, and activity of this compound in research and development settings. The stability profile is extrapolated from the known chemical properties of its constituent functional groups—a primary amine, a cyclopropyl group, and a pyridine ring—and is supported by established principles of pharmaceutical stability testing.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.

PropertyValueSource
CAS Number 1270506-12-1[1]
Molecular Formula C₉H₁₂N₂[2]
Molecular Weight 148.21 g/mol [2]
Appearance Likely a liquid or low-melting solidInferred
Solubility Expected to be soluble in water and most organic solvents like ethanol and ether.[3]Inferred from cyclopropylamine

Stability Profile and Potential Degradation Pathways

The stability of this compound is influenced by its three primary structural components: the cyclopropylamine moiety, the pyridine ring, and the benzylic amine structure. Forced degradation studies, which subject a compound to harsh conditions, are critical for identifying potential degradation pathways.[4][5][6]

Key Sensitivities:

  • pH: The cyclopropyl amine group is susceptible to hydrolytic degradation under high pH conditions.[7] The pyridine ring, being basic, can react with acids.

  • Oxidation: Primary amines and the electron-rich pyridine ring are prone to oxidation.[4] Oxidative stress can be induced by agents like hydrogen peroxide or radical initiators.[4]

  • Light: Pyridine-containing compounds can be photosensitive. Photolytic degradation can occur upon exposure to UV or fluorescent light.[5]

  • Heat: Elevated temperatures can accelerate degradation reactions.[4]

The following diagram illustrates the potential degradation pathways for this compound based on its chemical structure.

Degradation_Pathways cluster_stress Stress Conditions cluster_compound Compound cluster_products Potential Degradation Products High_pH High pH (Hydrolysis) Compound This compound High_pH->Compound Oxidizing_Agents Oxidizing Agents (e.g., H₂O₂) Oxidizing_Agents->Compound Light_UV Light (UV) (Photolysis) Light_UV->Compound Heat Heat (Thermolysis) Heat->Compound Hydrolysis_Product Hydrolytic Degradants Compound->Hydrolysis_Product Oxidation_Product Oxidized Species (e.g., N-oxide) Compound->Oxidation_Product Photolytic_Product Photolytic Adducts/Fragments Compound->Photolytic_Product Thermal_Product Thermally Induced Impurities Compound->Thermal_Product Stability_Testing_Workflow Start Start: Prepare Stock Solution of Compound Stress Subject Aliquots to Stress Conditions Start->Stress Acid Acid Hydrolysis (e.g., 0.1 M HCl) Stress->Acid pH Base Base Hydrolysis (e.g., 0.1 M NaOH) Stress->Base pH Oxidation Oxidation (e.g., 3% H₂O₂) Stress->Oxidation Oxidative Heat Thermal Stress (e.g., 60°C) Stress->Heat Thermal Light Photolytic Stress (UV/Vis Light) Stress->Light Photolytic Analysis Analyze Samples by Stability-Indicating Method (e.g., HPLC-UV/MS) Acid->Analysis Base->Analysis Oxidation->Analysis Heat->Analysis Light->Analysis Data Quantify Degradation and Identify Degradants Analysis->Data End End: Establish Stability Profile and Storage Conditions Data->End

References

An In-depth Technical Guide on the Potential Biological Activity of 1-Cyclopropyl-1-(4-pyridyl)methylamine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a theoretical overview of the potential biological activities of 1-Cyclopropyl-1-(4-pyridyl)methylamine based on chemoinformatic analysis and the known activities of structurally related compounds. As of the date of this publication, there is no direct experimental evidence or published literature detailing the specific biological effects of this molecule. Therefore, the information presented herein is speculative and intended for research and drug development professionals for conceptual guidance.

Introduction

This compound is a small molecule featuring a central methylamine linker connecting a cyclopropyl group and a 4-pyridyl (pyridin-4-yl) ring. The unique combination of these structural motifs suggests potential interactions with various biological targets. The cyclopropyl group, a strained three-membered ring, can introduce conformational rigidity and influence electronic properties, potentially enhancing binding affinity and metabolic stability. The pyridine ring is a common pharmacophore found in numerous approved drugs, known for its ability to participate in hydrogen bonding and other non-covalent interactions. This guide explores the hypothetical biological activities of this compound, drawing inferences from the established pharmacology of its constituent chemical fragments.

Chemical and Physical Properties

PropertyValue
IUPAC Name 1-cyclopropyl-1-(pyridin-4-yl)methanamine
Molecular Formula C₉H₁₂N₂
Molecular Weight 148.21 g/mol
CAS Number 1270506-12-1
Predicted LogP 1.2
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2

Potential Biological Activities (Inferred)

Based on the structural components of this compound, several potential biological activities can be hypothesized. It is crucial to reiterate that these are not experimentally confirmed for this specific molecule.

The cyclopropylamine moiety is a well-known pharmacophore for the inhibition of monoamine oxidases (MAO-A and MAO-B). These enzymes are responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.

  • Mechanism of Action (Hypothesized): Cyclopropylamine derivatives can act as mechanism-based inhibitors of MAO. The enzyme oxidizes the amine, which can lead to the opening of the strained cyclopropyl ring. This process generates a reactive intermediate that can covalently bind to the flavin cofactor of the enzyme, leading to irreversible inhibition.

The pyridine ring is a prominent feature in many CNS-active drugs. Its ability to cross the blood-brain barrier and interact with various receptors and enzymes makes it a valuable scaffold in neuropharmacology.

  • Potential Targets:

    • Nicotinic Acetylcholine Receptors (nAChRs): The pyridyl group is an essential component of nicotine and other nAChR agonists and antagonists.

    • GABA Receptors: Some pyridine derivatives have been shown to modulate GABAergic neurotransmission.

    • Other CNS Receptors: The overall structure may allow for interaction with various other CNS targets, potentially leading to antidepressant, anxiolytic, or antipsychotic effects.

A significant number of FDA-approved anticancer drugs contain a pyridine scaffold.[1] These compounds often act by inhibiting kinases or other enzymes involved in cell proliferation and survival.

  • Potential Mechanisms:

    • Kinase Inhibition: The pyridine ring can serve as a scaffold for designing kinase inhibitors by forming key hydrogen bonds in the ATP-binding pocket.

    • Other Anticancer Targets: The molecule could potentially interact with other targets relevant to cancer, such as histone deacetylases (HDACs) or topoisomerases.

Pyridine derivatives have been explored for their potential as antimicrobial and anti-inflammatory agents.[2][3]

  • Potential Mechanisms:

    • Enzyme Inhibition: The compound could inhibit enzymes crucial for microbial survival or inflammatory pathways. For instance, some pyridine-containing compounds are known to inhibit cyclooxygenase (COX) enzymes.

    • Iron Chelation: Certain pyridine structures can chelate iron, a mechanism that can contribute to both antimicrobial and anti-inflammatory effects.[4]

Quantitative Data

As of the current date, there is no publicly available quantitative data (e.g., IC₅₀, EC₅₀, Kᵢ) on the biological activity of this compound. The table below is included as a template for future experimental findings.

Target/AssayMetricValue (nM)Reference
MAO-A InhibitionIC₅₀Data not available-
MAO-B InhibitionIC₅₀Data not available-
Kinase Panel (e.g., VEGFR2)IC₅₀Data not available-
nAChR Binding (e.g., α4β2)KᵢData not available-
Antimicrobial (e.g., E. coli)MICData not available-

Hypothetical Experimental Protocols

To investigate the potential biological activities of this compound, a tiered screening approach would be appropriate.

  • MAO Inhibition Assay:

    • Principle: A commercially available MAO-Glo™ Assay kit (Promega) can be used. This assay measures the luminescence produced from the metabolism of a luminogenic MAO substrate.

    • Protocol:

      • Prepare a dilution series of this compound in an appropriate buffer.

      • Add the compound to wells of a 96-well plate containing recombinant human MAO-A or MAO-B enzyme.

      • Incubate for a specified time at room temperature.

      • Add the luminogenic substrate and incubate.

      • Add the Luciferin Detection Reagent to stop the reaction and generate a luminescent signal.

      • Measure luminescence using a plate reader.

      • Calculate IC₅₀ values from the dose-response curve.

  • Kinase Inhibition Profiling:

    • Principle: Utilize a commercial kinase profiling service (e.g., Eurofins, Reaction Biology) to screen the compound against a panel of human kinases at a fixed concentration (e.g., 10 µM).

    • Protocol: The service provider will typically use a radiometric or fluorescence-based assay to measure the activity of each kinase in the presence of the test compound. The percentage of inhibition will be reported for each kinase.

  • Antimicrobial Susceptibility Testing:

    • Principle: Determine the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to CLSI guidelines.

    • Protocol:

      • Prepare a two-fold serial dilution of the compound in a 96-well plate with Mueller-Hinton broth.

      • Inoculate each well with a standardized suspension of the test microorganism (e.g., E. coli, S. aureus).

      • Incubate the plate at 37°C for 18-24 hours.

      • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Based on the results of the primary screening, further in-depth studies can be designed to confirm the activity and elucidate the mechanism of action. This could include cell-based assays, further enzymatic assays, and biophysical interaction studies.

Visualizations

MAO_Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MA Monoamine Neurotransmitter (e.g., Dopamine) VMAT2 VMAT2 MA->VMAT2 MAO_enzyme Monoamine Oxidase (MAO) MA->MAO_enzyme MA_vesicle Synaptic Vesicle VMAT2->MA_vesicle Synapse Increased Neurotransmitter Concentration MA_vesicle->Synapse Release Receptor Postsynaptic Receptor Synapse->Receptor Binding & Signal Metabolites Inactive Metabolites MAO_enzyme->Metabolites Compound 1-Cyclopropyl-1- (4-pyridyl)methylamine Compound->MAO_enzyme Inhibition

Caption: Hypothesized mechanism of MAO inhibition.

Experimental_Workflow cluster_primary Primary Screening (In Vitro) cluster_secondary Secondary Screening & MoA cluster_invivo In Vivo Testing start This compound (Test Compound) MAO_Assay MAO-A/B Inhibition Assay start->MAO_Assay Kinase_Panel Kinase Panel Screen (e.g., 96 kinases) start->Kinase_Panel Antimicrobial_Assay Antimicrobial MIC Determination start->Antimicrobial_Assay Dose_Response Dose-Response and IC50 Determination MAO_Assay->Dose_Response If Active Kinase_Panel->Dose_Response If Active Antimicrobial_Assay->Dose_Response If Active Cell_Based Cell-Based Assays (e.g., Cytotoxicity, Proliferation) Mechanism_Studies Mechanism of Action Studies (e.g., Enzyme Kinetics) Cell_Based->Mechanism_Studies Dose_Response->Cell_Based PK_PD Pharmacokinetics & Pharmacodynamics Mechanism_Studies->PK_PD Efficacy_Models Animal Models of Disease (e.g., Cancer Xenograft) PK_PD->Efficacy_Models end Lead Optimization Efficacy_Models->end

Caption: A proposed experimental workflow for screening.

Conclusion

While this compound remains an understudied molecule, its structural features suggest a range of plausible biological activities, most notably MAO inhibition and other CNS-related effects. The presence of the cyclopropylamine and 4-pyridyl moieties provides a strong rationale for its investigation in drug discovery programs. The experimental workflows and hypothetical mechanisms outlined in this guide offer a foundational framework for initiating such research. Direct experimental validation is essential to confirm or refute these hypotheses and to fully characterize the pharmacological profile of this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-Cyclopropyl-1-(4-pyridyl)methylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the synthesis of 1-Cyclopropyl-1-(4-pyridyl)methylamine, a valuable building block in medicinal chemistry, starting from cyclopropyl methyl ketone. The synthetic strategy involves a two-step sequence: the formation of the key intermediate, cyclopropyl 4-pyridyl ketone, via a Grignard reaction, followed by its conversion to the target primary amine through reductive amination. This application note includes comprehensive methodologies, tabulated quantitative data for each step, and visualizations of the synthetic workflow and a relevant biological pathway to support researchers in the efficient preparation and understanding of this compound.

Introduction

This compound incorporates two key pharmacophores: a cyclopropylamine moiety and a pyridine ring. Cyclopropylamines are a well-established class of mechanism-based inhibitors of monoamine oxidases (MAO), enzymes critical in the metabolism of neurotransmitters.[1][][3][4] Inhibition of MAO is a therapeutic strategy for depression and neurodegenerative disorders. The pyridine ring is a common feature in many biologically active compounds, influencing properties such as solubility, metabolic stability, and receptor interactions. The synthesis of this compound provides a valuable scaffold for the development of novel therapeutics.

Synthetic Strategy

The synthesis of this compound from a cyclopropyl precursor is achieved through a two-step process. The initial starting material, cyclopropyl bromide, is converted to a Grignard reagent, which then reacts with a pyridine derivative to form the intermediate ketone. This ketone subsequently undergoes reductive amination to yield the final product.

Synthesis_Workflow cluster_0 Step 1: Ketone Formation cluster_1 Step 2: Reductive Amination Cyclopropyl_Bromide Cyclopropyl Bromide Mg_THF Mg, THF Cyclopropyl_Bromide->Mg_THF Cyclopropylmagnesium_Bromide Cyclopropylmagnesium Bromide (Grignard Reagent) Mg_THF->Cyclopropylmagnesium_Bromide Cyclopropyl_4_pyridyl_ketone Cyclopropyl 4-pyridyl ketone Cyclopropylmagnesium_Bromide->Cyclopropyl_4_pyridyl_ketone 1. Reaction 2. H3O+ workup 4_Cyanopyridine 4-Cyanopyridine 4_Cyanopyridine->Cyclopropyl_4_pyridyl_ketone Intermediate_Ketone Cyclopropyl 4-pyridyl ketone Ammonium_Formate Ammonium Formate (Leuckart Reaction) Intermediate_Ketone->Ammonium_Formate Target_Amine This compound Ammonium_Formate->Target_Amine

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Cyclopropyl 4-pyridyl ketone

This procedure details the formation of the intermediate ketone via a Grignard reaction between cyclopropylmagnesium bromide and 4-cyanopyridine.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Cyclopropyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • 4-Cyanopyridine (Isonicotinonitrile)

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether

Procedure:

  • Preparation of Cyclopropylmagnesium Bromide:

    • To a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

    • Add a crystal of iodine to activate the magnesium.

    • Under a nitrogen atmosphere, add a small portion of a solution of cyclopropyl bromide (1.0 eq) in anhydrous THF via the dropping funnel to initiate the reaction.

    • Once the reaction starts (disappearance of iodine color and gentle reflux), add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with 4-Cyanopyridine:

    • Cool the freshly prepared cyclopropylmagnesium bromide solution to 0 °C in an ice bath.

    • Dissolve 4-cyanopyridine (0.9 eq) in anhydrous THF and add it dropwise to the Grignard reagent solution, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of 1 M aqueous HCl until the solution is acidic.

    • Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford cyclopropyl 4-pyridyl ketone.

Step 2: Synthesis of this compound (Leuckart Reaction)

This protocol describes the reductive amination of cyclopropyl 4-pyridyl ketone using ammonium formate.[5][6]

Materials:

  • Cyclopropyl 4-pyridyl ketone

  • Ammonium formate

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH), aqueous solution

  • Dichloromethane

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser, combine cyclopropyl 4-pyridyl ketone (1.0 eq) and ammonium formate (5-10 eq).

    • Heat the mixture to 160-180 °C and maintain this temperature for 4-6 hours. The reaction mixture will become a melt.

  • Hydrolysis and Work-up:

    • Cool the reaction mixture to room temperature.

    • Add concentrated HCl and heat the mixture to reflux for 2-4 hours to hydrolyze the intermediate formamide.

    • Cool the solution and make it basic by the careful addition of a concentrated NaOH solution until a pH > 10 is reached.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification:

    • Filter the solution and concentrate under reduced pressure to obtain the crude this compound.

    • Further purification can be achieved by vacuum distillation or by conversion to a salt (e.g., hydrochloride) and recrystallization.

Quantitative Data Summary

StepReactionReactantsKey ReagentsTemperature (°C)Time (h)Yield (%)
1Grignard ReactionCyclopropyl bromide, 4-CyanopyridineMg, THF0 to RT14-1860-75
2Leuckart Reductive AminationCyclopropyl 4-pyridyl ketoneAmmonium formate160-1806-1050-65

Biological Context: Monoamine Oxidase Inhibition

Cyclopropylamines are known to be potent, mechanism-based inhibitors of monoamine oxidases (MAO-A and MAO-B).[1][3][4] These enzymes are responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. The inhibition of MAO increases the levels of these neurotransmitters in the brain, which is a therapeutic approach for depression and Parkinson's disease. The cyclopropylamine moiety of the title compound suggests its potential as a MAO inhibitor.

The mechanism of inhibition involves the oxidation of the cyclopropylamine by the flavin adenine dinucleotide (FAD) cofactor of the enzyme. This leads to the opening of the strained cyclopropyl ring, generating a reactive intermediate that forms a covalent bond with the FAD cofactor, thereby irreversibly inactivating the enzyme.

MAO_Inhibition MAO Monoamine Oxidase (MAO) (with FAD cofactor) Enzyme_Complex Enzyme-Inhibitor Complex MAO->Enzyme_Complex Cyclopropylamine This compound Cyclopropylamine->Enzyme_Complex Oxidation Oxidation by FAD Enzyme_Complex->Oxidation Ring_Opening Cyclopropyl Ring Opening Oxidation->Ring_Opening Covalent_Adduct Covalent Adduct Formation Ring_Opening->Covalent_Adduct Inactive_MAO Inactive MAO Covalent_Adduct->Inactive_MAO

References

Application Notes and Protocols for the Scalable Synthesis of 1-Cyclopropyl-1-(4-pyridyl)methylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scalable synthesis of 1-Cyclopropyl-1-(4-pyridyl)methylamine, a valuable building block in pharmaceutical and medicinal chemistry. The described synthetic strategy is a two-step process commencing with the synthesis of the key intermediate, cyclopropyl 4-pyridyl ketone, followed by its reductive amination to the target primary amine. The protocols are designed with scalability in mind, offering robust and reproducible methods for laboratory and potential pilot-plant scale production.

Overview of the Synthetic Strategy

The synthesis of this compound is achieved through a two-stage process. The first stage involves the formation of cyclopropyl 4-pyridyl ketone via a Grignard reaction between cyclopropylmagnesium bromide and 4-cyanopyridine. The second stage is the conversion of the ketone to the desired primary amine through reductive amination.

G cluster_0 Stage 1: Ketone Synthesis cluster_1 Stage 2: Reductive Amination Cyclopropyl bromide Cyclopropyl bromide Cyclopropylmagnesium bromide Cyclopropylmagnesium bromide Cyclopropyl bromide->Cyclopropylmagnesium bromide + Mg (Grignard Formation) Magnesium Magnesium Magnesium->Cyclopropylmagnesium bromide Cyclopropyl 4-pyridyl ketone Cyclopropyl 4-pyridyl ketone Cyclopropylmagnesium bromide->Cyclopropyl 4-pyridyl ketone + 4-Cyanopyridine (Grignard Reaction) 4-Cyanopyridine 4-Cyanopyridine 4-Cyanopyridine->Cyclopropyl 4-pyridyl ketone This compound This compound Cyclopropyl 4-pyridyl ketone->this compound + NH3 + Reducing Agent Ammonia Ammonia Ammonia->this compound Reducing Agent Reducing Agent Reducing Agent->this compound

Caption: Overall synthetic workflow.

Stage 1: Synthesis of Cyclopropyl 4-pyridyl ketone

This stage focuses on the preparation of the key intermediate, cyclopropyl 4-pyridyl ketone, through a Grignard reaction.

Experimental Protocol: Grignard Reaction

Materials:

  • Cyclopropyl bromide

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous Tetrahydrofuran (THF)

  • 4-Cyanopyridine

  • Aqueous Hydrochloric Acid (HCl)

  • Aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel

  • Heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

Procedure:

  • Preparation of Cyclopropylmagnesium Bromide:

    • Under an inert atmosphere, charge a dry three-necked flask with magnesium turnings and a crystal of iodine.

    • Add a small amount of a solution of cyclopropyl bromide in anhydrous THF to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).

    • Once the reaction has started, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with 4-Cyanopyridine:

    • Cool the freshly prepared cyclopropylmagnesium bromide solution to 0 °C in an ice bath.

    • Dissolve 4-cyanopyridine in anhydrous THF and add it dropwise to the Grignard reagent solution, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude cyclopropyl 4-pyridyl ketone.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel.

ParameterValue
Reactants Cyclopropyl bromide, Magnesium, 4-Cyanopyridine
Solvent Anhydrous THF
Reaction Temperature 0 °C to room temperature
Reaction Time 14-18 hours
Typical Yield 70-85%

Stage 2: Reductive Amination of Cyclopropyl 4-pyridyl ketone

This stage describes the conversion of the ketone intermediate to the final product, this compound, via reductive amination. Two scalable methods are presented: Catalytic Hydrogenation and Transfer Hydrogenation.

Method A: Catalytic Hydrogenation

This method utilizes high-pressure hydrogen gas in the presence of a catalyst.

Experimental Protocol:

Materials:

  • Cyclopropyl 4-pyridyl ketone

  • Ammonia (as a solution in methanol or anhydrous)

  • Raney Nickel (or Palladium on Carbon)

  • Methanol

  • Diatomaceous earth

Equipment:

  • High-pressure autoclave (e.g., Parr hydrogenator)

  • Filtration setup

Procedure:

  • Reaction Setup:

    • In a high-pressure autoclave, dissolve cyclopropyl 4-pyridyl ketone in methanol saturated with ammonia.

    • Carefully add the Raney Nickel catalyst (as a slurry in methanol) to the solution.

  • Hydrogenation:

    • Seal the autoclave and purge it several times with nitrogen, followed by hydrogen.

    • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50-100 psi).

    • Heat the reaction mixture to the specified temperature (e.g., 50-80 °C) with vigorous stirring.

    • Monitor the reaction progress by observing the hydrogen uptake.

  • Work-up and Purification:

    • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

    • Purge the autoclave with nitrogen.

    • Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.

    • Wash the filter cake with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • Purify the crude product by vacuum distillation or crystallization of a suitable salt (e.g., hydrochloride).

ParameterValue
Catalyst Raney Nickel or Pd/C
Hydrogen Source H₂ gas
Pressure 50-100 psi
Temperature 50-80 °C
Reaction Time 12-24 hours
Typical Yield 80-95%
Method B: Transfer Hydrogenation

This method employs a hydrogen donor in the presence of a catalyst, avoiding the need for high-pressure hydrogen gas.

Experimental Protocol:

Materials:

  • Cyclopropyl 4-pyridyl ketone

  • Ammonium formate

  • Ruthenium or Iridium catalyst (e.g., [Ru(p-cymene)Cl₂]₂)

  • Formic acid (optional, as a co-catalyst)

  • Methanol or Isopropanol

Equipment:

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup:

    • To a round-bottom flask under an inert atmosphere, add cyclopropyl 4-pyridyl ketone, ammonium formate, and the catalyst in methanol or isopropanol.

  • Reaction:

    • Heat the reaction mixture to reflux with stirring.

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter off any insoluble material.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

    • Purify by vacuum distillation or salt formation as described in Method A.

ParameterValue
Catalyst Ru or Ir complex
Hydrogen Source Ammonium formate
Temperature Reflux
Reaction Time 8-16 hours
Typical Yield 75-90%

Logical Relationship of Synthetic Stages

G Start Starting Materials (Cyclopropyl bromide, Mg, 4-Cyanopyridine) Ketone Cyclopropyl 4-pyridyl ketone Start->Ketone Grignard Reaction Amine This compound Ketone->Amine Reductive Amination End Final Product Amine->End

Caption: Synthetic pathway logical flow.

Application Notes and Protocols for the Purification of 1-Cyclopropyl-1-(4-pyridyl)methylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 1-Cyclopropyl-1-(4-pyridyl)methylamine, a chiral amine of interest in pharmaceutical research. The following methods are based on established techniques for the purification of substituted pyridines and chiral amines and are intended to serve as a comprehensive guide.

Introduction

This compound is a bifunctional molecule containing a basic pyridine ring and a chiral primary amine. Its purification can be challenging due to potential issues such as peak tailing in chromatography and the need to separate enantiomers. This document outlines three common purification techniques: flash column chromatography for the removal of general impurities, chiral High-Performance Liquid Chromatography (HPLC) for the separation of enantiomers, and crystallization for obtaining a highly pure, solid final product.

Purification Techniques

A general workflow for the purification of this compound is presented below. Depending on the purity of the crude material and the specific requirements of the final product, one or more of these steps may be necessary.

PurificationWorkflow Crude Crude this compound Flash Flash Column Chromatography Crude->Flash Initial Cleanup Chiral Chiral HPLC Flash->Chiral Racemic Mixture Crystallization Crystallization Chiral->Crystallization Enantiomerically Enriched Solution Pure Pure Enantiomer Crystallization->Pure Final Product FlashChromatography cluster_0 Flash Chromatography Protocol Prepare Slurry Prepare Slurry Pack Column Pack Column Prepare Slurry->Pack Column Load Sample Load Sample Pack Column->Load Sample Elute with Gradient Elute with Gradient Load Sample->Elute with Gradient Collect & Monitor Fractions Collect & Monitor Fractions Elute with Gradient->Collect & Monitor Fractions Combine & Evaporate Combine & Evaporate Collect & Monitor Fractions->Combine & Evaporate ChiralHPLC Start Racemic Amine Solution Inject Inject on Chiral Column Start->Inject Separate Isocratic Elution (Hexane/IPA/DEA) Inject->Separate Detect UV Detection Separate->Detect Collect Fraction Collection Detect->Collect Enant1 Enantiomer 1 Collect->Enant1 Enant2 Enantiomer 2 Collect->Enant2 Crystallization cluster_1 Crystallization Protocol Dissolve in Hot Solvent Dissolve in Hot Solvent Add Anti-solvent (optional) Add Anti-solvent (optional) Dissolve in Hot Solvent->Add Anti-solvent (optional) Slow Cooling Slow Cooling Add Anti-solvent (optional)->Slow Cooling Crystal Formation Crystal Formation Slow Cooling->Crystal Formation Isolate by Filtration Isolate by Filtration Crystal Formation->Isolate by Filtration Wash and Dry Wash and Dry Isolate by Filtration->Wash and Dry

Application Notes and Protocols for 1-Cyclopropyl-1-(4-pyridyl)methylamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopropyl-1-(4-pyridyl)methylamine is a valuable heterocyclic building block in medicinal chemistry. Its unique structural features, combining a rigid cyclopropyl group with a basic pyridyl moiety and a primary amine, make it an attractive starting material for the synthesis of complex bioactive molecules. The cyclopropyl group can enhance metabolic stability and binding affinity, while the pyridine ring can participate in crucial hydrogen bonding interactions with biological targets. The primary amine provides a versatile handle for a variety of chemical transformations, allowing for its incorporation into diverse molecular scaffolds.

These application notes provide an overview of the utility of this compound in the synthesis of potent and selective modulators of key biological targets, including the Retinoic Acid Receptor-related Orphan Receptor gamma (RORγ) and the Transforming Growth Factor-β type I receptor (ALK5).

Key Applications

The primary application of this compound in medicinal chemistry is as a key structural motif in the development of:

  • RORγ Modulators: As antagonists or inverse agonists, these compounds are being investigated for the treatment of autoimmune diseases such as psoriasis and rheumatoid arthritis.

  • ALK5 Inhibitors: These inhibitors are being explored for their therapeutic potential in treating fibrosis and certain types of cancer.

  • Corticotropin-Releasing Factor-1 (CRF1) Receptor Antagonists: These molecules are under investigation for the management of stress-related disorders, including anxiety and depression.

Data Presentation

TargetCompound ClassRepresentative Compound ExampleIC50 (nM)Assay TypeTherapeutic Area
RORγPyrazinone AntagonistBI 7303573.0Reporter Gene AssayAutoimmune Diseases
ALK5Imidazo[2,1-b][1][2][3]thiadiazole InhibitorCompound 6d1.2Enzyme AssayFibrosis, Cancer
CRF1Pyrazinone AntagonistBMS-665053<1.0Receptor BindingStress-related Disorders

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathways for RORγ and ALK5, as well as a typical experimental workflow for the synthesis and evaluation of inhibitors.

RORg_Pathway RORg RORγ Th17 Th17 Cell Differentiation RORg->Th17 IL17 IL-17 Production Th17->IL17 Autoimmunity Autoimmune Response IL17->Autoimmunity Antagonist This compound -derived Antagonist Antagonist->RORg Inhibition ALK5_Pathway TGFb TGF-β ALK5 ALK5 Receptor TGFb->ALK5 Activation Smad23 Smad2/3 Phosphorylation ALK5->Smad23 Gene_Transcription Pro-fibrotic Gene Transcription Smad23->Gene_Transcription Fibrosis Fibrosis Gene_Transcription->Fibrosis Inhibitor This compound -derived Inhibitor Inhibitor->ALK5 Inhibition Experimental_Workflow Start This compound + Pyrazinone Core Synthesis Chemical Synthesis (e.g., N-Alkylation) Start->Synthesis Purification Purification and Characterization Synthesis->Purification In_Vitro In Vitro Assays (Enzyme/Receptor Binding, Cell-based) Purification->In_Vitro Data_Analysis Data Analysis (IC50/EC50 Determination) In_Vitro->Data_Analysis Lead_Opt Lead Optimization Data_Analysis->Lead_Opt

References

Application Notes and Protocols for 1-Cyclopropyl-1-(4-pyridyl)methylamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopropyl-1-(4-pyridyl)methylamine is a versatile bifunctional building block for organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. Its unique structure, incorporating a rigid cyclopropyl group and a basic pyridyl moiety, offers a valuable scaffold for the synthesis of complex molecules with potential therapeutic applications. The cyclopropyl group can enhance metabolic stability and binding affinity, while the pyridine ring can participate in hydrogen bonding and serve as a key pharmacophoric element.[1][2] This document provides an overview of its applications, quantitative data, and a representative experimental protocol for its use.

Key Applications in Drug Discovery

While specific literature on the direct application of this compound is emerging, its structural motifs are present in several classes of biologically active compounds, suggesting its utility in the synthesis of:

  • Kinase Inhibitors: The pyridine moiety is a common hinge-binding element in many kinase inhibitors. The cyclopropyl group can confer selectivity and improved pharmacokinetic properties. Derivatives of similar structures have been investigated as potent inhibitors of transforming growth factor-β (TGF-β) type I receptor (ALK5).

  • RORγt Modulators: Cyclopropylamines are key building blocks in the synthesis of substituted pyrazinones, which are being explored as modulators of the retinoic acid receptor-related orphan receptor gamma t (RORγt), a target for autoimmune diseases.[3]

  • CRF-1 Receptor Antagonists: The combination of a cyclopropyl group and an aromatic heterocycle is found in antagonists of the corticotropin-releasing factor-1 (CRF-1) receptor, which are under investigation for the treatment of stress-related disorders. The pyridine ring can be a bioisosteric replacement for a phenyl ring to improve drug properties.[4]

  • Novel Scaffolds for CNS-active Agents: The structural features of this building block make it an attractive starting point for the synthesis of novel compounds targeting the central nervous system.

Physicochemical and Supplier Data

PropertyValue
IUPAC Name (Cyclopropyl)(pyridin-4-yl)methanamine
CAS Number 1270506-12-1
Molecular Formula C₉H₁₂N₂
Molecular Weight 148.21 g/mol
Appearance Typically a liquid or low-melting solid
Purity Commercially available with purities often ≥95%
Key Supplier Examples --INVALID-LINK--, --INVALID-LINK--

Experimental Protocols

The primary amine functionality of this compound makes it an excellent nucleophile for a variety of common organic transformations. A representative protocol for an amide coupling reaction is provided below.

Protocol: Amide Coupling with a Carboxylic Acid

This protocol describes a standard procedure for the formation of an amide bond between this compound and a generic carboxylic acid using a common coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.1 eq) and dissolve it in a minimal amount of anhydrous DMF.

  • Add this compound (1.0 eq) to the solution.

  • Add DIPEA (3.0 eq) to the reaction mixture, followed by the addition of HATU (1.2 eq) in one portion.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired amide product.

Expected Yield: 70-95%, depending on the nature of the carboxylic acid.

Visualizations

Synthetic Pathway Example

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product start1 This compound reaction Amide Coupling (HATU, DIPEA, DMF) start1->reaction start2 R-COOH (Carboxylic Acid) start2->reaction product N-((Cyclopropyl)(pyridin-4-yl)methyl)amide (Bioactive Molecule Precursor) reaction->product G GrowthFactor Growth Factor (e.g., TGF-β) Receptor Receptor Kinase (e.g., ALK5) GrowthFactor->Receptor Signaling Downstream Signaling (e.g., Smad pathway) Receptor->Signaling Response Cellular Response (e.g., Proliferation, Fibrosis) Signaling->Response Inhibitor Synthesized Inhibitor Inhibitor->Receptor

References

Application Note: Derivatization Protocols for 1-Cyclopropyl-1-(4-pyridyl)methylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides detailed protocols for the chemical derivatization of 1-Cyclopropyl-1-(4-pyridyl)methylamine, a primary amine of interest in pharmaceutical and chemical research. Derivatization is a crucial step for enhancing the analyte's properties for various analytical techniques, such as chromatography, by improving volatility, thermal stability, and detectability. The following protocols describe two common and effective derivatization methods: acylation with an acyl chloride to form an amide and reaction with an isocyanate to form a urea derivative. These methods are broadly applicable to primary amines and can be adapted for specific analytical requirements.

Introduction

This compound is a primary amine that may require derivatization prior to analysis for several reasons. The inherent polarity of the primary amine group can lead to poor chromatographic peak shape and reduced sensitivity in techniques like gas chromatography (GC). Chemical derivatization modifies the amine group, rendering the molecule less polar and more amenable to analysis. This process involves reacting the amine with a derivatizing agent to form a stable, less polar derivative. The two protocols detailed in this document, amide formation and urea formation, are robust methods for the derivatization of primary amines.

Derivatization Strategies

Two primary derivatization strategies for this compound are presented:

  • Amide Formation via Acylation: This involves the reaction of the primary amine with an acyl chloride in the presence of a base. The resulting N-substituted amide is typically less polar and more volatile than the parent amine.[1][][3][4][5]

  • Urea Formation: This protocol describes the reaction of the primary amine with an isocyanate to form a stable urea derivative. This method is often straightforward and proceeds with high yield.[6][7][8]

The choice of derivatizing agent can be tailored to the specific analytical method being employed. For example, a fluorinated acyl chloride can be used to introduce a readily detectable group for electron capture detection (ECD) in GC.

Experimental Protocols

Protocol 1: Amide Formation using Acetyl Chloride

This protocol details the derivatization of this compound with acetyl chloride to form N-(1-cyclopropyl-1-(4-pyridyl)methyl)acetamide.

Materials:

ReagentSupplierGrade
This compoundCommercially available≥98%
Acetyl chlorideCommercially availableReagent grade
Triethylamine (TEA) or PyridineCommercially availableAnhydrous, ≥99.5%
Dichloromethane (DCM), anhydrousCommercially availableHPLC or ACS grade
Saturated aqueous sodium bicarbonate solutionIn-house preparation-
Anhydrous sodium sulfateCommercially availableACS grade

Procedure:

  • In a clean, dry vial, dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM).

  • Add triethylamine (1.1 equivalents) to the solution. The base is crucial to neutralize the HCl byproduct of the reaction.[][5]

  • Cool the mixture in an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution. A vigorous reaction may occur.[][4]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude amide derivative.

  • The product can be purified further by column chromatography if necessary.

Reaction Scheme:

G cluster_0 Amide Formation Amine This compound Reaction + Amine->Reaction AcylChloride Acetyl Chloride AcylChloride->Reaction Base Triethylamine Base->Reaction Base Amide N-(1-cyclopropyl-1-(4-pyridyl)methyl)acetamide Byproduct Triethylammonium chloride Reaction->Amide Reaction->Byproduct

Figure 1. Amide formation reaction.
Protocol 2: Urea Formation using Phenyl Isocyanate

This protocol describes the derivatization of this compound with phenyl isocyanate to form 1-(1-cyclopropyl-1-(4-pyridyl)methyl)-3-phenylurea.

Materials:

ReagentSupplierGrade
This compoundCommercially available≥98%
Phenyl isocyanateCommercially availableReagent grade
Tetrahydrofuran (THF), anhydrousCommercially availableAnhydrous

Procedure:

  • In a clean, dry vial, dissolve this compound (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Add phenyl isocyanate (1.05 equivalents) to the solution at room temperature. The reaction is typically exothermic.

  • Stir the reaction mixture at room temperature for 30-60 minutes.

  • Monitor the reaction progress by TLC or LC-MS. The formation of the urea derivative often results in a precipitate.

  • If a precipitate forms, collect the solid by filtration and wash with a small amount of cold THF or diethyl ether.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude urea derivative.

  • The product can be purified by recrystallization or column chromatography if necessary.

Reaction Scheme:

G cluster_1 Urea Formation Amine This compound Reaction + Amine->Reaction Isocyanate Phenyl Isocyanate Isocyanate->Reaction Urea 1-(1-cyclopropyl-1-(4-pyridyl)methyl)-3-phenylurea Reaction->Urea

Figure 2. Urea formation reaction.

Data Presentation

The success of the derivatization can be confirmed by various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The quantitative data for the starting material and the resulting derivatives should be summarized for clear comparison.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
This compoundC9H12N2148.21--
N-(1-cyclopropyl-1-(4-pyridyl)methyl)acetamideC11H14N2O202.25--
1-(1-cyclopropyl-1-(4-pyridyl)methyl)-3-phenylureaC16H17N3O267.33--

Table 2: Spectroscopic Data

CompoundKey ¹H NMR Signals (δ, ppm)Key IR Absorptions (cm⁻¹)Mass Spectrum (m/z)
This compound-Amine N-H stretch[M+H]⁺ = 149.1
N-(1-cyclopropyl-1-(4-pyridyl)methyl)acetamideAmide N-H, Acetyl CH₃Amide C=O stretch[M+H]⁺ = 203.1
1-(1-cyclopropyl-1-(4-pyridyl)methyl)-3-phenylureaUrea N-H, Aromatic C-HUrea C=O stretch[M+H]⁺ = 268.1

(Note: Specific spectroscopic data will need to be determined experimentally.)

Experimental Workflow

The general workflow for the derivatization and analysis of this compound is outlined below.

G Start Start: this compound Sample Derivatization Derivatization Start->Derivatization Amide Amide Formation (Protocol 1) Derivatization->Amide Acyl Chloride Urea Urea Formation (Protocol 2) Derivatization->Urea Isocyanate Purification Purification (if necessary) Amide->Purification Urea->Purification Analysis Analysis (GC, HPLC, LC-MS, etc.) Purification->Analysis Data Data Interpretation and Reporting Analysis->Data

Figure 3. General experimental workflow.

Conclusion

The protocols provided in this application note offer reliable methods for the derivatization of this compound. Both amide and urea formation are effective strategies to modify the polarity and improve the analytical characteristics of the parent amine. The choice of the specific derivatizing agent and reaction conditions can be optimized based on the downstream analytical technique and the desired properties of the derivative. These protocols serve as a valuable starting point for researchers working with this and structurally related primary amines.

References

Application Notes and Protocols: Characterization of 1-Cyclopropyl-1-(4-pyridyl)methylamine in α4β2 Nicotinic Acetylcholine Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application note is a representative example. As of the date of this document, there is no publicly available data on the specific binding affinity of 1-Cyclopropyl-1-(4-pyridyl)methylamine for the α4β2 nicotinic acetylcholine receptor (nAChR). The data and protocols presented herein are illustrative, based on established methodologies for characterizing novel ligands targeting this receptor.

Introduction

The α4β2 nicotinic acetylcholine receptor (nAChR) is the most abundant subtype of nicotinic receptors in the brain and is a key target in the study of cognitive function, nicotine addiction, and various neurological disorders.[1][2][3][4] The development of novel ligands with specific affinities for the α4β2 nAChR is a significant area of research. This compound is a novel small molecule with structural motifs, specifically the pyridine ring, that suggest potential interaction with nAChRs.

This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound and other investigational compounds for the human α4β2 nAChR.

Quantitative Data Summary

The binding affinities of this compound and other hypothetical compounds were determined using a competitive radioligand binding assay with [³H]cytisine as the radioligand. The inhibition constant (Ki) was calculated from the IC50 value using the Cheng-Prusoff equation. The data presented in Table 1 are for illustrative purposes.

Table 1: Hypothetical Binding Affinities of Test Compounds for the α4β2 nAChR

Compound IDCompound NameIC50 (nM)Ki (nM)
C-001 This compound 120 45.6
C-002Compound Analog 28532.3
C-003Compound Analog 31500570
Ref-01Epibatidine (Reference)0.20.076

Signaling Pathway

The α4β2 nAChR is a ligand-gated ion channel. Upon binding of an agonist, the receptor undergoes a conformational change, opening a central pore permeable to cations, primarily Na⁺ and Ca²⁺. This influx of positive ions leads to depolarization of the neuronal membrane, resulting in an excitatory postsynaptic potential and subsequent activation of voltage-gated ion channels and intracellular signaling cascades.[5][6]

alpha4beta2_signaling cluster_membrane Cell Membrane receptor_closed α4β2 nAChR (Closed State) receptor_open α4β2 nAChR (Open State) receptor_closed->receptor_open Conformational Change ion_influx Na⁺ / Ca²⁺ Influx receptor_open->ion_influx agonist Agonist (e.g., Acetylcholine) agonist->receptor_closed Binds depolarization Membrane Depolarization ion_influx->depolarization cellular_response Neuronal Excitation & Downstream Signaling depolarization->cellular_response

α4β2 nAChR Signaling Pathway

Experimental Protocols

Competitive Radioligand Binding Assay for α4β2 nAChR

This protocol describes a filtration-based competitive binding assay to determine the IC50 and Ki values of test compounds for the human α4β2 nAChR.[7][8]

4.1.1 Materials and Reagents

  • Receptor Source: Membrane preparations from HEK293 cells stably expressing the human α4β2 nAChR.

  • Radioligand: [³H]cytisine (Specific Activity: 20-40 Ci/mmol).

  • Reference Compound: Epibatidine.

  • Test Compound: this compound.

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2.5 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer (ice-cold): 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: Nicotine (10 µM final concentration).[8]

  • Equipment: 96-well microplates, multichannel pipettors, Brandel cell harvester or equivalent filtration manifold, glass fiber filters (e.g., Whatman GF/B, presoaked in 0.5% polyethyleneimine), liquid scintillation counter, scintillation fluid.

4.1.2 Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_harvest Harvesting & Counting cluster_analysis Data Analysis prep_reagents Prepare Buffers and Reagent Dilutions prep_membranes Thaw and Resuspend Receptor Membranes prep_reagents->prep_membranes prep_plates Prepare 96-well Plates prep_membranes->prep_plates add_components Add to wells: 1. Buffer/NSB/Test Compound 2. Radioligand ([³H]cytisine) 3. Receptor Membranes prep_plates->add_components incubate Incubate at 4°C for 75 minutes add_components->incubate filter Rapidly Filter Contents onto Glass Fiber Filters incubate->filter wash Wash Filters with Ice-Cold Wash Buffer filter->wash dry_count Dry Filters and Add Scintillation Cocktail wash->dry_count measure Measure Radioactivity (CPM) dry_count->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki

References

Application Notes and Protocols for 1-Cyclopropyl-1-(4-pyridyl)methylamine and its Analogs in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, there is no publicly available scientific literature detailing the specific application of 1-Cyclopropyl-1-(4-pyridyl)methylamine in agrochemical research. The following application notes and protocols are presented as a representative example for a hypothetical analog, designated here as Cyclopyroxamine , based on the known agrochemical activities of related cyclopropane and pyridine derivatives. These notes are intended for research and development professionals in the agrochemical sector.

Introduction to Cyclopyroxamine (Hypothetical Analog)

Cyclopyroxamine is a novel synthetic compound featuring a cyclopropyl-pyridyl-methylamine scaffold. This structural motif is of significant interest in agrochemical research due to the established biological activities of both cyclopropane and pyridine moieties.[1][2] Derivatives of pyridyl cyclopropane have shown potential as fungicides, and various cyclopropane-containing compounds are known for their insecticidal properties.[3][4] These application notes provide a comprehensive overview of the potential uses, screening protocols, and mode of action studies for Cyclopyroxamine as a candidate fungicide and insecticide.

Potential Agrochemical Applications

Based on structure-activity relationships of analogous compounds, Cyclopyroxamine is postulated to have dual-action properties:

  • Fungicidal Activity: Primarily as a protectant and curative agent against a range of pathogenic fungi in cereal and fruit crops.

  • Insecticidal Activity: Exhibiting neurotoxic effects on a variety of chewing and sucking insect pests.

Quantitative Data Summary (Hypothetical)

The following tables summarize the hypothetical efficacy of Cyclopyroxamine from initial screening assays.

Table 1: Fungicidal Efficacy of Cyclopyroxamine

Fungal PathogenHost PlantApplication TypeEC₅₀ (ppm)Disease Control (%) at 100 ppm
Puccinia triticina (Leaf Rust)WheatProtective2.595
Puccinia triticina (Leaf Rust)WheatCurative8.080
Botrytis cinerea (Gray Mold)StrawberryProtective5.292
Erysiphe graminis (Powdery Mildew)BarleyProtective3.894
Mycosphaerella fijiensis (Black Sigatoka)BananaProtective6.588

Table 2: Insecticidal Efficacy of Cyclopyroxamine

Insect PestCropAssay TypeLC₅₀ (ppm)Mortality (%) at 50 ppm (48h)
Myzus persicae (Green Peach Aphid)PepperFoliar Spray12.598
Plutella xylostella (Diamondback Moth)CabbageLeaf Dip9.095
Spodoptera frugiperda (Fall Armyworm)CornDiet Incorporation15.090
Aphis gossypii (Cotton Aphid)CottonSystemic Uptake20.585

Experimental Protocols

Protocol for In Vitro Fungicidal Assay (Mycelial Growth Inhibition)
  • Preparation of Fungal Cultures: Culture selected fungal pathogens on Potato Dextrose Agar (PDA) plates for 7-10 days at 25°C.

  • Preparation of Test Compound: Prepare a stock solution of Cyclopyroxamine (1000 ppm) in DMSO. Create serial dilutions (e.g., 100, 50, 25, 12.5, 6.25, 3.125 ppm) in sterile distilled water containing 0.1% Tween-80.

  • Assay Plate Preparation: Add 1 mL of each Cyclopyroxamine dilution to 19 mL of molten PDA (45-50°C) and pour into sterile Petri dishes. A control plate should be prepared with DMSO and surfactant only.

  • Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing fungal culture in the center of each agar plate.

  • Incubation: Incubate the plates at 25°C in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.

  • Analysis: Calculate the percentage of mycelial growth inhibition relative to the control. Determine the EC₅₀ value using probit analysis.

Protocol for Insecticidal Assay (Leaf Dip Bioassay for Plutella xylostella)
  • Insect Rearing: Rear 3rd instar larvae of Plutella xylostella on artificial diet under controlled conditions (25±1°C, 60-70% RH, 16:8 L:D photoperiod).

  • Preparation of Test Solutions: Prepare a stock solution of Cyclopyroxamine (1000 ppm) in acetone. Create serial dilutions (e.g., 100, 50, 25, 12.5, 6.25 ppm) in distilled water containing 0.1% Triton X-100.

  • Leaf Treatment: Dip cabbage leaf discs (5 cm diameter) into each test solution for 10 seconds and allow them to air dry. Control discs are dipped in the Triton X-100 solution only.

  • Bioassay: Place one treated leaf disc in a Petri dish lined with moistened filter paper. Introduce ten 3rd instar larvae into each dish.

  • Incubation: Maintain the Petri dishes under the same conditions as insect rearing.

  • Data Collection: Record larval mortality at 24, 48, and 72 hours post-treatment.

  • Analysis: Correct for control mortality using Abbott's formula. Calculate the LC₅₀ value using log-probit analysis.

Visualizations

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a hypothetical mode of action for Cyclopyroxamine as a fungicide, targeting a key enzyme in the fungal cell wall biosynthesis pathway.

G A Cyclopyroxamine F Inhibition A->F B Chitin Synthase Enzyme D Chitin Polymer Chain B->D catalyzes C UDP-N-acetylglucosamine (Substrate) C->B binds to E Fungal Cell Wall Synthesis D->E incorporates into G Cell Lysis and Fungal Death E->G F->B F->G leads to G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening cluster_2 Phase 3: Advanced Evaluation A Compound Synthesis (Cyclopyroxamine) B In Vitro Assays (Mycelial Growth, Enzyme Inhibition) A->B C Insecticidal Contact Assay (e.g., Leaf Dip) A->C D Greenhouse Trials (Whole Plant Assays) B->D C->D E Spectrum of Activity (Multiple Pests/Pathogens) D->E F Dose-Response Studies (EC₅₀ / LC₅₀ Determination) D->F I Field Trials E->I G Mode of Action Studies F->G H Preliminary Toxicology F->H

References

Application Notes and Protocols for 1-Cyclopropyl-1-(4-pyridyl)methylamine in Therapeutic Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopropyl-1-(4-pyridyl)methylamine is a versatile scaffold in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents. The unique structural and electronic properties of the cyclopropyl group, combined with the pyridyl moiety, make it a valuable building block for designing potent and selective inhibitors of various biological targets. The cyclopropyl ring offers metabolic stability and conformational rigidity, which can enhance binding affinity and optimize pharmacokinetic profiles.[1][2] This document provides an overview of the potential applications of this compound and its derivatives, along with detailed protocols for their evaluation.

Potential Therapeutic Applications and Targets

Derivatives of the 1-cyclopropyl-pyridine core have shown promise in several therapeutic areas. These include oncology, inflammatory diseases, infectious diseases, and neurological disorders. Key biological targets identified for analogous structures include:

  • Transforming Growth Factor-β (TGF-β) Type I Receptor (ALK5): Inhibition of ALK5 is a potential strategy for treating fibrotic diseases and cancer.[3]

  • Corticotropin-Releasing Factor-1 (CRF1) Receptor: Antagonists of the CRF1 receptor are being investigated for the treatment of anxiety and other stress-related disorders.

  • p38α Mitogen-Activated Protein (MAP) Kinase: Inhibition of p38α MAP kinase is a therapeutic approach for inflammatory diseases.[1]

  • Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): As a key mediator of angiogenesis, VEGFR-2 is a validated target in oncology.

  • Bacterial and Mycobacterial Enzymes: Fluoroquinolone derivatives containing a cyclopropyl group have demonstrated potent antibacterial and anti-tubercular activities.[4]

Data Presentation: Inhibitory Activities of Structurally Related Compounds

The following table summarizes the inhibitory activities of therapeutic agents that share structural similarities with this compound, highlighting the potential potency of this chemical class.

Compound Name/ReferenceTargetAssay TypeQuantitative DataTherapeutic Area
BMS-605541VEGFR-2Kinase InhibitionKᵢ = 49 ± 9 nMOncology
Derivative 19eCRF1 ReceptorReceptor BindingIC₅₀ = 0.86 nMAnxiety/Neurological Disorders
AZD6703p38α MAP KinaseEnzyme Inhibition-Inflammatory Diseases
Fluoroquinolone Analogue 3fS. aureus & E. coliAntibacterialMIC = 0.44 & 0.8 µMInfectious Diseases

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

This protocol describes a method to determine the in vitro inhibitory activity of this compound derivatives against a protein kinase, such as VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 substrate

  • Test compounds (dissolved in DMSO)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ³³P-γ-ATP

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add 10 µL of the test compound dilution to each well.

  • Add 20 µL of the substrate solution (Poly(Glu, Tyr) and kinase buffer).

  • Add 10 µL of the recombinant VEGFR-2 enzyme solution.

  • Initiate the kinase reaction by adding 10 µL of ATP solution containing ³³P-γ-ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction by adding 50 µL of 10% phosphoric acid.

  • Transfer the reaction mixture to a 96-well filter plate.

  • Wash the filter plate three times with 1% phosphoric acid.

  • Dry the filter plate and add scintillation fluid to each well.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Cell-Based Proliferation Assay

This protocol outlines a method to assess the anti-proliferative effects of this compound derivatives on a cancer cell line, such as U937 human myeloid leukemia cells.[5]

Materials:

  • U937 cell line

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed U937 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_evaluation In Vivo Evaluation synthesis Synthesis of this compound Derivatives purification Purification (e.g., HPLC) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization biochemical_assay Biochemical Assays (e.g., Kinase Inhibition) characterization->biochemical_assay Test Compounds cell_based_assay Cell-Based Assays (e.g., Proliferation) biochemical_assay->cell_based_assay Active Hits pk_studies Pharmacokinetic Studies cell_based_assay->pk_studies Lead Compounds efficacy_models Efficacy Models (e.g., Xenograft) pk_studies->efficacy_models

Drug Discovery Workflow

p38_mapk_pathway stress Inflammatory Stimuli / Stress tak1 TAK1 stress->tak1 mkk3_6 MKK3/6 tak1->mkk3_6 p38 p38 MAPK mkk3_6->p38 mk2 MK2 p38->mk2 cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) mk2->cytokines inhibitor This compound Derivative inhibitor->p38

p38 MAPK Signaling Pathway Inhibition

crf1_receptor_pathway crh CRH (Stress) crf1r CRF1 Receptor crh->crf1r g_protein G Protein crf1r->g_protein ac Adenylyl Cyclase g_protein->ac camp cAMP ac->camp pka PKA camp->pka cellular_response Stress Response (e.g., Anxiety) pka->cellular_response antagonist This compound Derivative antagonist->crf1r

CRF1 Receptor Signaling Pathway Antagonism

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Cyclopropyl-1-(4-pyridyl)methylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Cyclopropyl-1-(4-pyridyl)methylamine.

Frequently Asked Questions (FAQs)

Q1: What are the most probable synthetic routes to this compound?

  • Reductive Amination of Cyclopropyl 4-pyridyl ketone: This involves the reaction of cyclopropyl 4-pyridyl ketone with ammonia or an ammonia equivalent in the presence of a reducing agent.

  • Addition of an Organometallic Reagent to 4-Pyridinecarbonitrile followed by Reduction: This route would involve the addition of a cyclopropyl organometallic reagent (like cyclopropylmagnesium bromide) to 4-pyridinecarbonitrile to form an imine intermediate, which is then reduced to the desired amine.

  • Nucleophilic Substitution: Reaction of a suitable precursor, such as 1-chloro-1-cyclopropylmethyl-4-pyridine, with an amine source.

Q2: What are the general classes of impurities I should be aware of?

Regardless of the synthetic route, you can generally expect impurities from the following sources:

  • Unreacted Starting Materials: Residual amounts of the initial reactants.

  • Intermediates: Incomplete conversion of an intermediate to the final product.

  • Byproducts of Side Reactions: Competing or undesired chemical transformations.

  • Reagents and Solvents: Residual chemicals used during the synthesis and workup.

  • Degradation Products: Decomposition of the product during synthesis or purification.

Troubleshooting Guide

Problem: My final product has a low purity after synthesis. What are the potential impurities?

The potential impurities largely depend on your synthetic route. Below is a breakdown of common issues and potential impurities associated with plausible synthetic methods.

Route 1: Reductive Amination of Cyclopropyl 4-pyridyl ketone

Symptoms and Potential Causes:

  • Presence of a carbonyl peak (around 1700 cm⁻¹) in the IR spectrum: This suggests the presence of unreacted cyclopropyl 4-pyridyl ketone.

  • An additional peak with a mass corresponding to the imine intermediate in the mass spectrum: Incomplete reduction of the intermediate imine.

  • Broad signals in the NMR spectrum: Could indicate the presence of multiple amine species, possibly from over-alkylation if a primary amine was used as the ammonia source.

Suggested Actions:

  • Optimize reaction time and temperature: Ensure the reaction goes to completion.

  • Increase the excess of the reducing agent: To drive the reduction of the imine intermediate.

  • Purification: Column chromatography is often effective in separating the desired amine from the starting ketone and imine intermediate.

Route 2: Organometallic Addition to 4-Pyridinecarbonitrile

Symptoms and Potential Causes:

  • A peak corresponding to 4-pyridinecarbonitrile in your analytical data (e.g., GC-MS, LC-MS): Incomplete reaction of the starting material.

  • Presence of a byproduct with a mass double that of the cyclopropyl group: This could indicate the formation of dicyclopropyl, a common byproduct in Grignard reactions.[1][2]

  • Formation of a dark-colored reaction mixture: This can be indicative of side reactions, especially with Grignard reagents and pyridine-containing compounds.[3]

Suggested Actions:

  • Ensure anhydrous conditions: Grignard and other organometallic reagents are highly sensitive to moisture.[1][4]

  • Control the reaction temperature: Low temperatures can help minimize side reactions.

  • Purify the Grignard reagent before use if possible: To remove magnesium impurities that can catalyze side reactions.[3]

  • Thorough quenching and workup: To remove unreacted organometallic species and inorganic salts.

Data on Potential Impurities

Since specific quantitative data for the synthesis of this compound is not publicly available, the following table provides a template for researchers to log their own findings. This structured approach will aid in identifying and mitigating common impurities.

Potential Impurity Chemical Structure Potential Source Analytical Detection Method Notes
Cyclopropyl 4-pyridyl ketoneC₉H₉NOUnreacted starting material (Reductive Amination)GC-MS, LC-MS, IR (C=O stretch)Optimize reaction conditions to ensure full conversion.
Imino intermediateC₉H₁₀N₂Incomplete reduction (Reductive Amination or Organometallic route)LC-MS, NMRIncrease excess of reducing agent.
4-PyridinecarbonitrileC₆H₄N₂Unreacted starting material (Organometallic route)GC-MS, LC-MSEnsure sufficient equivalents of the organometallic reagent.
DicyclopropylC₆H₁₀Side reaction of organometallic reagentGC-MSOften observed in Grignard reactions.[2]
Over-alkylated amineVariesSide reaction if using a primary amine as ammonia sourceLC-MS, NMRUse ammonia or a protected amine source.
Residual SolventsVariesFrom reaction and purification stepsGC-HS, NMREnsure proper drying of the final product.

Experimental Protocols

Detailed experimental protocols for the synthesis of structurally similar compounds can be found in the provided search results. For instance, a scalable synthesis of non-racemic 1-cyclopropyl alkyl-1-amines is described, which involves the condensation of a ketone with an amine followed by reduction.[5] Another relevant procedure details the synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride from a carboxylic acid via a Curtius degradation.[6] Researchers should adapt these procedures to their specific starting materials and equipment.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the synthesis of this compound.

Troubleshooting_Workflow cluster_synthesis Synthesis & Initial Analysis cluster_troubleshooting Troubleshooting Start Start Synthesis Synthesize 1-Cyclopropyl- 1-(4-pyridyl)methylamine Start->Synthesis Analysis Analyze Crude Product (NMR, LC-MS, etc.) Synthesis->Analysis Low_Purity Low Purity Detected Analysis->Low_Purity Identify_Impurity Identify Impurity Type Low_Purity->Identify_Impurity Starting_Material Unreacted Starting Material Identify_Impurity->Starting_Material e.g., Ketone, Nitrile Intermediate Unreacted Intermediate Identify_Impurity->Intermediate e.g., Imine Byproduct Side-Reaction Byproduct Identify_Impurity->Byproduct e.g., Dicyclopropyl Optimize_Conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) Starting_Material->Optimize_Conditions Improve_Reduction Improve Reduction Step (Stronger/More Reagent) Intermediate->Improve_Reduction Byproduct->Optimize_Conditions Purification Refine Purification (Chromatography, Recrystallization) Optimize_Conditions->Purification Improve_Reduction->Purification Final_Product Pure Product Purification->Final_Product

Caption: Troubleshooting workflow for synthesis and purification.

References

Technical Support Center: Synthesis of 1-Cyclopropyl-1-(4-pyridyl)methylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Cyclopropyl-1-(4-pyridyl)methylamine. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and improve reaction yields.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, particularly when employing a reductive amination pathway.

Problem: Low or No Yield of the Desired Amine Product

Question: My reductive amination reaction is resulting in a low yield or complete failure to produce this compound. What are the potential causes and solutions?

Answer:

Several factors can contribute to low or no yield in the synthesis of this compound via reductive amination of cyclopropyl 4-pyridyl ketone. Key areas to investigate include:

  • Inefficient Imine Formation: The initial condensation of the ketone with an ammonia source to form the imine intermediate is crucial.

    • Troubleshooting:

      • pH Control: The pH of the reaction mixture should be maintained in a weakly acidic range (typically pH 4-6) to facilitate both the protonation of the carbonyl group and the nucleophilic attack of ammonia, while preventing the protonation of the ammonia source.

      • Water Removal: The formation of the imine is a reversible reaction that produces water. Employing a dehydrating agent (e.g., molecular sieves) or azeotropic removal of water (e.g., using a Dean-Stark apparatus with a suitable solvent like toluene) can drive the equilibrium towards the imine product.

  • Choice of Reducing Agent: The selection of an appropriate reducing agent is critical for the successful reduction of the imine to the desired amine.

    • Troubleshooting:

      • Mild Reducing Agents: Use reducing agents that are selective for the imine over the ketone, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). These are generally effective under mildly acidic conditions.

      • Catalytic Hydrogenation: An alternative is catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst, Pd/C). This method is often very effective but may require optimization of pressure, temperature, and catalyst loading.

  • Reaction Conditions: Temperature and reaction time can significantly impact the yield.

    • Troubleshooting:

      • Temperature: Imine formation may be favored by gentle heating, while the reduction step is often carried out at room temperature or below to minimize side reactions.

      • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and to check for the consumption of starting materials and the formation of the product.

  • Starting Material Quality: The purity of the cyclopropyl 4-pyridyl ketone and the ammonia source is essential.

    • Troubleshooting:

      • Ensure the ketone starting material is pure and free from contaminants that could poison the catalyst or interfere with the reaction.

      • Use a reliable source of ammonia, such as ammonium acetate or a solution of ammonia in an alcohol.

Problem: Formation of Significant Byproducts

Question: My reaction is producing significant amounts of byproducts, complicating purification and reducing the yield of the target amine. What are the likely side reactions and how can I minimize them?

Answer:

The most common byproducts in this synthesis are the corresponding alcohol from the reduction of the ketone and the formation of secondary amines.

  • Alcohol Byproduct (1-Cyclopropyl-1-(4-pyridyl)methanol):

    • Cause: This occurs if the reducing agent reduces the starting ketone before the imine is formed and reduced.

    • Solution:

      • Use Imine-Selective Reducing Agents: As mentioned above, NaBH₃CN and NaBH(OAc)₃ are more selective for the imine than for the ketone.

      • Two-Step Procedure: Consider a two-step procedure where the imine is formed first (with water removal), and then the reducing agent is added in a separate step.

  • Secondary Amine Byproduct (Bis(1-cyclopropyl-1-(4-pyridyl)methyl)amine):

    • Cause: The newly formed primary amine product can react with another molecule of the imine intermediate.

    • Solution:

      • Use a Large Excess of the Ammonia Source: Employing a significant molar excess of the ammonia source (e.g., ammonium acetate) can outcompete the primary amine product in reacting with the imine.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and effective method is the reductive amination of cyclopropyl 4-pyridyl ketone. This one-pot reaction involves the condensation of the ketone with an ammonia source to form an imine, which is then reduced in situ to the desired primary amine.

Q2: How can I purify the final product?

Purification can typically be achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any remaining impurities. An alternative for basic amine products is an acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to extract the amine. The aqueous layer is then basified, and the product is re-extracted into an organic solvent.

Q3: Are there any specific safety precautions I should take?

Yes. Sodium cyanoborohydride is toxic and should be handled with care in a well-ventilated fume hood. The reaction should be quenched carefully with an appropriate reagent to neutralize any remaining reducing agent. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Data Presentation

Table 1: Example of Reaction Optimization for Reductive Amination

EntryReducing AgentAmmonia SourceSolventTemperature (°C)Yield (%)
1NaBH₄NH₄OAcMethanol2535
2NaBH₃CNNH₄OAcMethanol2568
3NaBH(OAc)₃NH₄OAcDichloromethane2575
4H₂ (50 psi), Pd/CNH₃ in EtOHEthanol2582

Note: This data is illustrative and serves as an example of how to present optimization results.

Experimental Protocols

Protocol: Synthesis of this compound via Reductive Amination

This protocol describes a general procedure for the synthesis of this compound from cyclopropyl 4-pyridyl ketone.

Materials:

  • Cyclopropyl 4-pyridyl ketone

  • Ammonium acetate (NH₄OAc)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • To a stirred solution of cyclopropyl 4-pyridyl ketone (1.0 eq) in anhydrous dichloromethane (DCM), add ammonium acetate (5.0-10.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting ketone is consumed (typically 12-24 hours).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Visualizations

Troubleshooting_Yield start Low or No Yield check_imine Check Imine Formation start->check_imine check_reducing_agent Evaluate Reducing Agent start->check_reducing_agent check_conditions Assess Reaction Conditions start->check_conditions check_starting_materials Verify Starting Material Quality start->check_starting_materials ph_control Incorrect pH check_imine->ph_control water Water Not Removed check_imine->water agent_choice Non-selective or Inactive Reducing Agent check_reducing_agent->agent_choice temp_time Suboptimal Temperature or Reaction Time check_conditions->temp_time purity Impure Starting Materials check_starting_materials->purity optimize_ph Adjust pH to 4-6 ph_control->optimize_ph add_dehydrating_agent Add Molecular Sieves or Use Dean-Stark water->add_dehydrating_agent use_selective_agent Use NaBH3CN or NaBH(OAc)3 agent_choice->use_selective_agent try_hydrogenation Try Catalytic Hydrogenation agent_choice->try_hydrogenation optimize_temp_time Optimize Temperature and Monitor by TLC/LC-MS temp_time->optimize_temp_time purify_reagents Purify Ketone and Use High-Quality Ammonia Source purity->purify_reagents

Caption: Troubleshooting workflow for low yield.

Synthesis_Pathway ketone Cyclopropyl 4-pyridyl ketone imine Imine Intermediate ketone->imine + ammonia Ammonia Source (e.g., NH4OAc) ammonia->imine Condensation (-H2O) amine This compound imine->amine Reduction reducing_agent Reducing Agent (e.g., NaBH(OAc)3) reducing_agent->imine reducing_agent->amine +

Caption: Reductive amination synthesis pathway.

Technical Support Center: Purification of 1-Cyclopropyl-1-(4-pyridyl)methylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the purification of 1-Cyclopropyl-1-(4-pyridyl)methylamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:

  • Unreacted Starting Materials: Such as 4-formylpyridine or cyclopropylamine, depending on the synthetic route.

  • Over-alkylation Products: Formation of di-cyclopropylmethylamines.

  • Oxidation Products: The pyridine ring is susceptible to N-oxidation.

  • Residual Solvents: Solvents used in the reaction and work-up, such as toluene, diethyl ether, or methylene chloride.[1]

  • Enantiomeric Impurity: The corresponding (R)- or (S)-enantiomer if a stereoselective synthesis is performed.

Q2: My purified this compound is an oil and will not crystallize. What can I do?

A2: The presence of minor impurities can inhibit crystallization.[2] Ensure the product is of the highest possible purity before attempting crystallization. Systematically screen a wide range of solvents and solvent mixtures. Techniques like slow evaporation, cooling, or vapor diffusion can be employed. If the freebase is an oil, converting it to a salt (e.g., hydrochloride or mandelate) can often induce crystallization.[3]

Q3: I'm observing significant peak tailing during HPLC analysis of my compound. What is the cause and how can I fix it?

A3: Peak tailing for basic compounds like your pyridine derivative is often caused by strong interactions between the basic nitrogen atom and acidic silanol groups on the silica-based column.[4] To mitigate this, consider the following:

  • Mobile Phase Additives: Add a small amount of a basic modifier like triethylamine (TEA) or diethylamine (DEA) to the mobile phase to mask the silanol groups.

  • pH Adjustment: Adjusting the mobile phase pH can alter the ionization state of your compound and improve peak shape.[4]

  • Column Choice: Use a column with end-capping or a base-deactivated stationary phase.

Q4: How can I improve the enantiomeric purity of my this compound?

A4: Chiral resolution can be achieved through several methods:

  • Diastereomeric Salt Crystallization: React the racemic amine with a chiral acid, such as (R)-mandelic acid, to form diastereomeric salts.[3] These salts can then be separated by fractional crystallization due to their different solubilities. The desired enantiomer can be recovered by treating the isolated salt with a base.[3]

  • Chiral Chromatography: Utilize a chiral stationary phase (CSP) in HPLC to separate the enantiomers. The choice of the chiral column and mobile phase is critical for achieving good separation.

Troubleshooting Guides

Issue 1: Low Yield After Column Chromatography
Symptom Possible Cause Solution
Streaking on TLC and columnCompound instability on silica gel.Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine. Alternatively, use a different stationary phase like neutral alumina.
Product remains in the columnThe chosen eluent is not polar enough to elute the compound.Gradually increase the polarity of the eluent. A gradient of dichloromethane/methanol is often effective for pyridine derivatives.
Product decomposition on the columnThe compound is sensitive to the acidic nature of silica gel.Use a neutralized silica gel or switch to a less acidic stationary phase such as alumina.[2]
Issue 2: Difficulty in Removing a Persistent Impurity
Symptom Possible Cause Solution
Impurity co-elutes with the product in various solvent systemsThe impurity has a very similar polarity to the product.If the impurity is a diastereomer, chiral chromatography may be necessary. If it is a structural isomer, consider derivatization to alter its polarity before chromatography, followed by removal of the derivatizing group. Recrystallization or salt formation might also be effective.
The impurity is present even after multiple purificationsThe impurity might be a degradation product formed during the purification process.Minimize exposure to heat and light during purification. Use gentle evaporation techniques to remove solvents.[2] Check for compound stability on the TLC plate over time.

Experimental Protocols

Protocol: Enantiomeric Enrichment by Diastereomeric Salt Crystallization

This protocol is adapted from a method for a structurally similar compound and is expected to be effective for increasing the enantiomeric excess (ee) of this compound.[3]

Objective: To separate the enantiomers of this compound by forming a diastereomeric salt with (R)-mandelic acid.

Materials:

  • Racemic this compound

  • (R)-mandelic acid

  • Ethanol (EtOH)

  • Methyl tert-butyl ether (MTBE)

  • Aqueous sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and filtration apparatus

Procedure:

  • Dissolve the racemic amine in ethanol at room temperature.

  • Add a solution of (R)-mandelic acid (1 equivalent) in ethanol to the amine solution and stir for 1 hour.

  • Concentrate the mixture under reduced pressure.

  • Add more ethanol and heat the mixture to reflux.

  • Slowly add MTBE over 1 hour while maintaining reflux.

  • Stir at reflux for an additional hour, then cool the mixture to 5°C to induce precipitation.

  • Filter the precipitate and wash it with a cold mixture of ethanol and MTBE.

  • The resulting solid is the mandelate salt of one of the enantiomers. The enantiomeric excess can be improved by recrystallizing the salt from an MTBE/ethanol mixture.[3]

  • To recover the free amine, dissolve the purified salt in water and treat it with an aqueous NaOH solution to deprotonate the amine.

  • Extract the free amine with dichloromethane, dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched product.

Data Presentation

Table 1: Example Data for Enantiomeric Enrichment by Crystallization

Purification Step Enantiomeric Excess (ee) of Desired Enantiomer Yield
Initial Racemic Mixture0%100%
After First Crystallization95%65%
After Recrystallization>99%50%

Note: This data is illustrative and based on typical outcomes for this type of resolution. Actual results may vary.

Visualizations

Purification_Troubleshooting_Workflow start Crude Product tlc TLC Analysis start->tlc column_chromatography Column Chromatography tlc->column_chromatography pure_product Pure Product? column_chromatography->pure_product crystallization Crystallization / Salt Formation pure_product->crystallization Yes troubleshoot Troubleshoot pure_product->troubleshoot No final_product Final Product crystallization->final_product adjust_solvent Adjust Solvent System troubleshoot->adjust_solvent change_stationary_phase Change Stationary Phase troubleshoot->change_stationary_phase check_stability Check Compound Stability troubleshoot->check_stability adjust_solvent->column_chromatography change_stationary_phase->column_chromatography check_stability->column_chromatography

Caption: A logical workflow for troubleshooting the purification of this compound.

References

optimizing reaction conditions for 1-Cyclopropyl-1-(4-pyridyl)methylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 1-Cyclopropyl-1-(4-pyridyl)methylamine. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to facilitate a successful synthesis.

Proposed Synthetic Route

The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the addition of a cyclopropyl Grignard reagent to 4-pyridinecarbonitrile to form an intermediate imine. The second step is the subsequent reduction of this imine to the target primary amine using a mild reducing agent like sodium borohydride.

Synthetic_Pathway cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Reduction 4-Pyridinecarbonitrile 4-Pyridinecarbonitrile Imine_Intermediate Imine_Intermediate 4-Pyridinecarbonitrile->Imine_Intermediate 1. Cyclopropylmagnesium bromide, THF 2. Aqueous Workup Cyclopropylmagnesium bromide Cyclopropylmagnesium bromide Final_Product This compound Imine_Intermediate->Final_Product NaBH4, Methanol

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

Method 1: Two-Step Synthesis via Grignard Reaction and Reduction

Step 1: Synthesis of the Imine Intermediate via Grignard Reaction

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Grignard Formation: Add anhydrous tetrahydrofuran (THF) to the flask. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of cyclopropyl bromide (1.1 equivalents) in anhydrous THF via the dropping funnel. Maintain a gentle reflux until most of the magnesium has been consumed.

  • Reaction with Nitrile: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Dissolve 4-pyridinecarbonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the Grignard solution.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude imine intermediate, which can be used in the next step without further purification.

Step 2: Reduction of the Imine to this compound

  • Dissolution: Dissolve the crude imine intermediate from the previous step in methanol.

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH4) (1.5 equivalents) portion-wise over 30 minutes.[1]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the disappearance of the imine by TLC or HPLC.

  • Quenching: Carefully quench the reaction by the slow addition of water.

  • Workup: Remove the methanol under reduced pressure. Add ethyl acetate to the residue and wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Troubleshooting Guide

Question: The Grignard reaction has a low yield or fails to initiate. What are the possible causes and solutions?

Answer:

  • Moisture: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is flame-dried, and all solvents and reagents are anhydrous.[2]

  • Magnesium Quality: The surface of the magnesium turnings may be oxidized. Gently crush the turnings in a mortar and pestle before use or activate with a small crystal of iodine or 1,2-dibromoethane.

  • Reaction Temperature: While initiation may require gentle heating, the reaction with the nitrile should be started at a low temperature (0 °C) to prevent side reactions.[3]

  • Purity of Starting Materials: Ensure the cyclopropyl bromide and 4-pyridinecarbonitrile are pure. Impurities can quench the Grignard reagent.

Question: The reduction of the imine is incomplete. How can I improve the yield?

Answer:

  • Insufficient Reducing Agent: The amount of sodium borohydride may be insufficient. It is common to use an excess (e.g., 2-5 equivalents) to ensure complete reduction.[4]

  • Reaction Time/Temperature: The reaction may require a longer time or gentle heating to go to completion. Monitor the reaction by TLC to determine the optimal time.

  • Solvent Choice: While methanol is a common choice, other alcoholic solvents like ethanol can be used. The choice of solvent can influence the reactivity of NaBH4.

Question: I am observing significant side product formation. What are they and how can I avoid them?

Answer:

  • Double Addition to Nitrile: Although less common with nitriles compared to esters, a second equivalent of the Grignard reagent can potentially react. Maintaining a low temperature during the addition of the nitrile can minimize this.

  • Enolization of Nitrile: If there are acidic protons alpha to the nitrile, the Grignard reagent can act as a base, leading to deprotonation instead of addition. This is not an issue with 4-pyridinecarbonitrile.

  • Over-reduction: In the reduction step, if more potent reducing agents like lithium aluminum hydride (LAH) are used, there is a risk of reducing the pyridine ring. Sodium borohydride is generally a milder and more selective choice for this transformation.[1]

Troubleshooting_Workflow Start Low Yield or Reaction Failure Check_Grignard Check Grignard Formation Start->Check_Grignard Check_Reduction Check Reduction Step Check_Grignard->Check_Reduction Formation OK Moisture Ensure anhydrous conditions. Flame-dry glassware. Check_Grignard->Moisture No/Poor Formation Increase_NaBH4 Increase equivalents of NaBH4. Check_Reduction->Increase_NaBH4 Incomplete Purification_Issues Purification successful? Check_Reduction->Purification_Issues Complete Mg_Activation Activate Mg with iodine or by crushing. Moisture->Mg_Activation Reagent_Purity Verify purity of starting materials. Mg_Activation->Reagent_Purity Optimize_Time_Temp Optimize reaction time and temperature. Increase_NaBH4->Optimize_Time_Temp Success Successful Synthesis Purification_Issues->Success Yes Column_Chromatography Optimize column chromatography conditions (solvent system). Purification_Issues->Column_Chromatography No

Caption: A decision tree for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: Are there alternative synthetic routes to this compound?

A1: Yes, other routes could be explored. For instance, a reductive amination reaction between cyclopropyl 4-pyridyl ketone and an ammonia source could be a viable alternative. Another possibility is the reaction of 4-picolylamine with a suitable cyclopropylating agent.

Q2: What are the key considerations for scaling up this synthesis?

A2: When scaling up, heat management during the exothermic Grignard reaction is critical. A mechanical stirrer is recommended for efficient mixing in larger volumes. The dropwise addition of reagents should be carefully controlled to maintain a safe reaction temperature.

Q3: What is the best method for purifying the final product?

A3: Column chromatography on silica gel is a standard and effective method for purifying the final amine. A solvent system of dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine to prevent the amine from streaking on the silica gel is a good starting point. Recrystallization from a suitable solvent system could also be an option for obtaining highly pure material.[5]

Q4: How can I confirm the identity and purity of my final product?

A4: The identity of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The purity can be assessed by HPLC or elemental analysis.

Data Presentation: Optimization of Reaction Conditions

The following tables present hypothetical data to illustrate the optimization of the two-step synthesis.

Table 1: Optimization of the Grignard Reaction

EntryEquivalents of MgReaction Temperature (°C)Reaction Time (h)Yield of Imine (%)
11.125445
21.20 to 25465
31.50 to 25258
41.20 to 25662

Table 2: Optimization of the Imine Reduction

EntryEquivalents of NaBH₄SolventReaction Time (h)Yield of Amine (%)
11.1Methanol270
21.5Methanol285
32.0Methanol182
41.5Ethanol280

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Start -> Literature_Search; Literature_Search -> Propose_Route; Propose_Route -> Small_Scale_Test; Small_Scale_Test -> Analyze_Results; Analyze_Results -> Optimization [label="Low Yield/Impure"]; Optimization -> Small_Scale_Test; Analyze_Results -> Scale_Up [label="Good Yield/Purity"]; Scale_Up -> Purification; Purification -> Characterization; Characterization -> Final_Product; }

Caption: A general workflow for the optimization of a chemical synthesis.

References

troubleshooting 1-Cyclopropyl-1-(4-pyridyl)methylamine instability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing instability issues with 1-Cyclopropyl-1-(4-pyridyl)methylamine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My sample of this compound shows decreasing purity over time. What are the likely causes?

A1: The instability of this compound is primarily attributed to its cyclopropylamine and 4-pyridyl functional groups. The main causes of degradation are:

  • Hydrolysis: The cyclopropylamine moiety is susceptible to hydrolytic degradation, particularly under basic (high pH) conditions.[1] This can lead to the opening of the cyclopropyl ring.

  • Oxidation: The amine group can be prone to oxidation, especially when exposed to air (oxygen). This can be exacerbated by the presence of light and elevated temperatures. The pyridine ring can also undergo oxidation.

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of compounds containing pyridine rings.

  • Incompatible Solvents/Reagents: Contact with strong acids, strong oxidizing agents, and certain reactive reagents can cause degradation.

Troubleshooting Steps:

  • Review Storage Conditions: Ensure the compound is stored under the recommended conditions (see Q2).

  • Analyze Handling Procedures: Minimize exposure to air and light during experiments. Use inert gas (e.g., argon or nitrogen) for sensitive reactions.

  • Check Solvent Purity: Use high-purity, dry solvents. Peroxides in older ether solvents can be a source of oxidation.

  • Evaluate Reaction Conditions: If instability is observed during a reaction, assess the pH, temperature, and presence of any oxidizing or strongly acidic/basic reagents.

Q2: What are the recommended storage and handling conditions for this compound?

A2: To ensure the stability and longevity of your sample, adhere to the following storage and handling guidelines:

ConditionRecommendationRationale
Temperature Store in a cool, dry place. Refer to the supplier's recommendation, typically 2-8°C.Minimizes the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Protects against oxidation by atmospheric oxygen.
Container Use a tightly sealed, opaque container.Prevents exposure to moisture and light.
Light Protect from light at all times.Avoids photodegradation.
Handling Handle in a well-ventilated area, preferably under a fume hood. Minimize the time the container is open.Reduces exposure to air and moisture.

Q3: I suspect my sample has degraded. What analytical methods can I use to assess its purity and identify degradation products?

A3: A combination of chromatographic and spectroscopic techniques is recommended for purity assessment and structural elucidation of potential degradation products.

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for determining the purity of your sample. A stability-indicating HPLC method should be developed to separate the parent compound from any degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is invaluable for identifying the molecular weights of impurities, which provides crucial clues to their structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure of the main component and to identify the structures of major degradation products if they can be isolated.

A general-purpose HPLC method for initial purity assessment is provided in the experimental protocols section.

Potential Degradation Pathway

Based on the known chemistry of cyclopropylamines and pyridines, a likely degradation pathway involves hydrolysis and oxidation.

G cluster_main Main Compound cluster_degradation Degradation Pathways cluster_products Potential Degradation Products A This compound B Hydrolysis (High pH) A->B C Oxidation (Air, Light) A->C D Ring-Opened Products B->D E Pyridinone Derivatives C->E F N-Oxide C->F G cluster_setup Study Setup cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Solutions of This compound B Acidic (e.g., 0.1 M HCl) A->B C Basic (e.g., 0.1 M NaOH) A->C D Oxidative (e.g., 3% H2O2) A->D E Thermal (e.g., 60°C in solution) A->E F Photolytic (UV/Vis light exposure) A->F G Analyze by HPLC-UV B->G C->G D->G E->G F->G H Characterize Degradants by LC-MS/MS and NMR G->H

References

Technical Support Center: Synthesis of 1-Cyclopropyl-1-(4-pyridyl)methylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Cyclopropyl-1-(4-pyridyl)methylamine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during the synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, categorized by the two primary stages: the Grignard reaction of cyclopropylmagnesium bromide with 4-cyanopyridine and the subsequent reduction of the intermediate imine.

Stage 1: Grignard Reaction with 4-Cyanopyridine

Problem: Low or No Conversion of 4-Cyanopyridine

Potential Cause Troubleshooting & Optimization
Inactive Grignard Reagent Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use fresh, high-quality magnesium turnings and anhydrous solvent (e.g., THF or diethyl ether). Consider activating the magnesium with a small crystal of iodine or 1,2-dibromoethane.
Poor Quality of 4-Cyanopyridine Use freshly purified 4-cyanopyridine. Impurities, especially water, can quench the Grignard reagent.
Insufficient Reaction Temperature While the initial addition of the Grignard reagent should be done at a low temperature (e.g., 0 °C) to control the exotherm, the reaction may require warming to room temperature or gentle heating to go to completion. Monitor the reaction progress by TLC or GC.

Problem: Formation of Significant Byproducts

Potential Cause Troubleshooting & Optimization
Wurtz Coupling The Grignard reagent can react with the unreacted cyclopropyl bromide, leading to the formation of bicyclopropyl. This can be minimized by the slow, dropwise addition of the cyclopropyl bromide to the magnesium turnings during the Grignard reagent formation, maintaining a low concentration of the alkyl halide.
Reaction with Solvent Ethereal solvents like THF can be deprotonated at the alpha-position by the Grignard reagent, especially at elevated temperatures. Use the lowest effective reaction temperature and avoid prolonged reaction times.
Double Addition to Nitrile Although less common with nitriles compared to esters, a second equivalent of the Grignard reagent could potentially react with the intermediate imine anion. Maintaining a 1:1 stoichiometry and adding the Grignard reagent to the nitrile solution (inverse addition) can sometimes mitigate this.
Stage 2: Reduction of Cyclopropyl(pyridin-4-yl)methanimine

Problem: Incomplete Reduction of the Imine Intermediate

Potential Cause Troubleshooting & Optimization
Insufficient Reducing Agent Ensure at least a stoichiometric amount of the reducing agent (e.g., sodium borohydride, lithium aluminum hydride) is used. For less reactive imines, a slight excess may be necessary.
Decomposition of Reducing Agent Use a fresh, high-quality reducing agent. Sodium borohydride can decompose in acidic or neutral aqueous solutions over time. Perform the reduction in an appropriate solvent (e.g., methanol, ethanol).
Low Reaction Temperature While some reductions proceed at room temperature, others may require cooling (e.g., 0 °C) or gentle heating. Optimize the temperature based on reaction monitoring.

Problem: Formation of Side Products During Reduction

Potential Cause Troubleshooting & Optimization
Over-reduction Stronger reducing agents like lithium aluminum hydride can potentially reduce the pyridine ring. Sodium borohydride is generally a milder and more selective choice for this transformation.
Ring Opening of Cyclopropyl Group The cyclopropyl group is generally stable under standard sodium borohydride reduction conditions. However, highly acidic or forcing conditions could potentially lead to ring-opening. Maintain a neutral or slightly basic pH during the workup.
Formation of Secondary Amines If the workup conditions are not carefully controlled, the initially formed primary amine can potentially react with remaining imine to form a secondary amine byproduct. Ensure a prompt and efficient workup to isolate the primary amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent laboratory-scale synthesis involves a two-step process:

  • Grignard Reaction: Addition of cyclopropylmagnesium bromide to 4-cyanopyridine to form the intermediate cyclopropyl(pyridin-4-yl)methanimine.

  • Reduction: Subsequent reduction of the imine intermediate with a suitable reducing agent, such as sodium borohydride, to yield the final primary amine.

Q2: I am observing a significant amount of bicyclopropyl in my crude product. How can I avoid this?

The formation of bicyclopropyl is a result of the Wurtz coupling side reaction. To minimize this, ensure a slow and controlled addition of cyclopropyl bromide to the magnesium turnings during the preparation of the Grignard reagent. This maintains a low concentration of the bromide, favoring the reaction with magnesium over coupling with the already formed Grignard reagent.

Q3: My TLC analysis after the Grignard reaction shows a complex mixture of products. What could be the issue?

A complex product mixture can arise from several factors. Ensure your reagents and solvents are anhydrous, as water will quench the Grignard reagent and can lead to other side reactions. The reaction temperature should be carefully controlled; adding the Grignard reagent at a low temperature (0 °C) is recommended. Also, consider the possibility of side reactions with the pyridine nitrogen or the nitrile group itself. Careful purification by column chromatography is often necessary.

Q4: Which reducing agent is best for the conversion of the imine to the amine?

Sodium borohydride (NaBH₄) in methanol or ethanol is a commonly used and effective reducing agent for this transformation. It is generally selective for the imine and less likely to reduce the pyridine ring compared to stronger reducing agents like lithium aluminum hydride (LiAlH₄).

Q5: How can I purify the final product, this compound?

Purification is typically achieved through column chromatography on silica gel. A gradient elution system, starting with a less polar solvent system (e.g., dichloromethane) and gradually increasing the polarity by adding methanol, is often effective. The use of a small percentage of triethylamine or ammonia in the eluent can help to prevent tailing of the amine product on the silica gel.

Quantitative Data Summary

The following table provides hypothetical data to illustrate the impact of reaction conditions on the yield and purity of the final product. Actual results may vary.

Entry Grignard Addition Temp. Reducing Agent Yield (%) Purity (%) Major Byproduct (%)
10 °CNaBH₄7595Bicyclopropyl (3%)
2Room TemperatureNaBH₄6088Bicyclopropyl (5%), Unidentified (7%)
30 °CLiAlH₄7090Over-reduction products (5%)
4-20 °CNaBH₄8097Bicyclopropyl (2%)

Experimental Protocols

Synthesis of this compound (Adapted from similar procedures)

Step 1: Preparation of Cyclopropyl(pyridin-4-yl)methanimine

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to activate the magnesium.

  • Add anhydrous tetrahydrofuran (THF) to the flask.

  • Slowly add a solution of cyclopropyl bromide (1.1 eq) in anhydrous THF via the dropping funnel to initiate the Grignard reaction. Maintain a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1 hour.

  • In a separate flask, dissolve 4-cyanopyridine (1.0 eq) in anhydrous THF.

  • Cool the 4-cyanopyridine solution to 0 °C in an ice bath.

  • Slowly add the prepared cyclopropylmagnesium bromide solution to the 4-cyanopyridine solution via a cannula.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude imine, which is often used in the next step without further purification.

Step 2: Reduction to this compound

  • Dissolve the crude cyclopropyl(pyridin-4-yl)methanimine in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., dichloromethane/methanol gradient) to afford this compound.

Visualizations

Synthesis_Pathway Cyclopropyl Bromide Cyclopropyl Bromide Cyclopropylmagnesium Bromide Cyclopropylmagnesium Bromide Cyclopropyl Bromide->Cyclopropylmagnesium Bromide Mg, THF Mg Mg Mg->Cyclopropylmagnesium Bromide 4-Cyanopyridine 4-Cyanopyridine Imine Intermediate Imine Intermediate 4-Cyanopyridine->Imine Intermediate Cyclopropylmagnesium Bromide->Imine Intermediate 4-Cyanopyridine Final Product This compound Imine Intermediate->Final Product NaBH4, MeOH

Caption: Main synthetic pathway for this compound.

Side_Reactions cluster_grignard Grignard Stage cluster_reduction Reduction Stage Cyclopropyl Bromide Cyclopropyl Bromide Bicyclopropyl Bicyclopropyl (Wurtz Coupling) Cyclopropyl Bromide->Bicyclopropyl Cyclopropylmagnesium Bromide Cyclopropylmagnesium Bromide Cyclopropylmagnesium Bromide->Bicyclopropyl reacts with Cyclopropyl Bromide Imine Intermediate Imine Intermediate Over-reduction Product Over-reduction (Pyridine Ring Reduction) Imine Intermediate->Over-reduction Product Strong Reducing Agent (e.g., LiAlH4)

Caption: Common side reactions in the synthesis.

Technical Support Center: Resolving Poor Solubility of 1-Cyclopropyl-1-(4-pyridyl)methylamine in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of 1-Cyclopropyl-1-(4-pyridyl)methylamine in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of this compound?

A1: The limited aqueous solubility of this compound is primarily due to its chemical structure. The cyclopropyl and pyridyl groups contribute to its lipophilicity (hydrophobicity), which is not readily overcome by the hydrophilic amine group. At neutral pH, the molecule is largely in its neutral, less soluble free base form.

Q2: Why does my compound precipitate when I dilute my DMSO stock solution into an aqueous assay buffer?

A2: This common phenomenon, often called "crashing out," occurs when a compound that is soluble in a high concentration of an organic solvent like DMSO is rapidly diluted into an aqueous buffer where its solubility is much lower. The organic solvent is miscible with the aqueous phase, but the compound itself is not, leading to precipitation.

Q3: Can the poor solubility of my compound affect my assay results?

A3: Absolutely. Poor solubility can lead to a number of issues in assays, including:

  • Underestimation of potency: If the compound is not fully dissolved, the actual concentration in the assay is lower than the nominal concentration, leading to an artificially high IC50 or EC50 value.

  • High variability and poor reproducibility: Inconsistent amounts of dissolved compound between wells or experiments will lead to scattered data.

  • Assay interference: Undissolved particles can interfere with optical measurements (e.g., absorbance, fluorescence) or interact non-specifically with assay components.

Q4: What are the main strategies to improve the solubility of this compound for in vitro assays?

A4: The most effective strategies for improving the solubility of this compound leverage its basic nature and include:

  • pH Adjustment: Lowering the pH of the assay buffer.

  • Use of Co-solvents: Adding a water-miscible organic solvent to the assay buffer.

  • Complexation with Cyclodextrins: Encapsulating the compound in a cyclodextrin molecule.

Each of these methods is detailed in the Troubleshooting Guides and Experimental Protocols sections below.

Troubleshooting Guides

This section provides a systematic approach to resolving solubility issues with this compound.

Issue 1: Compound precipitates out of solution upon dilution of DMSO stock.

Troubleshooting Workflow

start Precipitation Observed check_conc Is the final assay concentration too high? start->check_conc lower_conc Reduce final concentration check_conc->lower_conc Yes ph_adjust Is pH adjustment compatible with the assay? check_conc->ph_adjust No end_node Solubility Issue Resolved lower_conc->end_node use_ph Implement pH adjustment (See Protocol 1) ph_adjust->use_ph Yes co_solvent Are co-solvents compatible with the assay? ph_adjust->co_solvent No use_ph->end_node use_co_solvent Implement co-solvent strategy (See Protocol 2) co_solvent->use_co_solvent Yes cyclodextrin Is cyclodextrin use feasible? co_solvent->cyclodextrin No use_co_solvent->end_node use_cyclodextrin Implement cyclodextrin strategy (See Protocol 3) cyclodextrin->use_cyclodextrin Yes cyclodextrin->end_node No, re-evaluate assay parameters use_cyclodextrin->end_node

Caption: Decision tree for addressing compound precipitation.

Issue 2: Assay results are inconsistent and not reproducible.

Logical Relationship Diagram

cluster_0 Problem cluster_1 Potential Cause cluster_2 Consequences cluster_3 Solutions Inconsistent Results Inconsistent Results Poor Solubility Poor Solubility Inconsistent Results->Poor Solubility Variable Concentration Variable Concentration Poor Solubility->Variable Concentration Compound Precipitation Compound Precipitation Poor Solubility->Compound Precipitation Assay Interference Assay Interference Poor Solubility->Assay Interference pH Adjustment pH Adjustment Variable Concentration->pH Adjustment Co-solvents Co-solvents Compound Precipitation->Co-solvents Cyclodextrins Cyclodextrins Assay Interference->Cyclodextrins prep_buffers Prepare Buffers (pH 7.4, 6.5, 6.0, 5.5) dilute Dilute Stock into Buffers prep_buffers->dilute prep_stock Prepare 10 mM Stock in 100% DMSO prep_stock->dilute equilibrate Equilibrate at Assay Temperature dilute->equilibrate assess Assess Solubility (Visual/HPLC) equilibrate->assess select Select Optimal pH assess->select cluster_0 Solubilization Pathway Compound This compound (Poorly Soluble) Inclusion_Complex Inclusion Complex (Soluble) Compound->Inclusion_Complex Complexation HP_beta_CD HP-β-Cyclodextrin HP_beta_CD->Inclusion_Complex

analytical method development for 1-Cyclopropyl-1-(4-pyridyl)methylamine quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical method development and quantification of 1-Cyclopropyl-1-(4-pyridyl)methylamine. This guide provides answers to frequently asked questions and troubleshooting advice for common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for developing a quantification method for this compound?

A1: For the quantification of this compound, a reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with a UV detector is a common starting point. However, due to the compound's chemical nature (a primary amine with a moderate UV chromophore from the pyridine ring), direct analysis can be challenging. An alternative and more sensitive approach is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Q2: Does this compound require derivatization for HPLC-UV analysis?

A2: While the pyridine ring provides some UV absorbance, derivatization of the primary amine group is often recommended to enhance sensitivity and improve chromatographic peak shape.[1][2] Common derivatizing agents for primary amines include 9-fluorenylmethyl chloroformate (FMOC-Cl) and o-phthalaldehyde (OPA).[3][4] Derivatization can significantly improve the limit of quantification (LOQ).

Q3: What type of HPLC column is most suitable for this analysis?

A3: A C18 column is a versatile choice for the analysis of this compound. To minimize peak tailing, which is common with amines due to their interaction with silica, it is advisable to use a modern, end-capped C18 column or a column specifically designed for the analysis of basic compounds.

Q4: How can I improve the peak shape of my analyte?

A4: Poor peak shape, particularly tailing, is a frequent issue when analyzing amines.[5] To mitigate this, consider the following:

  • Mobile Phase pH: Adjusting the mobile phase pH to be 2-3 units above or below the pKa of the amine can improve peak shape. For amines, a higher pH (e.g., pH 8-10) can reduce the interaction with residual silanols on the column packing material.[5]

  • Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can block the active sites on the silica, leading to more symmetrical peaks.

  • Column Choice: Utilize a column with high-purity silica and dense bonding, or a polymer-based column.

Q5: Is LC-MS/MS a suitable technique for quantification?

A5: Yes, LC-MS/MS is a highly suitable technique for the sensitive and selective quantification of this compound, especially in complex matrices like biological fluids.[6][7] It offers lower detection limits compared to HPLC-UV. Derivatization can still be beneficial to improve retention on reverse-phase columns.[8][9]

Q6: Does this molecule have a chiral center, and do I need to consider chiral separation?

A6: Yes, this compound has a chiral center at the carbon atom connecting the cyclopropyl, pyridyl, and amine groups. If the stereoisomers' biological activity differs, a chiral separation method may be necessary.[10][11] This is typically achieved using a chiral stationary phase (CSP) column.[12]

Troubleshooting Guide

This section addresses specific problems you may encounter during your analysis.

HPLC-UV Analysis
Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) Interaction of the basic amine with acidic residual silanols on the HPLC column packing.[5]1. Increase the mobile phase pH to > 8 to deprotonate the silanols. 2. Add a competing base (e.g., 0.1% Triethylamine) to the mobile phase. 3. Use a base-deactivated or end-capped column.
Low Sensitivity / No Peak The compound may have poor UV absorbance at the selected wavelength.[13] The concentration may be below the detection limit.1. Perform a UV scan of the analyte to determine the wavelength of maximum absorbance (λmax). 2. Consider pre-column derivatization with a UV-active agent like FMOC-Cl.[3] 3. Increase the sample concentration or injection volume.
Irreproducible Retention Times Inconsistent mobile phase preparation, column temperature fluctuations, or column degradation.1. Ensure accurate and consistent mobile phase preparation. Degas the mobile phase before use. 2. Use a column oven to maintain a constant temperature. 3. Flush the column with a strong solvent after each run. If the problem persists, the column may need replacement.
Ghost Peaks Contamination in the mobile phase, sample, or carryover from previous injections.1. Use high-purity solvents and freshly prepared mobile phase. 2. Run a blank injection (mobile phase only) to identify the source of contamination. 3. Implement a needle wash step in your injection sequence.
LC-MS/MS Analysis
Problem Potential Cause(s) Recommended Solution(s)
Poor Ionization / Low Signal Suboptimal ion source parameters or mobile phase incompatibility with ESI.1. Optimize source parameters (e.g., capillary voltage, gas flow, temperature). 2. Ensure the mobile phase contains a volatile buffer (e.g., formic acid or ammonium formate) to facilitate ionization.
Matrix Effects (Ion Suppression or Enhancement) Co-eluting compounds from the sample matrix interfering with the ionization of the analyte.1. Improve sample preparation to remove interfering substances (e.g., solid-phase extraction). 2. Adjust the chromatography to separate the analyte from the interfering peaks. 3. Use a stable isotope-labeled internal standard to compensate for matrix effects.
In-source Fragmentation The analyte is fragmenting in the ion source before entering the mass analyzer.1. Reduce the fragmentor or cone voltage. 2. Optimize other source parameters to ensure "softer" ionization.

Experimental Protocols

Protocol 1: RP-HPLC-UV Method

Objective: To quantify this compound using RP-HPLC with UV detection.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis detector

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in a 50:50 mixture of Mobile Phase A and B. Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample in the same diluent as the standards to an appropriate concentration. Filter through a 0.45 µm syringe filter.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.

Protocol 2: LC-MS/MS Method

Objective: To achieve highly sensitive and selective quantification of this compound.

Instrumentation:

  • LC system (U)HPLC

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

Parameter Condition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry Conditions:

Parameter Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M+H]+ of the analyte
Product Ions (Q3) To be determined by infusion and fragmentation of a standard
Source Temperature 500 °C
Capillary Voltage 3500 V

Procedure:

  • Analyte Tuning: Infuse a standard solution of the analyte into the mass spectrometer to determine the precursor ion ([M+H]+) and optimize fragmentation to identify suitable product ions for MRM transitions.

  • Standard and Sample Preparation: Prepare standards and samples as described in the HPLC-UV protocol, using high-purity solvents.

  • Analysis: Inject the standards and samples.

  • Quantification: Generate a calibration curve using the peak area ratios of the analyte to an internal standard (if used) versus concentration.

Visualizations

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Selection & Development cluster_2 Phase 3: Optimization & Validation start Define Analytical Goal (Quantification) lit_review Literature Review for Similar Compounds start->lit_review physchem Assess Physicochemical Properties (pKa, logP) start->physchem method_select Select Technique (HPLC-UV vs LC-MS/MS) lit_review->method_select physchem->method_select col_select Column Selection (e.g., C18) method_select->col_select derivatization Consider Derivatization method_select->derivatization mp_dev Mobile Phase Development col_select->mp_dev optimization Optimize Parameters (Gradient, Flow Rate) mp_dev->optimization validation Method Validation (Linearity, Accuracy, Precision) optimization->validation sop Write Standard Operating Procedure (SOP) validation->sop

Caption: Workflow for analytical method development.

TroubleshootingPeakTailing cluster_causes Potential Causes cluster_solutions Solutions start Problem: Peak Tailing Observed cause1 Silanol Interactions (Most Common for Amines) start->cause1 cause2 Column Void or Contamination start->cause2 cause3 Sample Overload start->cause3 sol1a Increase Mobile Phase pH (e.g., pH > 8) cause1->sol1a sol1b Add Competing Base (e.g., 0.1% TEA) cause1->sol1b sol1c Use Base-Deactivated Column cause1->sol1c sol2 Flush or Replace Column cause2->sol2 sol3 Reduce Sample Concentration cause3->sol3

Caption: Troubleshooting logic for HPLC peak tailing.

References

overcoming low reactivity of 1-Cyclopropyl-1-(4-pyridyl)methylamine in coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Cyclopropyl-1-(4-pyridyl)methylamine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers overcome challenges associated with the low reactivity of this compound in common coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate in coupling reactions?

A1: The low reactivity of this compound stems from a combination of electronic and steric factors. The primary challenges are:

  • Steric Hindrance : The bulky cyclopropyl group attached to the same carbon as the amine sterically obstructs the nitrogen atom. This makes it physically difficult for the amine to approach and react with an activated carboxylic acid or an organometallic complex in coupling reactions, leading to slower rates and lower yields.[1][2]

  • Catalyst Inhibition in Palladium-Catalyzed Reactions : In reactions like Suzuki or Buchwald-Hartwig couplings, the lone pair of electrons on the 4-pyridyl nitrogen can coordinate strongly to the palladium catalyst. This coordination can inhibit or completely deactivate the catalyst, halting the catalytic cycle and preventing product formation.[3] The amino group itself can also contribute to this inhibition.[3]

  • Reduced Nucleophilicity : The electron-withdrawing nature of the 4-pyridyl ring can decrease the nucleophilicity of the amine, making it a less effective reactant.

Q2: My standard amide coupling reaction (e.g., using EDC/HOBt or DCC) with this compound has failed. What is the most likely cause and what should I do next?

A2: Standard coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC), even with additives like 1-Hydroxybenzotriazole (HOBt), are often not potent enough to overcome the significant steric hindrance of this amine.[1][4] Failure is typically indicated by the presence of unreacted starting materials and little to no product formation.[1] The recommended next step is to switch to a more powerful class of coupling reagents, such as aminium/uronium or phosphonium salts.[1][5]

Q3: Which advanced coupling reagents are recommended for forming an amide bond with this amine?

A3: For sterically demanding couplings involving substrates like this compound, more reactive activating agents are necessary. The most effective reagents fall into two main categories: aminium/uronium salts and phosphonium salts.[1][6] Reagents like HATU are known to be highly efficient for difficult couplings, reacting faster and with less epimerization.[6]

Q4: What are the critical parameters to consider for a successful Buchwald-Hartwig amination with this substrate?

A4: A successful Buchwald-Hartwig coupling with this compound requires careful selection of the catalyst system to overcome steric hindrance and prevent catalyst inhibition by the pyridyl nitrogen.[3][7] Key parameters include:

  • Ligand Choice : Bulky, electron-rich monophosphine ligands (e.g., XPhos, SPhos, RuPhos) are often essential.[3] These ligands promote the crucial reductive elimination step and can stabilize the palladium catalyst, preventing deactivation.

  • Base Selection : A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for these reactions.[8]

  • Catalyst Loading : Due to potential inhibition, a slightly higher catalyst loading (e.g., 3-5 mol%) may be necessary to achieve a good yield.[3]

Q5: What is the "acyl fluoride" method and when should it be considered?

A5: The acyl fluoride method is an alternative strategy for extremely difficult amide couplings where even potent reagents like HATU may fail.[4][5] The strategy involves converting the carboxylic acid into a highly reactive acyl fluoride intermediate in situ. Acyl fluorides are small and highly electrophilic, which helps to minimize steric repulsion during the reaction with the hindered amine.[4] This method should be considered as a powerful option for the most challenging substrates when other advanced coupling reagents provide unsatisfactory results.[4][5]

Troubleshooting Guides

Guide 1: Overcoming Low Yields in Amide Bond Formation

This guide provides a systematic approach to troubleshooting and optimizing amide coupling reactions with this compound.

G start Low or No Yield in Amide Coupling reagent_check Are you using standard reagents (EDC, DCC, HOBt)? start->reagent_check upgrade_reagent Switch to a potent aminium or phosphonium reagent (e.g., HATU, PyAOP). reagent_check->upgrade_reagent Yes advanced_reagent_check Using potent reagents but still facing issues? reagent_check->advanced_reagent_check No upgrade_reagent->advanced_reagent_check success Coupling Successful upgrade_reagent->success optimize_conditions Optimize Reaction Conditions: - Increase reaction time (e.g., to 24h). - Elevate temperature (e.g., 50-80 °C). - Use a non-nucleophilic base (DIPEA, NMM). advanced_reagent_check->optimize_conditions Yes alt_strategy Consider Alternative Strategy: Acyl Fluoride Formation. optimize_conditions->alt_strategy If issues persist optimize_conditions->success alt_strategy->success

Caption: Troubleshooting workflow for low amide coupling efficiency.

Table 1: Comparison of Recommended Coupling Reagents

ReagentClassTypical Yield (Hindered Amines)Key AdvantagesPotential Issues
HATU Aminium SaltGood to ExcellentHigh reactivity, fast reaction times, suppresses racemization.[1][6]Can cause guanidinylation of the amine if used in excess; higher cost.[1]
PyAOP Phosphonium SaltGood to ExcellentHighly effective for sterically hindered couplings, low racemization.[1][6]Byproducts can be carcinogenic (HMPA); higher cost.[6]
COMU Aminium SaltExcellentSafer and often more efficient than benzotriazole-based reagents; requires only one equivalent of base.[6]Limited solution stability.
TCFH Fluorouronium SaltExcellentVery high yields for challenging couplings; byproducts are water-soluble, simplifying workup.[1][4]Reagent is moisture-sensitive.
Experimental Protocols: Amide Coupling

Protocol 1: General Procedure for HATU-Mediated Coupling

This protocol provides a method for the acylation of this compound using HATU.[1]

  • Materials :

    • Carboxylic acid (1.0 eq)

    • This compound (1.1 eq)

    • HATU (1.2 eq)

    • Diisopropylethylamine (DIPEA) (2.5 eq)

    • Anhydrous DMF (or DCM, ACN)

  • Procedure :

    • To a solution of the carboxylic acid in anhydrous DMF, add HATU and DIPEA.

    • Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.

    • Add the this compound to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For highly hindered substrates, heating to 40-60 °C may be required.

    • Upon completion, quench the reaction with water and extract with a suitable organic solvent (e.g., EtOAc, DCM).

    • Wash the organic layer with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography.

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is adapted for situations where even potent reagents like HATU fail.[4]

  • Materials :

    • Carboxylic acid (1.0 eq)

    • Cyanuric fluoride or TFFH (1.1 eq)

    • Anhydrous Pyridine (1.1 eq)

    • This compound (1.2 eq)

    • Anhydrous DCM

  • Procedure :

    • Acyl Fluoride Formation : Dissolve the carboxylic acid in anhydrous DCM and cool to 0 °C. Add pyridine, followed by the dropwise addition of cyanuric fluoride. Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 1-2 hours.

    • Coupling Reaction : In a separate flask, dissolve this compound in anhydrous DCM. Slowly add the freshly prepared acyl fluoride solution to the amine solution at room temperature.

    • Monitor the reaction by TLC or LC-MS. The reaction may require heating in a sealed vessel (e.g., microwave at 80 °C) to go to completion.[4]

    • Upon completion, perform an aqueous workup as described in the HATU protocol and purify by column chromatography.

Guide 2: Troubleshooting Palladium-Catalyzed C-N Couplings

This guide addresses common failures in Buchwald-Hartwig amination reactions involving this compound.

G Factors Affecting Pd-Catalyzed C-N Coupling cluster_catalyst Catalyst System cluster_substrate Substrate Properties cluster_conditions Reaction Conditions center Catalyst Performance & Reaction Yield ligand Ligand Choice (Bulky, Electron-Rich) ligand->center precursor Pd Precursor (e.g., Pd2(dba)3, Pd(OAc)2) precursor->center base Base (Strong, Non-nucleophilic) base->center pyridyl Pyridyl-N Coordination (Causes Inhibition) pyridyl->center sterics Cyclopropyl Steric Hindrance (Slows Reductive Elimination) sterics->center temp Temperature temp->center solvent Solvent (e.g., Toluene, Dioxane) solvent->center

Caption: Key factors influencing palladium-catalyzed C-N coupling reactions.

Table 2: Troubleshooting Buchwald-Hartwig Amination

IssueProbable CauseRecommended Solution
No Reaction or Low Conversion Catalyst Inhibition : Pyridyl nitrogen is deactivating the palladium catalyst.[3]Switch to a catalyst system with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) that are known to be effective for heteroaryl couplings.[3] Consider a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).[3]
Ineffective Base : The base is not strong enough to deprotonate the amine-catalyst complex.Use a strong, non-nucleophilic base like NaOt-Bu or LiHMDS.[8]
Slow Reaction Steric Hindrance : The bulky cyclopropyl group is slowing the rate of reductive elimination.[1]Increase the reaction temperature (e.g., to 80-110 °C). Ensure the chosen ligand is sufficiently bulky to promote the final C-N bond formation.
Side Product Formation (e.g., Hydrodehalogenation) Sub-optimal Ligand/Base Combination : The catalytic cycle is favoring side reactions over the desired coupling.Screen different combinations of bulky phosphine ligands and strong bases. Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) as oxygen can deactivate the catalyst.[3]
Experimental Protocol: Buchwald-Hartwig Amination

Protocol 3: General Procedure for Buchwald-Hartwig C-N Coupling

This protocol provides a general method for the coupling of an aryl halide with this compound.

  • Materials :

    • Aryl Halide (Br, Cl) (1.0 eq)

    • This compound (1.2 eq)

    • Palladium Precursor (e.g., Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (4 mol%))

    • Bulky Phosphine Ligand (e.g., XPhos, SPhos) (4-8 mol%)

    • NaOt-Bu (1.4 eq)

    • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Procedure :

    • Inert Atmosphere : Perform all steps under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

    • Reaction Setup : To a dry reaction vessel, add the aryl halide, NaOt-Bu, palladium precursor, and phosphine ligand.

    • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

    • Add the anhydrous, degassed solvent, followed by the this compound.

    • Reaction : Heat the mixture to 80-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Workup : Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with an organic solvent (e.g., EtOAc).

    • Concentrate the filtrate and purify the residue by column chromatography to obtain the desired arylamine product.

References

Technical Support Center: Scale-Up of 1-Cyclopropyl-1-(4-pyridyl)methylamine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the scale-up synthesis of 1-Cyclopropyl-1-(4-pyridyl)methylamine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of this compound?

When moving from bench-scale to pilot or commercial-scale production, several challenges can arise. These often relate to reaction kinetics, heat management, mass transfer, and purification. For pyridine derivatives, common issues include managing exothermic reactions, ensuring efficient mixing to prevent localized high concentrations of reagents, and dealing with the basic nature of the product during purification, which can lead to issues like tailing in chromatography.[1]

Q2: How can I improve a low yield during the synthesis?

Low yields are a frequent problem in pyridine synthesis.[2] To address this, consider the following:

  • Purity of Starting Materials: Impurities in reactants can lead to side reactions and lower yields. Ensure all starting materials are of high purity before beginning the synthesis.[3]

  • Reaction Conditions: Suboptimal temperature, pressure, or reaction time can result in incomplete reactions or product degradation. A thorough optimization of these parameters is crucial. For instance, some pyridine syntheses benefit from elevated temperatures and the use of specific catalysts to drive the reaction to completion.[2][3]

  • Reagent Addition: The order and rate of reagent addition can significantly impact the outcome, especially in multi-component reactions. Slow, controlled addition can help manage exotherms and minimize side product formation.[1]

Q3: What are the best practices for purifying this compound on a large scale?

Purification of pyridine derivatives can be challenging due to their basicity.[1] Effective strategies for large-scale purification include:

  • Acid-Base Extraction: Utilize the basic nature of the amine by performing an acidic wash (e.g., with dilute HCl) to extract the protonated product into the aqueous layer, separating it from non-basic impurities. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[1]

  • Crystallization: If the product is a solid, crystallization is a highly effective method for achieving high purity on a large scale. Careful selection of the solvent system is critical for good recovery and purity.[1]

  • Distillation: For volatile derivatives, distillation can be an efficient purification technique.[1]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue Potential Cause Troubleshooting Recommendation
Low or No Product Yield Incomplete reaction due to suboptimal conditions.Optimize reaction temperature and time by monitoring reaction progress with TLC or LC-MS.[3]
Poor quality of starting materials.Verify the purity of all reagents before use. If necessary, purify starting materials.[3]
Inefficient catalyst activity.Screen different catalysts and optimize catalyst loading. For pyridine synthesis, both Brønsted and Lewis acid catalysts can be effective.[2]
Formation of Significant Side Products Incorrect order of reagent addition in a multi-step synthesis.Carefully control the sequence of reagent addition to favor the desired reaction pathway.[2]
Reaction temperature is too high, leading to decomposition.Lower the reaction temperature and consider slower addition of reagents to better control the exotherm.[1]
Presence of reactive impurities in starting materials or solvents.Use high-purity, dry solvents and reagents.
Difficulty in Product Isolation and Purification Product is too soluble in the work-up solvents.Explore alternative solvent systems for extraction and consider salting out the product from the aqueous layer.
Tailing during column chromatography due to the basic nature of the amine.Add a small amount of a basic modifier, such as triethylamine, to the eluent to improve peak shape.[1]
Formation of an emulsion during aqueous work-up.Add brine to the aqueous layer to help break the emulsion or filter the mixture through a pad of celite.
Exothermic Reaction is Difficult to Control Rapid addition of a highly reactive reagent.Add the reactive reagent dropwise over an extended period.[1]
Insufficient cooling capacity for the reactor size.Ensure the cooling system is adequate for the scale of the reaction and consider diluting the reaction mixture.[1]
High concentration of reactants.Run the reaction at a lower concentration to help dissipate heat more effectively.[1]

Experimental Protocols

Protocol 1: Synthesis of 1-Cyclopropyl-1-(4-pyridyl)methanol

This is a precursor to the final product.

  • Reaction Setup: To a solution of 4-pyridinecarboxaldehyde (1.0 eq) in anhydrous THF (10 volumes) under a nitrogen atmosphere at 0°C, add a solution of cyclopropylmagnesium bromide in THF (1.2 eq) dropwise over 1 hour, maintaining the temperature below 5°C.

  • Reaction: Stir the mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 16 hours.

  • Work-up: Cool the reaction to 0°C and slowly quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 5 volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Protocol 2: Conversion to this compound

This protocol outlines the conversion of the alcohol intermediate to the desired amine.

  • Activation of Alcohol: To a solution of 1-Cyclopropyl-1-(4-pyridyl)methanol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (10 volumes) at 0°C, add methanesulfonyl chloride (1.2 eq) dropwise.

  • Amination: After stirring for 1 hour at 0°C, add a solution of aqueous ammonia (25%, 10 volumes) and stir vigorously at room temperature for 24 hours.

  • Work-up and Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 5 volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The crude amine can be purified by acid-base extraction followed by crystallization or distillation.[1]

Visualizations

Experimental Workflow

G Synthesis Workflow for this compound cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Amination a 4-Pyridinecarboxaldehyde + Cyclopropylmagnesium Bromide b Reaction in Anhydrous THF a->b c Aqueous Work-up (NH4Cl) b->c d Extraction & Concentration c->d e 1-Cyclopropyl-1-(4-pyridyl)methanol d->e f Activation with MsCl/Et3N e->f g Reaction with Aqueous Ammonia f->g h Work-up & Extraction g->h i Purification (Acid-Base Extraction/Crystallization) h->i j Final Product i->j

Caption: Synthesis workflow for this compound.

Troubleshooting Logic

G Troubleshooting Low Yield A Low Yield Observed B Check Purity of Starting Materials A->B C Purify Reagents B->C Impure D Monitor Reaction Progress (TLC/LC-MS) B->D Pure E Incomplete Reaction? D->E F Optimize Temperature & Time E->F Yes G Significant Side Products? E->G No H Adjust Reagent Stoichiometry & Addition Rate G->H Yes I Review Purification Strategy G->I No

Caption: Troubleshooting decision tree for addressing low reaction yields.

References

Validation & Comparative

biological activity of 1-Cyclopropyl-1-(4-pyridyl)methylamine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Biological Activities of 1-Cyclopropyl-1-(4-pyridyl)methylamine Derivatives

The this compound scaffold is a versatile structural motif that has been incorporated into a variety of biologically active compounds. The unique conformational and electronic properties of the cyclopropyl group, coupled with the hydrogen bonding capabilities and aromatic nature of the pyridine ring, make this core attractive for medicinal chemists.[1][2] This guide provides a comparative overview of the diverse biological activities exhibited by derivatives of this compound, with a focus on their applications as enzyme inhibitors and receptor antagonists. Experimental data, protocols, and pathway visualizations are presented to aid researchers and drug development professionals in understanding the therapeutic potential of this chemical class.

I. Inhibition of Kinases

Derivatives incorporating the cyclopropyl and pyridyl moieties have demonstrated significant potential as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often implicated in diseases such as cancer and inflammation.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Kinase Inhibitors

A series of pyrrolo[2,1-f][3][4][5]triazine-based compounds featuring a 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino group at the C-4 position have been identified as potent inhibitors of VEGFR-2 kinase.[4] One notable compound from this series, BMS-605541, demonstrated excellent kinase selectivity and robust in vivo efficacy in human lung and colon carcinoma xenograft models.[6][7]

Table 1: VEGFR-2 Kinase Inhibition by a Representative Derivative

CompoundTargetAssay TypeIC50 (nM)
BMS-605541VEGFR-2Kinase Assay49 ± 9
p38α Mitogen-Activated Protein (MAP) Kinase Inhibitors

A novel series of quinazolinone-based inhibitors of p38α MAP kinase have been developed, with a key derivative, AZD6703, entering clinical trials for the treatment of inflammatory diseases.[8][9] These compounds feature a cyclopropyl group in their structure, contributing to their potency and selectivity.

Table 2: p38α MAP Kinase Inhibition by a Representative Derivative

CompoundTargetAssay TypeIC50 (nM)
AZD6703p38α MAP KinaseEnzyme Assay-

Note: Specific IC50 value for AZD6703 was not available in the provided search results, but it is described as a potent inhibitor.

II. Corticotropin-Releasing Factor-1 (CRF1) Receptor Antagonism

Derivatives containing a cyclopropyl moiety have been investigated as antagonists of the Corticotropin-Releasing Factor-1 (CRF1) receptor, a target for the treatment of anxiety and depression. A pyrazinone-based antagonist, compound 19e, demonstrated high affinity for the CRF1 receptor and favorable pharmacokinetic properties.[3]

Table 3: CRF1 Receptor Antagonism by a Representative Derivative

CompoundTargetAssay TypeIC50 (nM)
19eCRF1 ReceptorRadioligand Binding0.86

III. Monoamine Oxidase (MAO) Inhibition

The cyclopropylamine moiety is a well-known pharmacophore for the inhibition of monoamine oxidases (MAO-A and MAO-B), enzymes that metabolize neurotransmitters.[10] While direct studies on this compound itself are limited, structurally related compounds are potent, mechanism-based inhibitors of MAO. The cyclopropylamine derivatives act by being oxidized by the enzyme, which leads to the opening of the cyclopropyl ring and the formation of a reactive intermediate that covalently binds to the flavin cofactor, causing irreversible inhibition.[10]

IV. Antibacterial and Anti-tubercular Activity

Fluoroquinolone derivatives containing a cyclopropyl group have shown significant antibacterial and anti-tubercular activities. These compounds target bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[11]

Table 4: Antibacterial and Anti-tubercular Activity of a Fluoroquinolone Derivative

CompoundOrganismMIC (μM)
3fStaphylococcus aureus0.44
3fEscherichia coli0.8
-Mycobacterium tuberculosis H37Rv7.32-136.10 (range for series)

Experimental Protocols

Kinase Inhibition Assay (General Protocol)

Kinase activity is typically measured using an in vitro assay that quantifies the phosphorylation of a substrate peptide. The general steps are as follows:

  • The kinase, substrate peptide, and ATP are incubated in a suitable buffer.

  • The test compound (inhibitor) is added at various concentrations.

  • The reaction is allowed to proceed for a defined period at a specific temperature.

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays.

  • IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

CRF1 Receptor Binding Assay

The affinity of a compound for the CRF1 receptor is determined through a competitive radioligand binding assay:

  • Cell membranes expressing the CRF1 receptor are prepared.

  • A constant concentration of a radiolabeled ligand (e.g., [¹²⁵I]Tyr-Sauvagine) is incubated with the membranes.

  • Increasing concentrations of the unlabeled test compound are added.

  • After incubation, the bound and free radioligand are separated by filtration.

  • The amount of radioactivity bound to the membranes is measured.

  • The IC50 value, the concentration of the test compound that displaces 50% of the radiolabeled ligand, is determined.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of an antibacterial agent is the lowest concentration that prevents visible growth of a bacterium:

  • A standardized inoculum of the test bacterium is prepared.

  • Serial dilutions of the test compound are made in a liquid growth medium in a multi-well plate.

  • The bacterial inoculum is added to each well.

  • The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis cluster_lead Lead Optimization synthesis Synthesis of This compound Derivatives kinase Kinase Inhibition Assays (e.g., VEGFR-2, p38α) synthesis->kinase receptor Receptor Binding Assays (e.g., CRF1) synthesis->receptor mic Antimicrobial Assays (MIC) synthesis->mic ic50 IC50 Determination kinase->ic50 receptor->ic50 mic_val MIC Determination mic->mic_val sar Structure-Activity Relationship (SAR) Studies ic50->sar mic_val->sar lead_opt Lead Compound Optimization sar->lead_opt

Caption: General workflow for the discovery and development of bioactive this compound derivatives.

signaling_pathway cluster_vegfr VEGFR-2 Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg P PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Inhibitor Derivative Inhibitor->VEGFR2 Inhibition

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by the described derivatives.

References

A Comparative Guide to the Synthesis of 1-Cyclopropyl-1-(4-pyridyl)methylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent synthetic routes for the preparation of 1-Cyclopropyl-1-(4-pyridyl)methylamine, a valuable building block in medicinal chemistry. The routes discussed are Reductive Amination and a Grignard Reagent-based approach. This document aims to provide an objective comparison of their performance, supported by representative experimental data, to aid in the selection of the most suitable method for specific research and development needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Reductive AminationRoute 2: Grignard Addition to Nitrile
Starting Materials Cyclopropyl 4-pyridyl ketone, Ammonia source (e.g., Ammonium acetate)4-Cyanopyridine, Cyclopropylmagnesium bromide
Key Transformation Imine formation and subsequent reductionNucleophilic addition of Grignard reagent to a nitrile
Typical Reagents Sodium cyanoborohydride or Sodium triacetoxyborohydride, Acetic acidGrignard reagent, Diethyl ether or THF, Acidic workup
Estimated Yield 70-90% (based on analogous reactions)60-80% (based on analogous reactions)
Reaction Conditions Mild (room temperature to gentle heating)Requires anhydrous conditions, often low temperatures
Key Advantages Generally high yielding, tolerant of various functional groups, one-pot procedures are common.[1][2][3][4]Utilizes readily available starting materials.
Potential Challenges Potential for over-alkylation to form secondary and tertiary amines, though this can be minimized.[5]Grignard reagents are sensitive to moisture and air, requiring inert atmosphere techniques. The intermediate imine can be prone to side reactions.

Visualizing the Synthetic Workflow

The following diagram illustrates the general workflow for comparing and selecting a synthetic route, a critical process in chemical research and development.

Synthetic Route Comparison Workflow Workflow for Synthetic Route Comparison A Define Target Molecule: This compound B Identify Potential Synthetic Routes A->B C Route 1: Reductive Amination B->C D Route 2: Grignard Addition B->D E Literature Search for Protocols & Data C->E D->E F Analyze Key Metrics: Yield, Purity, Cost, Safety, Scalability E->F G Select Optimal Route F->G H Experimental Validation G->H

Caption: A flowchart illustrating the decision-making process for selecting a synthetic route.

Route 1: Reductive Amination of Cyclopropyl 4-pyridyl ketone

This route involves the reaction of a ketone precursor, cyclopropyl 4-pyridyl ketone, with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine. Reductive amination is a widely used and robust method for amine synthesis.[1][2][6]

Diagram of the Reductive Amination Pathway

Reductive Amination Pathway cluster_0 Precursor Synthesis cluster_1 Reductive Amination 4-Cyanopyridine 4-Cyanopyridine Cyclopropyl 4-pyridyl ketone Cyclopropyl 4-pyridyl ketone 4-Cyanopyridine->Cyclopropyl 4-pyridyl ketone 1. Grignard Reaction 2. H3O+ workup Cyclopropylmagnesium bromide Cyclopropylmagnesium bromide Cyclopropylmagnesium bromide->Cyclopropyl 4-pyridyl ketone This compound This compound Cyclopropyl 4-pyridyl ketone->this compound Reductive Amination Ammonia Source Ammonia Source Ammonia Source->this compound Reducing Agent Reducing Agent Reducing Agent->this compound

Caption: The two-stage process of synthesizing the target amine via a ketone precursor.

Experimental Protocols

Step 1: Synthesis of Cyclopropyl 4-pyridyl ketone (Hypothetical protocol based on analogous reactions)

  • Materials: 4-Cyanopyridine, Cyclopropylmagnesium bromide solution (0.5 M in THF), Anhydrous diethyl ether, 1 M Hydrochloric acid, Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.

  • Procedure:

    • A solution of 4-cyanopyridine (1.0 eq) in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon).

    • The solution is cooled to 0 °C in an ice bath.

    • Cyclopropylmagnesium bromide solution (1.2 eq) is added dropwise to the stirred solution.

    • The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

    • The reaction is quenched by the slow addition of 1 M hydrochloric acid at 0 °C.

    • The mixture is stirred for 1 hour, and the layers are separated.

    • The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford cyclopropyl 4-pyridyl ketone.

Step 2: Reductive Amination

  • Materials: Cyclopropyl 4-pyridyl ketone, Ammonium acetate, Sodium cyanoborohydride, Methanol, Acetic acid, Dichloromethane, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.

  • Procedure:

    • To a solution of cyclopropyl 4-pyridyl ketone (1.0 eq) in methanol, ammonium acetate (10 eq) is added.[7]

    • The mixture is stirred at room temperature for 30 minutes.

    • Sodium cyanoborohydride (1.5 eq) is added in one portion.[7][8]

    • A few drops of acetic acid are added to maintain the pH between 6 and 7.

    • The reaction is stirred at room temperature for 24-48 hours, monitoring by TLC.

    • The solvent is removed under reduced pressure.

    • The residue is taken up in dichloromethane and washed with saturated sodium bicarbonate solution and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

    • The crude amine is purified by column chromatography on silica gel.

Route 2: Grignard Addition to 4-Cyanopyridine

This route offers a more direct approach, where a cyclopropyl Grignard reagent is added to 4-cyanopyridine. The resulting imine intermediate is then hydrolyzed to the corresponding ketone, which can be subsequently aminated, or, under specific conditions, the intermediate may be reduced to the primary amine. A more direct conversion to the primary amine can be achieved using a modification of the Kulinkovich reaction.[9]

Diagram of the Grignard Addition Pathway

Grignard Addition Pathway 4-Cyanopyridine 4-Cyanopyridine Imine Intermediate Imine Intermediate 4-Cyanopyridine->Imine Intermediate Grignard Addition Cyclopropylmagnesium bromide Cyclopropylmagnesium bromide Cyclopropylmagnesium bromide->Imine Intermediate This compound This compound Imine Intermediate->this compound Reduction (e.g., NaBH4 or H2/Catalyst)

References

The Pivotal Role of the Aryl Moiety in the Potency of 1-Cyclopropyl-1-aryl-methylamine Analogs as LSD1 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of 1-Cyclopropyl-1-(4-pyridyl)methylamine analogs and their derivatives, focusing on their structure-activity relationship (SAR) as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1). The data presented is derived from a study by Miyamura et al. (2016), which systematically explored the impact of substitutions on the aryl ring of arylcyclopropylamines on their inhibitory activity against LSD1.

The core structure of the analogs discussed is (1-arylcyclopropyl)methanamine. The study by Miyamura and colleagues synthesized over 45 derivatives to elucidate the SAR, particularly focusing on the influence of various substituents on the aryl ring. Their findings reveal that the nature and position of these substituents are critical determinants of the inhibitory potency.

Comparative Analysis of Inhibitory Potency

The inhibitory activity of the synthesized arylcyclopropylamine analogs against LSD1 was quantified by measuring their IC50 values. The following table summarizes the data for a selection of these analogs, highlighting the impact of different aryl substitutions on potency.

Compound IDAryl GroupR⁴R⁵LSD1 IC50 (nM)[1]
1 PhenylHHHHH1100
2 4-FluorophenylHHFHH580
3 4-ChlorophenylHHClHH350
4 4-BromophenylHHBrHH310
5 4-IodophenylHHIHH280
6 4-MethylphenylHHCH₃HH930
7 4-MethoxyphenylHHOCH₃HH1200
8 4-(Trifluoromethyl)phenylHHCF₃HH250
9 3-ChlorophenylHClHHH480
10 2-ChlorophenylClHHHH>10000
11 3,4-DichlorophenylHClClHH180
12 2,4-DichlorophenylClHClHH4100
13 Naphthalen-2-yl-----190
14 Biphenyl-4-ylHHPhHH130

Key Structure-Activity Relationship Insights

The data reveals several key trends in the SAR of these arylcyclopropylamine analogs as LSD1 inhibitors:

  • Halogen Substitution: Introduction of a halogen at the para-position of the phenyl ring generally increases potency. The potency follows the trend I > Br > Cl > F.

  • Position of Substitution: The position of the substituent on the phenyl ring is critical. Para-substituted analogs are generally more potent than meta-substituted ones, while ortho-substitution leads to a significant decrease in activity.

  • Electron-Withdrawing vs. Electron-Donating Groups: Electron-withdrawing groups at the para-position, such as trifluoromethyl, enhance potency. In contrast, electron-donating groups like methoxy at the same position decrease activity.

  • Steric Bulk: Increasing the size of the aromatic system, for example, by replacing the phenyl with a naphthyl or biphenyl group, leads to a significant increase in inhibitory potency.

Experimental Protocols

The following is a detailed methodology for the key experiments cited in the study by Miyamura et al. (2016).

LSD1 Inhibition Assay

The in vitro inhibitory activity of the compounds against human LSD1 was determined using an Amplex Red-based fluorescence assay.

  • Enzyme and Substrate Preparation: Recombinant human LSD1 and a histone H3 (1-21) K4me2 peptide substrate were used.

  • Reaction Mixture: The assay was performed in a 96-well plate. Each well contained 50 µL of a reaction mixture consisting of 50 mM HEPES buffer (pH 7.5), 5 nM LSD1, 2 µM H3 (1-21) K4me2 peptide, and the test compound at various concentrations.

  • Incubation: The reaction was initiated by the addition of the enzyme and incubated at 37°C for 60 minutes.

  • Detection: After incubation, 50 µL of a detection reagent containing 100 µM Amplex Red, 2 U/mL horseradish peroxidase, and 20 µM flavin adenine dinucleotide (FAD) in 50 mM HEPES buffer (pH 7.5) was added to each well.

  • Fluorescence Measurement: The fluorescence intensity was measured after a 30-minute incubation at room temperature using a fluorescence plate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) values were calculated by fitting the dose-response data to a four-parameter logistic equation using graphing software.

Visualizing the Structure-Activity Relationship and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

Caption: General SAR of 1-Arylcyclopropyl-methylamine Analogs.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assay Biological Evaluation cluster_analysis Data Analysis synthesis Synthesis of Arylcyclopropylamine Analogs screening In vitro LSD1 Inhibition Assay synthesis->screening ic50 IC50 Determination screening->ic50 sar_analysis Structure-Activity Relationship Analysis ic50->sar_analysis

Caption: Experimental Workflow for SAR Study.

References

In Vitro Efficacy of 1-Cyclopropyl-1-(4-pyridyl)methylamine: A Comparative Guide for LSD1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vitro efficacy of the novel compound, 1-Cyclopropyl-1-(4-pyridyl)methylamine, a putative Lysine-Specific Demethylase 1 (LSD1) inhibitor. The performance of this compound is benchmarked against established LSD1 inhibitors, offering researchers and drug development professionals a comprehensive overview based on supporting experimental data.

Comparative Efficacy of LSD1 Inhibitors

The inhibitory potential of this compound against LSD1 was evaluated and compared with several known LSD1 inhibitors. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) in relevant cell lines are summarized below.

CompoundTypeLSD1 IC50 (nM)Cell LineEC50 (nM)Reference
This compound Reversible (Hypothetical) [Data Not Available] [Data Not Available] [Data Not Available] N/A
Iadademstat (ORY-1001)Irreversible18AML PanelSub-nanomolar[1]
INCB059872Irreversible18SCLC Panel47 - 377[1]
OG-668Irreversible7.6AML & SCLCLow nanomolar
Tranylcypromine (TCP)Irreversible5,600--[2]
Seclidemstat (SP-2577)Reversible-Ovarian Cancer-

Data for this compound is hypothetical and would need to be determined experimentally. AML: Acute Myeloid Leukemia, SCLC: Small Cell Lung Cancer

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below to ensure reproducibility and accurate comparison.

LSD1 Enzymatic Inhibition Assay (HTRF)

This assay quantifies the direct inhibitory effect of the compound on LSD1 enzymatic activity.[1]

Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is utilized to measure the demethylation of a biotinylated histone H3 peptide by the LSD1 enzyme. Inhibition of LSD1 results in a decreased signal.

Protocol:

  • Reagent Preparation: Prepare assay buffer, biotinylated H3K4me2 peptide substrate, LSD1 enzyme, and the test compound at various concentrations.

  • Reaction Setup: In a 384-well plate, add the LSD1 enzyme to the assay buffer.

  • Compound Addition: Add serial dilutions of this compound or reference compounds to the wells.

  • Incubation: Incubate the plate to allow for compound-enzyme interaction.

  • Substrate Addition: Add the biotinylated H3K4me2 peptide substrate to initiate the enzymatic reaction.

  • Detection: Add the HTRF detection reagents (Europium cryptate-labeled anti-H3K4me0 antibody and Streptavidin-XL665).

  • Signal Measurement: After a final incubation period, read the plate on an HTRF-compatible reader.

  • Data Analysis: Calculate the IC50 values from the dose-response curves.

Cellular Target Engagement Assay (Western Blot)

This method confirms the compound's ability to inhibit LSD1 within a cellular context by measuring changes in the methylation status of its substrate, H3K4.[1]

Principle: Inhibition of LSD1 leads to an accumulation of dimethylated H3K4 (H3K4me2). This increase is detected by Western blotting.[1]

Protocol:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., THP-1 for AML) and treat with varying concentrations of this compound for 24-48 hours.

  • Histone Extraction: Harvest the cells and perform histone protein extraction.

  • Protein Quantification: Determine the protein concentration of each sample.

  • SDS-PAGE and Western Blot: Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody specific for H3K4me2 and a loading control (e.g., total Histone H3).

  • Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the relative increase in H3K4me2 levels.

Cell Viability Assay

This assay determines the effect of the compound on cell proliferation and viability.

Principle: Cell viability is assessed using a luminescent assay that measures ATP levels, which correlate with the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound.

  • Incubation: Incubate the plate for 72 hours.

  • Lysis and Luminescence Measurement: Add a cell lysis and luciferase reagent (e.g., CellTiter-Glo®) and measure the luminescent signal.

  • Data Analysis: Calculate the EC50 values from the dose-response curves.

Visualizing Experimental Workflow and Signaling Pathway

To further elucidate the experimental process and the compound's mechanism of action, the following diagrams are provided.

G cluster_workflow In Vitro Efficacy Testing Workflow A Compound Preparation (this compound & Comparators) B LSD1 Enzymatic Assay (HTRF) - Determine IC50 A->B C Cell-Based Assays (e.g., AML cell line) A->C F Data Analysis & Comparison B->F D Cellular Target Engagement (Western Blot for H3K4me2) - Confirm intracellular inhibition C->D E Cell Viability Assay - Determine EC50 C->E D->F E->F

Caption: Workflow for in vitro testing of LSD1 inhibitors.

G cluster_pathway LSD1 Signaling Pathway in AML LSD1 LSD1 Repressive_Complex LSD1/GFI1 Repressive Complex LSD1->Repressive_Complex forms complex with Myeloid_Differentiation Myeloid Differentiation LSD1->Myeloid_Differentiation inhibition promotes GFI1 GFI1 GFI1->Repressive_Complex Compound 1-Cyclopropyl-1- (4-pyridyl)methylamine Compound->LSD1 inhibits Target_Genes Myeloid Differentiation Genes (e.g., CD11b) Repressive_Complex->Target_Genes represses Differentiation_Block Differentiation Block & Proliferation Target_Genes->Differentiation_Block leads to

Caption: LSD1's role in AML and the effect of its inhibition.

References

Evaluating the Cytotoxicity of 1-Cyclopropyl-1-(4-pyridyl)methylamine: A Comparative Guide to In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

For researchers, scientists, and professionals in drug development, assessing the cytotoxic potential of novel chemical compounds is a critical step in the discovery pipeline. This guide provides a comparative overview of standard in vitro cytotoxicity assays applicable to compounds like 1-Cyclopropyl-1-(4-pyridyl)methylamine. While specific experimental data on this particular compound is not publicly available, this document outlines the methodologies and data interpretation frameworks necessary for its evaluation. We will explore assays that measure metabolic activity, membrane integrity, and apoptosis, offering a robust toolkit for comprehensive toxicity profiling.

Comparison of Key Cytotoxicity Assays

Choosing the appropriate assay is crucial for obtaining reliable and relevant data. The selection depends on the specific research question, the expected mechanism of cell death, and available resources. Key assays include those that measure metabolic activity (MTT), membrane integrity (LDH), and apoptosis (Annexin V).[1][2][3]

Table 1: Comparison of Common Cytotoxicity Assays

Assay Type Principle Advantages Disadvantages Typical Readout
MTT Assay Measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[4][5]Cost-effective, well-established, suitable for high-throughput screening.Can be affected by compounds that interfere with mitochondrial respiration. Formazan crystals are insoluble and require a solubilization step.[5][6]Colorimetric (Absorbance at ~570 nm).
LDH Release Assay Quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell membrane damage or lysis.[7][8]Simple, reliable for measuring necrosis, allows for kinetic analysis.[8]Less sensitive for detecting early apoptosis where the membrane is initially intact. Half-life of LDH in culture is ~9 hours.[7]Colorimetric or Fluorometric (Absorbance at ~490 nm).
Annexin V Assay Detects the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, an early hallmark of apoptosis.[9][10] Annexin V, a protein with high affinity for PS, is fluorescently labeled.[10][11]Highly specific for early apoptosis, can distinguish between apoptotic and necrotic cells when co-stained with a viability dye like Propidium Iodide (PI).[10][12]Requires flow cytometry, which is more complex and lower throughput than plate-based assays.Flow Cytometry (Fluorescence).[9][13]

Experimental Protocols

Detailed and consistent protocols are essential for reproducible results. Below are standard methodologies for the discussed assays.

MTT Assay Protocol

This protocol is based on the principle that viable cells with active metabolism can convert MTT into a purple formazan product.[5][14]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate overnight.[15]

  • Compound Treatment: Treat cells with varying concentrations of this compound and incubate for the desired exposure period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only controls.

  • MTT Addition: Prepare a 5 mg/mL MTT stock solution in sterile PBS.[4] Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.[14][15]

  • Solubilization: Carefully remove the culture medium. Add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[4]

  • Data Acquisition: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4] Measure the absorbance at 570-590 nm using a microplate reader.

LDH Release Assay Protocol

This assay quantifies cytotoxicity by measuring LDH released from damaged cells.[7]

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the test compound as described for the MTT assay. Prepare triplicate wells for controls: vehicle-only (spontaneous LDH release), no-cell (background), and maximum LDH release (cells treated with a lysis buffer).[7]

  • Sample Collection: After incubation, centrifuge the plate (if using suspension cells). Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.[16]

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions (typically containing a substrate and a dye). Add the reaction mixture to each well containing the supernatant.[16]

  • Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light.[7][16] Add a stop solution if required by the kit.[16] Measure the absorbance at 490 nm.[16]

  • Calculation: Cytotoxicity is calculated as a percentage of the maximum LDH release after correcting for background absorbance.

Annexin V/PI Apoptosis Assay Protocol

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[9][12]

  • Cell Culture and Treatment: Culture cells to the desired confluence and treat with this compound for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS by centrifuging at low speed (e.g., 500 x g for 5 minutes).[9]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[12] To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 1-5 µL of Propidium Iodide (PI) staining solution.[12][13]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[11][12]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry as soon as possible.[11] Healthy cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.[9][12]

Visualizing the Workflow

A clear experimental workflow ensures all steps are followed logically from cell culture to final data analysis.

G General Cytotoxicity Testing Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Cell Culture (Select appropriate cell line) B 2. Cell Seeding (e.g., 96-well plate) A->B C 3. Compound Treatment (this compound) - Dose-response - Time-course B->C D 4. Incubation (e.g., 24h, 48h, 72h) C->D E 5a. Metabolic Assay (e.g., MTT) D->E F 5b. Membrane Integrity (e.g., LDH) D->F G 5c. Apoptosis Assay (e.g., Annexin V) D->G H 6. Data Acquisition (Plate Reader / Flow Cytometer) E->H F->H G->H I 7. Calculation (% Viability / % Cytotoxicity) H->I J 8. IC50 Determination I->J

References

comparing the potency of 1-Cyclopropyl-1-(4-pyridyl)methylamine to similar compounds

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the biological potency of compounds structurally related to 1-Cyclopropyl-1-(4-pyridyl)methylamine. Due to a lack of publicly available quantitative bioactivity data for this compound itself, this document focuses on the structure-activity relationships (SAR) of its close analogs for which experimental data have been reported. The information presented herein is intended to offer insights into how structural modifications to the cyclopropyl-pyridyl-methylamine scaffold may influence biological activity against various targets.

Introduction to the Scaffold

The this compound scaffold is of interest in medicinal chemistry due to the presence of two key pharmacophoric features: the cyclopropyl group and the pyridyl ring. The cyclopropyl moiety is a well-established bioisostere for various functional groups, often conferring metabolic stability and conformational rigidity, which can lead to improved potency and selectivity. The pyridine ring is a common feature in many biologically active compounds, capable of participating in various intermolecular interactions, including hydrogen bonding and pi-stacking, with biological targets.

Comparative Potency of Analogs

The following table summarizes the reported potency of various analogs where the core cyclopropyl-pyridyl-methylamine structure is incorporated into larger molecules targeting specific biological entities.

Compound IDStructureTargetPotency (IC₅₀)Reference
19e (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrileCorticotropin-Releasing Factor-1 (CRF₁) Receptor0.86 nM[1]
11a N-cyclopropyl-1-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamidePhosphodiesterase 4B (PDE4B)0.63 µM[2]
11c 1-(3,4-dichlorophenyl)-N-(3-fluorocyclobutyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamidePhosphodiesterase 4B (PDE4B)0.6 µM[2]

Experimental Protocols

A detailed understanding of the experimental conditions is crucial for the interpretation of potency data. Below are the methodologies employed in the cited studies.

CRF₁ Receptor Binding Assay (for Compound 19e)

The potency of compound 19e was determined using a corticotropin-releasing factor-1 (CRF₁) receptor binding assay. The protocol involved the use of membranes from cells stably expressing the human CRF₁ receptor. The assay measured the ability of the compound to displace a radiolabeled CRF ligand. The reaction mixture typically contained the cell membranes, the radioligand, and varying concentrations of the test compound in a suitable buffer. After incubation to allow for binding equilibrium, the bound and free radioligand were separated by filtration. The radioactivity of the filter-bound complex was then measured using a scintillation counter. The IC₅₀ value, representing the concentration of the compound that inhibits 50% of the specific binding of the radioligand, was calculated by non-linear regression analysis of the competition binding data.[1]

Phosphodiesterase 4B (PDE4B) Inhibition Assay (for Compounds 11a and 11c)

The inhibitory activity of compounds 11a and 11c against PDE4B was evaluated using an in vitro enzymatic assay. The assay measures the conversion of cyclic AMP (cAMP) to AMP by the PDE4B enzyme. The reaction was typically initiated by adding the PDE4B enzyme to a solution containing cAMP and the test compound at various concentrations. The reaction was allowed to proceed for a defined period at a controlled temperature and then terminated. The amount of AMP produced was quantified, often using a secondary enzyme that converts AMP to a detectable signal (e.g., luminescence or fluorescence). The IC₅₀ values were determined by plotting the percent inhibition of PDE4B activity against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[2]

Structure-Activity Relationship (SAR) Insights

The available data, although not for the parent compound, provides valuable insights into the SAR of the cyclopropyl-pyridyl-methylamine scaffold.

  • Complex Derivatives Exhibit High Potency: The sub-nanomolar potency of compound 19e against the CRF₁ receptor highlights that the cyclopropyl-methylamine moiety can be a key component of highly potent ligands when incorporated into a larger, optimized structure.[1]

  • Cyclopropyl Group and Analogs in Amide Linkages: In the case of PDE4B inhibitors, the N-cyclopropyl amide in compound 11a showed good activity. Interestingly, replacement of the cyclopropyl group with a 3-fluorocyclobutyl group (compound 11c ) retained similar potency, suggesting some flexibility in the cycloalkyl substituent at this position.[2]

Visualizing Experimental Concepts

To further clarify the experimental and conceptual frameworks, the following diagrams are provided.

experimental_workflow cluster_crf1 CRF₁ Receptor Binding Assay cluster_pde4b PDE4B Inhibition Assay crf1_prep Prepare CRF₁ receptor membranes crf1_mix Incubate membranes, radioligand, and test compound crf1_prep->crf1_mix crf1_filter Separate bound and free radioligand via filtration crf1_mix->crf1_filter crf1_measure Measure radioactivity crf1_filter->crf1_measure crf1_calc Calculate IC₅₀ crf1_measure->crf1_calc pde4b_prep Prepare PDE4B enzyme and cAMP substrate pde4b_mix Incubate enzyme, substrate, and test compound pde4b_prep->pde4b_mix pde4b_terminate Terminate reaction pde4b_mix->pde4b_terminate pde4b_quantify Quantify AMP production pde4b_terminate->pde4b_quantify pde4b_calc Calculate IC₅₀ pde4b_quantify->pde4b_calc

Caption: Generalized workflows for the CRF₁ receptor binding and PDE4B inhibition assays.

sar_relationship Core This compound Scaffold AnalogA Complex Pyrazinone Derivative (e.g., 19e) Core->AnalogA Structural Elaboration AnalogB N-Cyclopropyl Carboxamide (e.g., 11a) Core->AnalogB Incorporation into Amide TargetA High Potency at CRF₁ Receptor AnalogA->TargetA TargetB Moderate Potency at PDE4B AnalogB->TargetB

Caption: Relationship between the core scaffold and the biological activity of its analogs.

Conclusion

While direct quantitative potency data for this compound remains elusive in the reviewed literature, the analysis of its structurally related analogs demonstrates the significant potential of this scaffold in medicinal chemistry. The high potency observed in more complex derivatives targeting the CRF₁ receptor and the moderate activity of related amides against PDE4B suggest that the cyclopropyl-pyridyl-methylamine moiety can serve as a valuable building block in the design of novel therapeutic agents. Further research is warranted to synthesize and evaluate the biological activity of this compound and its simpler derivatives to fully elucidate the intrinsic contribution of this scaffold to biological potency.

References

Comparative Guide to Analytical Method Validation for 1-Cyclopropyl-1-(4-pyridyl)methylamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Cyclopropyl-1-(4-pyridyl)methylamine is a chemical intermediate of interest in pharmaceutical development. Ensuring its purity and quantifying its presence in various matrices requires robust and validated analytical methods. This guide provides a comparative overview of two common chromatographic techniques applicable to the analysis of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Method A: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

RP-HPLC is a widely used technique in the pharmaceutical industry for the analysis of a broad range of compounds.[10][11][12] Given the aromatic pyridine ring in this compound, UV detection is a suitable choice.

Experimental Protocol
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice for separating polar and non-polar compounds.

  • Mobile Phase: A gradient elution of acetonitrile and a buffer solution (e.g., 0.1% formic acid in water) is proposed. The basic nitrogen on the pyridine ring and the primary amine can cause peak tailing on standard silica-based columns; an acidic modifier in the mobile phase helps to ensure good peak shape.[13]

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

    • Gradient: Start with a low percentage of Solvent B, and gradually increase to elute the compound.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Pyridine derivatives typically absorb UV light in the range of 250-280 nm. A wavelength of 254 nm is a good starting point.[14]

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase or a mixture of water and acetonitrile to ensure compatibility.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Reference Std. Dissolve_Std Dissolve in Diluent Standard->Dissolve_Std Filter Filter (0.45 µm) Dissolve_Sample->Filter Dissolve_Std->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calculate Calculate Concentration Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for the HPLC analysis of this compound.

Method B: Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a suitable alternative, particularly for volatile and thermally stable compounds.[15] Amines can be analyzed by GC, though sometimes derivatization is required to improve peak shape and thermal stability. For a compound of this molecular weight, direct injection may be feasible.

Experimental Protocol
  • Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

  • Column: A capillary column with a non-polar or mid-polar stationary phase, such as a 5% phenyl-polysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at 15°C/min.

    • Final hold: Hold at 250°C for 5 minutes.

  • Injection Mode: Split (e.g., 50:1 ratio) to handle potentially high concentrations and ensure sharp peaks.

  • Injection Volume: 1 µL

  • Sample Preparation: Dissolve the sample in a suitable solvent such as methanol or isopropanol. Note that primary amines can sometimes react with certain solvents in the hot injector, so solvent choice should be verified.[16]

Workflow for GC Analysis

GC_Workflow cluster_prep_gc Sample & Standard Preparation cluster_gc GC Analysis cluster_data_gc Data Processing Sample_GC Weigh Sample Dissolve_GC Dissolve in Solvent (e.g., IPA) Sample_GC->Dissolve_GC Standard_GC Weigh Reference Std. Standard_GC->Dissolve_GC Inject_GC Inject into GC Dissolve_GC->Inject_GC Vaporize Vaporize in Injector Inject_GC->Vaporize Separate_GC Separation on Capillary Column Vaporize->Separate_GC Detect_GC FID Detection Separate_GC->Detect_GC Integrate_GC Integrate Peak Area Detect_GC->Integrate_GC Calculate_GC Calculate Concentration Integrate_GC->Calculate_GC Report_GC Generate Report Calculate_GC->Report_GC

Caption: Workflow for the GC analysis of this compound.

Comparison of Validation Parameters

The following table summarizes the expected performance of the two proposed methods based on ICH Q2(R1) guidelines and data from the analysis of similar compounds.[6][17][18][19]

Validation ParameterMethod A: RP-HPLC-UVMethod B: GC-FIDRationale & Comparison
Specificity HighHighBoth methods are highly specific due to their chromatographic separation power. Specificity would be confirmed by analyzing placebo and spiked samples. HPLC may have an advantage if impurities are not volatile.
Linearity (R²) > 0.999> 0.998Both methods are expected to show excellent linearity over a defined concentration range.
Range 80 - 120% of nominal80 - 120% of nominalThe range is typically defined around the target concentration for an assay, as recommended by ICH guidelines.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Both methods should provide high accuracy. HPLC often shows slightly better recovery due to the non-destructive nature of the analysis at ambient temperatures.
Precision (% RSD)
- Repeatability< 1.0%< 1.5%HPLC generally offers superior repeatability due to the high precision of modern pumping and injection systems.
- Intermediate Precision< 2.0%< 2.5%Similar to repeatability, HPLC is expected to show slightly better intermediate precision.
Limit of Detection (LOD) LowerHigherHPLC with UV detection is generally more sensitive for UV-absorbing compounds than GC-FID. LOD would be in the low ng/mL range for HPLC vs. mid-to-high ng/mL for GC.
Limit of Quantitation (LOQ) LowerHigherFollowing the trend of LOD, HPLC would allow for the quantification of smaller amounts of the analyte.
Robustness GoodGoodRobustness for both methods would be demonstrated by making small, deliberate changes to parameters like mobile phase composition/pH (HPLC) or oven temperature ramp rate (GC).

Conclusion

Both RP-HPLC-UV and GC-FID are viable techniques for the quantitative analysis of this compound.

  • RP-HPLC is generally the preferred method for pharmaceutical analysis due to its high precision, sensitivity, and applicability to a wider range of compounds without the need for derivatization.[10] It is particularly well-suited for purity testing where non-volatile impurities may be present.

  • GC-FID is a strong alternative, especially if the primary concern is the quantification of the main component and potential volatile impurities.[15] It can be a faster and less solvent-intensive method. However, the thermal stability of the analyte must be confirmed to avoid on-column degradation.

The choice of method will ultimately depend on the specific application, available instrumentation, and the nature of the potential impurities that need to be monitored. For routine quality control in a pharmaceutical setting, the RP-HPLC method is recommended due to its superior precision and sensitivity.

References

Navigating the Cross-Reactivity Landscape of Novel Small Molecules: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the quest for novel therapeutics, understanding the selectivity of a lead compound is paramount to ensuring its safety and efficacy. Off-target interactions can lead to unforeseen side effects, complicating the drug development process. This guide provides a comparative framework for assessing the cross-reactivity of emerging small molecules, using the hypothetical compound 1-Cyclopropyl-1-(4-pyridyl)methylamine as an illustrative example. Due to the absence of publicly available experimental data for this specific molecule, this document will present a template for how such a guide would be structured, utilizing plausible, though fictional, data for demonstration purposes. This framework is designed for researchers, scientists, and drug development professionals to contextualize the importance of comprehensive cross-reactivity profiling.

Comparative Analysis of Target Selectivity

A critical step in preclinical drug development is the assessment of a compound's binding affinity to a panel of known biological targets. This "cross-reactivity" or "off-target" screening provides a preliminary safety profile. Below is a hypothetical comparison of our illustrative compound, which we will refer to as "Cyclopropyridylamine," against two other fictional compounds with similar structural motifs: "Cyclopropyl-phenyl-methylamine" and "Piperidinyl-pyridyl-amine."

The following table summarizes the inhibitory constants (Ki, in nM) of these compounds against a panel of selected receptors. Lower Ki values indicate higher binding affinity.

Target ReceptorCyclopropyridylamine (Ki, nM)Cyclopropyl-phenyl-methylamine (Ki, nM)Piperidinyl-pyridyl-amine (Ki, nM)
Primary Target X 15 25 10
Serotonin Receptor 5-HT2A1,2008505,500
Dopamine Receptor D23,5002,100> 10,000
Adrenergic Receptor α1> 10,0007,8008,900
Histamine H1 Receptor8,5004,200> 10,000
Muscarinic M1 Receptor> 10,000> 10,0006,700

Disclaimer: The data presented in this table is purely illustrative and not based on experimental results for any real compound.

Experimental Protocols

To ensure reproducibility and enable objective comparison, detailed experimental protocols are essential. The following is a generalized protocol for a competitive radioligand binding assay, a common method for determining the binding affinity of a compound to a specific receptor.

Protocol: Competitive Radioligand Binding Assay

  • Materials:

    • Cell membranes expressing the target receptor of interest.

    • Radioligand specific for the target receptor (e.g., [³H]-Ketanserin for 5-HT2A).

    • Test compound (e.g., Cyclopropyridylamine) at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

    • 96-well microplates.

    • Glass fiber filters.

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • In each well of the microplate, add the cell membranes, the radioligand at a fixed concentration (typically at its Kd value), and the test compound at varying concentrations.

    • For determining non-specific binding, add a high concentration of a known unlabeled ligand in separate wells.

    • Incubate the plates at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve using non-linear regression analysis.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Biological Interactions and Workflows

Diagrams are powerful tools for representing complex biological pathways and experimental processes. The following diagrams, generated using the DOT language, illustrate a hypothetical signaling pathway that could be modulated by a compound like Cyclopropyridylamine and a typical workflow for a cross-reactivity screening cascade.

cluster_membrane Cell Membrane cluster_intracellular Intracellular GPCR Target X (GPCR) G_protein G Protein GPCR->G_protein activates Effector Effector Enzyme G_protein->Effector modulates Second_Messenger Second Messenger Effector->Second_Messenger produces Downstream_Kinase Downstream Kinase Second_Messenger->Downstream_Kinase activates Cellular_Response Cellular Response Downstream_Kinase->Cellular_Response phosphorylates Ligand Cyclopropyridylamine Ligand->GPCR

Caption: Hypothetical GPCR signaling pathway modulated by a ligand.

Start Test Compound (e.g., Cyclopropyridylamine) Primary_Screen Primary Screen (High-throughput binding assay) Start->Primary_Screen Hit_ID Hit Identification (>50% inhibition at 10 µM) Primary_Screen->Hit_ID Dose_Response Dose-Response Assay (Determine IC50) Hit_ID->Dose_Response Hits Data_Analysis Data Analysis & Reporting (Ki determination, SAR) Hit_ID->Data_Analysis No Hits Selectivity_Panel Selectivity Panel Screening (Panel of >100 targets) Dose_Response->Selectivity_Panel Selectivity_Panel->Data_Analysis

Comparative Guide to the Enantioselective Synthesis of 1-Cyclopropyl-1-(4-pyridyl)methylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential enantioselective synthetic routes to 1-Cyclopropyl-1-(4-pyridyl)methylamine, a chiral amine of interest in medicinal chemistry. The synthesis of this specific molecule is not extensively reported in the literature; therefore, this guide presents and compares viable methodologies based on analogous transformations for structurally similar compounds. The primary strategies discussed are asymmetric reduction of a ketimine precursor and one-pot reductive amination of the corresponding ketone.

Comparison of Key Performance Indicators for Enantioselective Synthesis

The following table summarizes the potential performance of different catalytic systems for the synthesis of chiral amines, based on data from analogous reactions. This data provides a benchmark for the expected yield and enantioselectivity for the synthesis of this compound.

Catalytic SystemSubstrateYield (%)Enantiomeric Excess (ee %)Key AdvantagesPotential Challenges
Chiral Phosphoric Acid 2-Pyridyl KetonesUp to 98Up to 94One-pot procedure, mild reaction conditions, high yields.Catalyst loading might be high for some substrates.
Corey-Bakshi-Shibata (CBS) Catalyst Prochiral Ketones/KetiminesGood to Excellent93-99High enantioselectivity for a broad range of substrates, well-established method.Requires pre-formation of the imine, borane reagents are sensitive to moisture.
Imine Reductase (IRED) Prochiral Ketones/IminesHighUp to >99Excellent enantioselectivity, mild aqueous conditions, environmentally friendly.Enzyme specificity may require screening of a library of IREDs, cofactor recycling needed.

Proposed Synthetic Strategies

The most plausible synthetic approaches to enantiomerically pure this compound involve the preparation of a key intermediate, cyclopropyl 4-pyridyl ketone, followed by asymmetric transformation to the desired amine.

Synthesis of Cyclopropyl 4-pyridyl Ketone

A potential route to the precursor ketone is the reaction of isonicotinonitrile with cyclopropylmagnesium bromide followed by acidic workup.

G cluster_0 Synthesis of Cyclopropyl 4-pyridyl Ketone Isonicotinonitrile Isonicotinonitrile Grignard_Adduct Intermediate Grignard Adduct Isonicotinonitrile->Grignard_Adduct 1. Et2O CyclopropylMgBr Cyclopropylmagnesium Bromide CyclopropylMgBr->Grignard_Adduct Ketone Cyclopropyl 4-pyridyl Ketone Grignard_Adduct->Ketone 2. H3O+ Hydrolysis Acidic Workup (H3O+) G cluster_1 Comparison of Enantioselective Strategies cluster_A Strategy A: One-Pot Reductive Amination cluster_B Strategy B: Imine Formation and Asymmetric Reduction Ketone_A Cyclopropyl 4-pyridyl Ketone Target_Amine_A This compound Ketone_A->Target_Amine_A Amine_Source_A Amine Source (e.g., NH4OAc) Amine_Source_A->Target_Amine_A Reductant_A Hantzsch Ester Reductant_A->Target_Amine_A CPA_Catalyst Chiral Phosphoric Acid Catalyst CPA_Catalyst->Target_Amine_A Ketone_B Cyclopropyl 4-pyridyl Ketone Imine_Formation Imine Formation Ketone_B->Imine_Formation Ammonia Ammonia (NH3) Ammonia->Imine_Formation Ketimine Cyclopropyl(pyridin-4-yl)methanimine Imine_Formation->Ketimine Asymmetric_Reduction Asymmetric Reduction Ketimine->Asymmetric_Reduction Target_Amine_B This compound Asymmetric_Reduction->Target_Amine_B Catalyst_B Chiral Catalyst (CBS or IRED) Catalyst_B->Asymmetric_Reduction Reductant_B Reducing Agent (e.g., Borane or NADPH) Reductant_B->Asymmetric_Reduction

Comparative Analysis of 1-Cyclopropyl-1-(4-pyridyl)methylamine and Other Pyridyl Derivatives as Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative analysis of the biological activity of 1-Cyclopropyl-1-(4-pyridyl)methylamine and related pyridyl derivatives, with a focus on their potential as Monoamine Oxidase (MAO) inhibitors. The information compiled herein, including quantitative data, experimental protocols, and mechanistic diagrams, is intended to facilitate further research and development in the field of neuropharmacology and medicinal chemistry.

Introduction

Monoamine oxidases (MAOs) are a family of enzymes crucial for the metabolism of monoamine neurotransmitters, such as dopamine, norepinephrine, and serotonin.[1] The two main isoforms, MAO-A and MAO-B, differ in their substrate specificity and inhibitor selectivity.[2] Inhibition of these enzymes can lead to an increase in the concentration of these neurotransmitters in the brain, a mechanism that has been successfully exploited for the treatment of depression and neurodegenerative disorders like Parkinson's disease.[1][3]

Cyclopropylamine-containing compounds are a well-established class of mechanism-based inhibitors of MAO.[4][5] The strained cyclopropyl ring is key to their inhibitory activity. This guide focuses on this compound, a molecule that combines the cyclopropylamine pharmacophore with a pyridyl moiety, and compares its potential activity with other pyridyl derivatives. The pyridine ring, a common scaffold in medicinal chemistry, can significantly influence the pharmacological properties of a molecule.[6]

Quantitative Comparison of Inhibitor Potency

Compound IDCore ScaffoldKey SubstituentsTarget EnzymeIC50 (µM)Reference
1 cis-N-Benzyl-2-methoxycyclopropylamineN-benzyl, 2-methoxyMAO-B0.005[4]
2 TranylcyprominePhenylMAO-A2.3[7]
3 TranylcyprominePhenylMAO-B0.95[7]
4 1-Methyl-3-(4-trifluoromethylphenyl)pyrrole1-methyl, 3-(4-trifluoromethylphenyl)MAO-B1.30 (Ki)[8]
5 N-pyridyl-hydrazone derivative (Compound 2j)4-OH-phenylMAO-B9.30[9]
6 N-pyridyl-hydrazone derivative (Compound 2k)N-methylpyrroleMAO-A6.12[9]
7 Pyridazinobenzylpiperidine derivative (Compound S5)3-Chloro-phenylMAO-B0.203[10]
8 4-(2-Methyloxazol-4-yl)benzenesulfonamide2-methyloxazole, benzenesulfonamideMAO-B3.47[11]

Note: The data presented is a selection from available literature and is intended to be representative. For full details, please consult the cited references. The lack of direct data for this compound highlights a gap in the current research landscape.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below is a standard protocol for a key experiment used to characterize MAO inhibitors, adapted from methodologies reported for similar compounds.[2][12]

Monoamine Oxidase (MAO) Inhibition Assay (IC50 Determination)

This assay determines the concentration of an inhibitor required to reduce the activity of the MAO enzyme by 50%.

Principle: The enzymatic activity of MAO is measured by monitoring the production of a specific product from a substrate. The assay is performed in the presence of varying concentrations of the inhibitor to determine its potency.

Typical Protocol:

  • Enzyme and Substrate: Recombinant human MAO-A and MAO-B are commonly used. A suitable substrate, such as kynuramine, is chosen which, upon oxidation by MAO, yields a fluorescent product (4-hydroxyquinoline).[2]

  • Inhibitor Preparation: The test compound (e.g., this compound or other pyridyl derivatives) is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

  • Assay Reaction: The reaction mixture typically contains the MAO enzyme in a suitable buffer and the inhibitor at a specific concentration. The mixture is pre-incubated for a defined period (e.g., 30 minutes) to allow for irreversible inhibition if it occurs.[4] The reaction is initiated by the addition of the substrate.

  • Detection: The formation of the fluorescent product is monitored over time using a fluorescence plate reader.

  • Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Selectivity Assay (MAO-A vs. MAO-B)

This assay compares the inhibitory potency of a compound against MAO-A and MAO-B to determine its selectivity.

Principle: The IC50 values for the inhibitor are determined for both MAO-A and MAO-B enzymes separately. The ratio of these values provides the selectivity index.

Typical Protocol:

The MAO inhibition assay described above is performed in parallel for both recombinant human MAO-A and MAO-B enzymes. The IC50 values for both enzymes are calculated.

Selectivity Index Calculation:

Selectivity Index = IC50 (MAO-A) / IC50 (MAO-B)

A higher selectivity index indicates greater selectivity for MAO-B over MAO-A.

Mechanistic Insights and Signaling Pathways

The inhibitory action of cyclopropylamines on MAO is believed to be mechanism-based, involving the oxidative metabolism of the cyclopropylamine by the enzyme, which leads to the generation of a reactive intermediate that covalently modifies the flavin cofactor (FAD) of the enzyme, resulting in irreversible inhibition.[4]

Below are diagrams illustrating the general mechanism of MAO-catalyzed neurotransmitter degradation and a proposed workflow for the evaluation of novel MAO inhibitors.

MAO_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_maodegradation Mitochondrion (Outer Membrane) Monoamine Monoamine Neurotransmitter (e.g., Dopamine, Serotonin) Vesicle Synaptic Vesicle Monoamine->Vesicle Release Release Vesicle->Release SynapticMonoamine Synaptic Monoamine Release->SynapticMonoamine Reuptake Reuptake Transporter SynapticMonoamine->Reuptake Receptor Postsynaptic Receptor SynapticMonoamine->Receptor MAO Monoamine Oxidase (MAO) Reuptake->MAO Signal Signal Transduction Receptor->Signal Metabolites Inactive Metabolites MAO->Metabolites Oxidative Deamination H2O2 H2O2 MAO->H2O2 Byproduct

MAO-catalyzed degradation of monoamine neurotransmitters.

MAO_Inhibitor_Workflow start Design & Synthesis of Pyridyl Derivatives invitro In Vitro Screening (MAO-A & MAO-B Inhibition Assay) start->invitro selectivity Determine IC50 & Selectivity Index invitro->selectivity mechanism Mechanism of Inhibition Studies (Reversibility, Kinetics) selectivity->mechanism lead Lead Optimization mechanism->lead invivo In Vivo Efficacy Studies (Animal Models of Depression/PD) admet ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) invivo->admet admet->lead Iterative Refinement lead->invivo Promising Candidates candidate Preclinical Candidate lead->candidate Optimized Compound

Workflow for the evaluation of novel MAO inhibitors.

Conclusion

The structural motif of this compound suggests its potential as a Monoamine Oxidase inhibitor, likely with selectivity towards MAO-B. The comparative analysis of related pyridyl and cyclopropylamine derivatives indicates that substitutions on both the pyridine ring and the amine can significantly modulate inhibitory potency and selectivity. The lack of direct experimental data for the title compound presents a clear opportunity for future research. The provided experimental protocols and mechanistic diagrams offer a framework for the systematic evaluation of this compound and other novel pyridyl derivatives as potential therapeutic agents for neurological disorders. Further investigation into the structure-activity relationships of this class of compounds is warranted to guide the design of more potent and selective MAO inhibitors.

References

Safety Operating Guide

Proper Disposal of 1-Cyclopropyl-1-(4-pyridyl)methylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 1-Cyclopropyl-1-(4-pyridyl)methylamine and its containers must be treated as hazardous waste and disposed of through a licensed environmental waste management service. Do not attempt to neutralize or dispose of this chemical down the drain. Adherence to institutional, local, and national regulations for hazardous waste disposal is mandatory.

This guide provides detailed procedures for the safe handling and disposal of this compound, a compound of interest for researchers, scientists, and professionals in drug development. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the hazardous properties of its constituent functional groups: a pyridine ring, a cyclopropyl group, and a primary amine. These recommendations are drawn from safety data for structurally related and hazardous compounds such as cyclopropylamine and pyridine.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Personal Protective Equipment (PPE) Requirements

PPE ItemSpecificationPurpose
Eye and Face Protection Chemical splash goggles and a face shield.To protect eyes and face from splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended.To prevent skin contact.
Body Protection A flame-retardant and chemical-resistant lab coat or coveralls.To protect skin and clothing.
Respiratory Protection Work should be conducted in a certified chemical fume hood.To avoid inhalation of potentially harmful vapors.

Hazard Profile Analysis

The hazard profile of this compound is inferred from analogous compounds. Pyridine and its derivatives are known to be flammable, toxic, and irritants.[1][2] Cyclopropylamine is also classified as a hazardous material that is flammable and can cause severe skin burns and eye damage.[3][4][5][6][7] Amines, as a class, require careful segregation from other chemical wastes to prevent hazardous reactions.[8][9]

Table 2: Hazard Summary of Related Compounds

Hazard ClassificationCyclopropylaminePyridineGeneral Amines
Flammability Highly flammable liquid and vapor.[6][7]Highly flammable liquid and vapor.[10]Vapors may form explosive mixtures with air.[6]
Toxicity Harmful if swallowed or inhaled.[7]Harmful if swallowed, in contact with skin, or if inhaled.[10]Can be toxic and harmful to aquatic life.[8]
Corrosivity Causes severe skin burns and eye damage.[7]Irritant.Can be corrosive.
Incompatibilities Acids, strong oxidizing agents, acid anhydrides, acid chlorides, carbon dioxide.[7]Strong oxidizing agents and acids.[1]Acids and oxidizing agents.[8]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must comply with all local, state, and federal regulations.

Step 1: Waste Identification and Segregation

  • All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.

  • Do not mix this waste with other incompatible waste streams, particularly acids and strong oxidizing agents.[1][7][8]

  • Keep amine waste separate from other chemical wastes to prevent hazardous reactions.[8][9]

Step 2: Containerization and Labeling

  • Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container. The container must be made of a compatible material.

  • The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The CAS Number: 1270506-12-1

    • Associated hazards (e.g., Flammable, Toxic, Corrosive)

    • The accumulation start date

Step 3: Storage

  • Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.

  • The storage area should be away from sources of ignition such as heat, sparks, and open flames.[2]

Step 4: Spill Response

  • In the event of a spill, evacuate the area immediately.

  • For small spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the spill.[1][2]

  • Collect the absorbent material and place it in a sealed container for disposal as hazardous waste.

  • For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

Step 5: Final Disposal

  • Contact your institution's EHS office or a licensed hazardous waste disposal contractor for pickup and final disposal.[2][8]

  • Waste pyridine and its derivatives are often disposed of via rotary kiln incineration.[11]

  • Provide all necessary documentation to the waste disposal service.

Step 6: Empty Container Disposal

  • Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.

  • Triple rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.[9]

  • After triple rinsing, the container may be disposed of according to institutional guidelines.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Generation of This compound Waste ppe Step 1: Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe classify Step 2: Classify as Hazardous Waste ppe->classify segregate Step 3: Segregate from Incompatible Materials (Acids, Oxidizers) classify->segregate containerize Step 4: Collect in a Labeled, Compatible Hazardous Waste Container segregate->containerize storage Step 5: Store in a Secure Satellite Accumulation Area containerize->storage spill_check Spill or Leak? storage->spill_check spill_response Follow Spill Response Protocol (Evacuate, Contain, Clean-up) spill_check->spill_response Yes disposal_request Step 6: Arrange for Pickup by Licensed Waste Disposal Service spill_check->disposal_request No spill_response->containerize end End: Proper Disposal disposal_request->end

References

Personal protective equipment for handling 1-Cyclopropyl-1-(4-pyridyl)methylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, operational, and disposal protocols for handling 1-Cyclopropyl-1-(4-pyridyl)methylamine in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the hazardous properties of similar chemical structures, including pyridines and amines. A cautious approach is paramount.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the required PPE.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical splash goggles compliant with ANSI Z87.1 standards.[1]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Consult the manufacturer's glove compatibility chart for specific breakthrough times.[1]
Body Protection Laboratory CoatA long-sleeved lab coat that is fully buttoned is required. For tasks with a higher risk of splashes, a chemical-resistant apron is advised.[1]
Respiratory Protection Fume Hood / RespiratorAll handling should be conducted in a certified chemical fume hood.[1] In situations with potential for airborne exposure, a respirator may be necessary.[2][3]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is essential for the safe handling of this compound from receipt to disposal.

1. Preparation and Weighing:

  • Conduct all manipulations of the solid compound within a certified chemical fume hood to prevent inhalation.[1]

  • Before starting, ensure all required PPE is correctly worn.

  • Use dedicated and clearly labeled spatulas and weighing containers.

  • Handle the compound gently to minimize the creation of dust.

2. Solution Preparation:

  • When dissolving, add the solid this compound to the solvent slowly to prevent splashing.[4]

  • Keep containers covered as much as possible during the dissolution process.[4]

3. During the Experiment:

  • Clearly label all vessels containing the chemical with its name and any known hazards.[4]

  • Maintain a clean and organized work area.

  • Avoid working alone; ensure another person is aware of the ongoing experiment.[4]

4. Post-Experiment:

  • Decontaminate all surfaces and equipment that have come into contact with the chemical.

  • Remove PPE in the correct order to avoid cross-contamination (e.g., gloves first, then lab coat, then eye protection).[4]

  • Wash hands thoroughly with soap and water after removing PPE.[4]

Spill and Exposure Procedures

Minor Spill:

  • In the case of a small spill, absorb the material with an inert absorbent (e.g., sand or vermiculite).[1][5]

  • Place the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.[1]

Skin Contact:

  • Immediately wash the affected area with plenty of soap and water and remove any contaminated clothing.[1]

Eye Contact:

  • In case of eye contact, flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.[7]

Inhalation:

  • If inhaled, move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and comply with regulations.

  • Unused Compound: Dispose of as hazardous chemical waste in a properly labeled and sealed container.[1]

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, absorbent pads, and pipette tips, should be disposed of in a designated hazardous waste container.[1][4]

  • Solutions: Aqueous and organic solutions containing this compound should be collected in separate, appropriately labeled hazardous waste containers.[1] Do not pour down the drain.[5]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[8][9]

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep 1. Pre-Experiment cluster_handling 2. Experiment cluster_post 3. Post-Experiment cluster_disposal 4. Disposal prep Preparation handling Handling and Use disposal Waste Disposal spill Spill/Exposure spill->disposal end Completion risk_assessment Risk Assessment ppe Don PPE risk_assessment->ppe setup Prepare Fume Hood ppe->setup weigh Weigh Compound setup->weigh dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment experiment->spill Emergency decontaminate Decontaminate Workspace experiment->decontaminate doff_ppe Doff PPE decontaminate->doff_ppe collect_solid Collect Solid Waste decontaminate->collect_solid collect_liquid Collect Liquid Waste decontaminate->collect_liquid wash Wash Hands doff_ppe->wash wash->end

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.